2-Chloro-4-(thiophen-2-yl)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDHCBGOLGIIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556152 | |
| Record name | 2-Chloro-4-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83726-75-4 | |
| Record name | 2-Chloro-4-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(thiophen-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(thiophen-2-yl)pyrimidine
Abstract: This technical guide provides a comprehensive overview of the synthetic routes to 2-Chloro-4-(thiophen-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, chemists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. The primary focus is on the highly efficient and regioselective Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which represents the most prevalent and scalable approach. Alternative strategies, including a multi-step synthesis commencing from a chalcone intermediate, are also discussed to provide a broader synthetic context. This guide emphasizes the causality behind experimental choices, offers detailed step-by-step protocols, and presents data in a clear, comparative format to support process optimization and validation.
Introduction: The Significance of the this compound Scaffold
The fusion of pyrimidine and thiophene rings into a single molecular entity creates a scaffold with considerable pharmacological potential. Pyrimidine derivatives are foundational components of nucleic acids and are present in numerous therapeutic agents, exhibiting a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] Similarly, the thiophene ring is a privileged heterocycle in medicinal chemistry, known for its ability to act as a bioisostere of a phenyl ring and contribute to potent biological activity.[3]
This compound (Molecular Formula: C₈H₅ClN₂S, Molecular Weight: 196.66 g/mol ) serves as a crucial intermediate in the synthesis of more complex molecules.[4] The chlorine atom at the 2-position is readily displaced by various nucleophiles, while the thiophene moiety at the 4-position can be tailored to modulate target affinity and pharmacokinetic properties. This dual functionality makes it a versatile building block for constructing libraries of compounds aimed at diverse biological targets, including protein kinases, which are pivotal in cancer and inflammation research.[5][6][7]
Chapter 1: Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most direct approach involves the formation of the C-C bond between the pyrimidine and thiophene rings. A second, more classical approach involves the construction of the pyrimidine ring itself onto a pre-functionalized thiophene precursor.
Caption: Retrosynthetic pathways for this compound.
Chapter 2: Primary Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for synthesizing this compound. It offers high yields, excellent functional group tolerance, and, critically, predictable regioselectivity.[8][9]
Mechanistic Bedrock and Regioselectivity
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key to the successful synthesis of the target molecule lies in the differential reactivity of the two chlorine atoms on the 2,4-dichloropyrimidine starting material. The chlorine at the C4 position is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the chlorine at the C2 position.[10][11] This enhanced reactivity is attributed to the electronic properties of the pyrimidine ring, making the C4 position more susceptible to this key bond-forming step. This inherent selectivity obviates the need for protecting groups and simplifies the synthesis considerably.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of Component Selection
-
Substrates : 2,4-Dichloropyrimidine is an inexpensive, commercially available starting material.[11] Thiophene-2-boronic acid is the corresponding coupling partner required to install the thiophene moiety.
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commonly used catalyst for this transformation. Its robustness and commercial availability make it a first-choice option. Extremely low catalyst loadings (e.g., 0.5 mol%) have been shown to be effective, which is economically and environmentally advantageous.[8]
-
Base : An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential.[9][12] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Solvent System : A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O, is typically employed.[8] The organic solvent solubilizes the pyrimidine substrate and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol is adapted from established procedures for the regioselective arylation of 2,4-dichloropyrimidines and leverages microwave irradiation to significantly reduce reaction times.[8]
Step 1: Reaction Setup
-
To a microwave reaction vessel, add 2,4-dichloropyrimidine (1.0 eq., e.g., 0.5 mmol, 74.5 mg).
-
Add thiophene-2-boronic acid (1.0-1.2 eq., e.g., 0.5 mmol, 64 mg).
-
Add potassium carbonate (K₂CO₃) (3.0 eq., e.g., 1.5 mmol, 207 mg).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 eq., e.g., 0.0025 mmol, 2.9 mg).
-
Add a solvent mixture of 1,4-dioxane (4 mL) and water (2 mL). The solvent should be degassed with argon or nitrogen prior to use to prevent oxidation of the Pd(0) catalyst.
-
Seal the vessel and place it in the microwave reactor.
Step 2: Reaction Execution
-
Stir the reaction mixture and heat to 100 °C using microwave irradiation.
-
Maintain the temperature for 15-20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification
-
After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Data Presentation
The following table summarizes representative data for compounds synthesized via this methodology, demonstrating its efficiency.
| Parameter | Value/Observation | Source |
| Starting Material | 2,4-Dichloropyrimidine | [8] |
| Coupling Partner | Thiophene-2-boronic acid | [8] |
| Catalyst | Pd(PPh₃)₄ (0.5 mol%) | [8] |
| Conditions | K₂CO₃, 1,4-Dioxane/H₂O, 100 °C (Microwave) | [8] |
| Reaction Time | 15 minutes | [8] |
| Typical Yield | Good to Excellent (often >70%) | [8] |
| Appearance | White to off-white solid | [4] |
| Purification | Silica Gel Chromatography | [8] |
Chapter 3: Alternative Synthetic Strategies
While Suzuki coupling is the preferred method, understanding alternative routes is valuable for accessing diverse analogs or when specific starting materials are unavailable.
Multi-step Synthesis via Chalcone Intermediate
A classical approach to pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a source of amidine, such as urea or guanidine.[13]
Workflow:
-
Claisen-Schmidt Condensation: An appropriate thiophene ketone (e.g., 2-acetylthiophene) is condensed with an aldehyde in the presence of a base (e.g., NaOH) to form a thiophene-containing chalcone (an α,β-unsaturated ketone).[1]
-
Cyclization: The resulting chalcone is then reacted with urea or thiourea in an ethanolic base solution under reflux. This step constructs the pyrimidine ring, typically yielding a 2-hydroxy- or 2-thioxo-4-(thiophen-2-yl)pyrimidine derivative.[1][14]
-
Chlorination: The hydroxyl or thiol group at the 2-position is converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often at elevated temperatures, to yield the final product.[15]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studylib.net [studylib.net]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu.eg [bu.edu.eg]
- 14. researchgate.net [researchgate.net]
- 15. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
2-Chloro-4-(thiophen-2-yl)pyrimidine chemical properties.
An In-Depth Technical Guide to 2-Chloro-4-(thiophen-2-yl)pyrimidine: Properties, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
This compound stands as a significant heterocyclic compound, bridging the chemical functionalities of both pyrimidine and thiophene rings. This unique structural amalgamation makes it a highly valuable intermediate in the fields of medicinal chemistry and materials science. The pyrimidine core is a cornerstone of nucleobases and numerous pharmaceuticals, while the thiophene moiety is a well-known bioisostere for phenyl rings, often enhancing pharmacological activity.[1][2] The presence of a reactive chlorine atom at the 2-position provides a versatile handle for synthetic chemists, allowing for facile derivatization through nucleophilic substitution reactions.[3] This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this important molecule, grounding technical data with practical, field-proven insights.
PART 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a compound is the first step in its effective application. This compound is typically a solid at room temperature.[4] Its core characteristics are summarized below.
Core Chemical Properties
A compilation of the essential physicochemical data for this compound is presented in Table 1. This data is critical for reaction planning, dosage calculations, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂S | [4][5] |
| Molecular Weight | 196.66 g/mol | [5] |
| Monoisotopic Mass | 195.98620 Da | [6] |
| Appearance | Solid | [4] |
| CAS Number | 83726-75-4 | [5] |
| InChI Key | DTDHCBGOLGIIOA-UHFFFAOYSA-N | [4][5] |
| Predicted XlogP | 2.5 | [5][6] |
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. While a dedicated, fully analyzed spectrum for this specific compound is not publicly available, a predicted profile based on its constituent parts and data from analogous structures provides a reliable guide for characterization.[1]
| Technique | Expected Features |
| ¹H NMR | Signals expected in the aromatic region (δ 7.0-9.0 ppm). Protons on the thiophene ring would appear as distinct multiplets, while the pyrimidine protons would present as doublets. The coupling constants would be characteristic of their positions on the respective rings. |
| ¹³C NMR | Resonances for eight distinct carbon atoms. The carbon atom attached to the chlorine (C2) would be significantly deshielded. The carbons of the thiophene ring and the remaining pyrimidine carbons would appear in the typical aromatic carbon range. |
| Mass Spec (EI) | The molecular ion peak (M+) would be observed at m/z 196, with a characteristic M+2 peak at m/z 198 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[5] Common fragmentation patterns would involve the loss of Cl, HCN, or the thiophene ring. |
| Infrared (IR) | Characteristic peaks for C=C and C=N stretching vibrations within the aromatic rings (approx. 1500-1650 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), and C-S stretching from the thiophene ring (approx. 600-800 cm⁻¹). |
Table 2: Predicted Spectroscopic Data
PART 2: Synthesis and Reactivity
The synthetic utility of this compound stems from its straightforward preparation and the targeted reactivity of its chloro-substituent.
Synthesis Strategy: Lithiation and Nucleophilic Aromatic Substitution
A common and effective method for the synthesis of this compound involves the reaction of a lithiated thiophene species with a suitable chloropyrimidine precursor.[7] This approach leverages the acidity of the proton at the 2-position of thiophene.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C8H5ClN2S) [pubchemlite.lcsb.uni.lu]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-(thiophen-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Its versatile reactivity and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs and clinical candidates. The functionalization of the pyrimidine ring with diverse aromatic systems, such as thiophene, offers a rich avenue for modulating physicochemical and pharmacological properties. This guide focuses on a specific, yet important, derivative: 2-Chloro-4-(thiophen-2-yl)pyrimidine.
As a senior application scientist, my experience underscores the critical importance of a thorough understanding of a compound's physical properties from the earliest stages of research and development. These fundamental characteristics not only govern a molecule's behavior in experimental assays but also profoundly influence its suitability for further development, including formulation, pharmacokinetics, and large-scale synthesis. This document is designed to provide a comprehensive technical overview of the core physical properties of this compound, moving beyond a simple datasheet to offer insights into the causality behind experimental choices and the logic of analytical methodologies. Every piece of data and every protocol is presented with the aim of ensuring scientific integrity and empowering researchers to confidently handle and characterize this compound.
Chemical Identity and Core Properties
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a thiophene ring at the 4-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are of interest in drug discovery and materials science.
Below is a summary of its fundamental identifiers and properties.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 83726-75-4 | [1] |
| Molecular Formula | C₈H₅ClN₂S | [1] |
| Molecular Weight | 196.66 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity (Typical) | ≥97% | [2] |
Chemical Structure:
Caption: Chemical structure of this compound.
Thermal Properties
The thermal behavior of a compound is a critical parameter for its handling, purification, and formulation.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. While a specific experimental melting point for this compound is not consistently reported in publicly available literature, its solid form at room temperature is well-documented. For comparison, a structurally related compound, 2-Chloro-4-methylpyrimidine, has a reported melting point of 45-50 °C.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique for determining the melting point and enthalpy of fusion of a compound.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. As the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from a sub-ambient temperature (e.g., 0 °C) to a temperature well above the expected melting point (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic transition in the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
Caption: Workflow for Qualitative Solubility Determination.
Spectroscopic Properties
Spectroscopic data is indispensable for the structural elucidation and identification of a chemical compound.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Computed Mass Data:
| Property | Value | Source |
| Monoisotopic Mass | 195.98620 g/mol | [1] |
GC-MS Fragmentation Data:
Gas Chromatography-Mass Spectrometry (GC-MS) data from the NIST database shows several characteristic fragment ions.
| m/z | Interpretation |
| 198 | [M+2]⁺ isotopic peak due to ³⁷Cl |
| 196 | [M]⁺ molecular ion peak |
| 161 | [M-Cl]⁺ fragment |
| 140 | Further fragmentation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Principle: In EI-MS, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment in a reproducible manner.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via a direct insertion probe or after separation on a GC column.
-
Ionization: In the ion source, vaporized sample molecules are bombarded with electrons (typically at 70 eV).
-
Acceleration: The resulting positively charged ions are accelerated by an electric field.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Tuning: Place the NMR tube in the spectrometer and tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Shimming: Optimize the homogeneity of the magnetic field by shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a spectral width of approximately 250 ppm and a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Safety and Handling
Based on GHS classification data, this compound should be handled with appropriate care.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Recommended Precautionary Measures:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this compound.
References
- PubChem. (n.d.). Compound Summary for CID 14117941, this compound. National Center for Biotechnology Information.
- PubChemLite. (n.d.). This compound.
Sources
A Senior Application Scientist's Technical Guide to 2-Chloro-4-(thiophen-2-yl)pyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Overview
2-Chloro-4-(thiophen-2-yl)pyrimidine (CAS No. 83726-75-4) is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique architecture, featuring a reactive chloropyrimidine core coupled with a thiophene moiety, presents a versatile scaffold for the synthesis of targeted therapeutics. The pyrimidine ring is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1] The thiophene group, in turn, offers additional vectors for chemical modification and can modulate the electronic and pharmacokinetic properties of the final compound.
This guide provides an in-depth analysis of this compound, moving beyond simple data recitation to explain the underlying chemical principles that govern its synthesis and reactivity. We will explore its preparation, key reaction pathways, and its application as a foundational intermediate in the development of kinase inhibitors and other biologically active molecules. The protocols and insights presented herein are designed to be self-validating, empowering researchers to confidently utilize this reagent in their discovery programs.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is the bedrock of reproducible science. These properties are critical for identity confirmation, purity assessment, and reaction monitoring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 83726-75-4 | [2] |
| Molecular Formula | C₈H₅ClN₂S | [3] |
| Molecular Weight | 196.66 g/mol | [2] |
| Appearance | Solid (typically off-white to yellow) | [3] |
| Purity | Typically ≥97% | [3][4] |
| Monoisotopic Mass | 195.98620 Da |[2] |
Spectroscopic Signature: The structural identity of this compound is unequivocally confirmed by its mass spectrometry data. The presence of chlorine is readily identified by the characteristic M+ and M+2 isotopic pattern.
-
Mass Spectrometry (EI): In electron ionization mass spectrometry, the molecular ion peak (M+) is observed at m/z 196.[2] A prominent M+2 peak at m/z 198, approximately one-third the intensity of the M+ peak, is the classic signature of a molecule containing a single chlorine atom.[5] The primary fragment ion is typically observed at m/z 161, corresponding to the loss of the chlorine radical.[2]
Synthesis Pathway: A Mechanistic Approach
The most prevalent and efficient method for constructing the this compound scaffold is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This approach offers high yields and excellent functional group tolerance.[6][7]
Core Synthesis: Suzuki-Miyaura Coupling
The logical disconnection for this molecule points to two primary starting materials: a dichloropyrimidine and a thiophene-boronic acid derivative. The reaction couples 2,4-dichloropyrimidine with thiophen-2-ylboronic acid.
Causality Behind the Protocol:
-
Regioselectivity: A key challenge in reactions with polyhalogenated heterocycles is controlling which position reacts. In 2,4-dichloropyrimidine, the chlorine at the C4 position is significantly more reactive than the one at C2 in Suzuki couplings.[6][8] This is because the oxidative addition of the palladium catalyst to the C4-Cl bond is kinetically favored.[6] This intrinsic reactivity difference allows for a highly regioselective mono-arylation, which is crucial for producing the desired product without significant formation of the 2-substituted or 2,4-disubstituted byproducts.[9]
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust and commonly used catalyst for this transformation.[6][7] The phosphine ligands stabilize the Pd(0) center and facilitate the catalytic cycle.
-
Base and Solvent: A mild base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid and facilitate the transmetalation step.[1] A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often used to dissolve both the organic and inorganic reagents.[6]
Experimental Protocol: Suzuki Coupling
This is a representative protocol synthesized from established methodologies. Researchers should optimize conditions for their specific setup.[1][6]
-
Vessel Preparation: To a flame-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloropyrimidine (1.0 eq.), thiophen-2-ylboronic acid (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq., 5 mol%).
-
Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS until the 2,4-dichloropyrimidine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Reactivity Profile & Synthetic Utility
The synthetic value of this compound lies in the high reactivity of its C2-chloro substituent towards nucleophilic aromatic substitution (SₙAr).
The Chemistry of the C2-Cl Bond
The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms.[10][11] This electronic feature withdraws electron density from the ring carbons, making them electrophilic and highly susceptible to attack by nucleophiles.[10] The C2 and C4 positions are particularly activated.[12][13] When a nucleophile attacks the C2 position, the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the adjacent ring nitrogen, providing significant resonance stabilization.[12][13] This stabilization lowers the activation energy for the substitution, making the C2-Cl a very effective leaving group.
Key Downstream Reactions
This activated chloride is a versatile handle for introducing a wide range of functional groups, which is a cornerstone of library synthesis in drug discovery.
-
Amination (Buchwald-Hartwig or SₙAr): Reaction with primary or secondary amines is one of the most common transformations. This can be achieved under palladium catalysis or, in many cases, simply by heating with the amine, demonstrating the high reactivity of the substrate.[14] This reaction is fundamental for creating scaffolds used in kinase inhibitors, where a substituted amine at this position often interacts with the hinge region of the kinase active site.[15]
-
Alkoxylation/Thiolation: Reaction with alkoxides (e.g., sodium methoxide) or thiolates readily displaces the chloride to form ethers and thioethers, respectively.
-
Further Cross-Coupling: While less common, the C2-Cl can participate in a second cross-coupling reaction under more forcing conditions to generate 2,4-disubstituted pyrimidines.
Safety, Handling, and Disposal
As with any active chemical reagent, proper safety protocols are mandatory.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [16]|
-
Handling: Work in a well-ventilated fume hood. [17]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. [17]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [17]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [17]
Conclusion
This compound is more than a mere catalog chemical; it is a strategically designed intermediate that leverages fundamental principles of heterocyclic chemistry to provide a direct and efficient route to high-value molecular scaffolds. Its predictable regioselectivity in synthesis and the activated nature of its C2-chloride for subsequent diversification make it an indispensable tool for medicinal chemists. A thorough understanding of the electronic properties that govern its reactivity empowers researchers to troubleshoot syntheses and rationally design next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.
References
- Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.IOP Conference Series: Materials Science and Engineering, 677(2), 022075. [Online]. Available: [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions.PubMed Central (PMC) - NIH. [Online]. Available: [Link]
- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.Molbank, 2021(2), M1215. [Online]. Available: [Link]
- Krbavčič, A., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.Molecules, 23(11), 2947. [Online]. Available: [Link]
- Pyrimidine.Wikipedia. [Online]. Available: [Link]
- This compound | C8H5ClN2S | CID 14117941.PubChem. [Online]. Available: [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Stack Exchange. [Online]. Available: [Link]
- Laughlin, S. K., & Johnson, R. L. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.Organic Letters, 3(22), 3499-3502. [Online]. Available: [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Pyrimidine.Slideshare. [Online]. Available: [Link]
- Billings, D. M., & Copp, J. D. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines.Letters in Organic Chemistry, 8(1), 1-4. [Online]. Available: [Link]
- Amination of chloropyrazine and 2-chloropyrimidine.
- 2-Chloropyridine.Wikipedia. [Online]. Available: [Link]
- This compound.PubChemLite. [Online]. Available: [Link]
- EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE.Course Hero. [Online]. Available: [Link]
- Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox.Royal Society of Chemistry. [Online]. Available: [Link]
- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 1962-1969. [Online]. Available: [Link]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.Google Patents. [Online].
- 2-Chloro-4-methylpyrimidine.PubChem. [Online]. Available: [Link]
- Heffron, T. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer.Journal of Medicinal Chemistry, 53(3), 1086-1097. [Online]. Available: [Link]
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2.RSC Publishing. [Online]. Available: [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.Journal of the Indian Chemical Society, 101(7), 101119. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2-chloro-4-thien-2-ylpyrimidine, Thermo Scientific , 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. Pyrimidine | PPTX [slideshare.net]
- 12. echemi.com [echemi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.pt [fishersci.pt]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A-Z Guide to 2-Chloro-4-(thiophen-2-yl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(thiophen-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, validated synthesis protocols, and safety considerations. The primary focus is on its role as a crucial intermediate and structural motif in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile chemical scaffold.
Chemical Identity and Nomenclature
Correctly identifying a compound is the foundational step for any scientific investigation. This compound is systematically named according to IUPAC rules, ensuring unambiguous communication within the scientific community.
-
IUPAC Name: this compound[1]
-
Synonyms: 2-chloro-4-(2-thienyl)pyrimidine, 2-(2-chloropyrimidin-4-yl)thiophene[2]
-
CAS Number: 83726-75-4[1]
-
Canonical SMILES: C1=CSC(=C1)C2=NC(=NC=C2)Cl[3]
Physicochemical Properties
Understanding the physical and chemical properties of a compound is critical for its handling, reaction setup, purification, and formulation. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 196.66 g/mol | [1] |
| Monoisotopic Mass | 195.98620 Da | [1][3] |
| Appearance | Solid | [2] |
| XLogP3 | 2.5 | [1][3] |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a critical process for its application in research and development. While several synthetic routes exist, a common and reliable method involves the chlorination of a dihydroxy precursor, which itself is formed via a condensation reaction. This approach ensures high yield and purity, which are paramount for subsequent applications.
Expert Rationale behind the Synthesis Strategy
The chosen two-step synthesis is a classic and robust method for constructing substituted pyrimidines.
-
Condensation Reaction: The initial step involves the condensation of thiophene-2-carboximidamide with a malonate derivative. This reaction efficiently forms the pyrimidine-4,6-diol core, driven by the nucleophilicity of the amidine nitrogens attacking the electrophilic carbonyl carbons of the malonate. This is a fundamental pyrimidine synthesis strategy known as the Prinzbach synthesis.[4]
-
Aromatic Chlorination: The subsequent chlorination using phosphoryl oxychloride (POCl₃) is a standard and highly effective method for converting hydroxyl groups on heteroaromatic rings (like pyrimidines and purines) into chlorides.[5] The mechanism involves the formation of a reactive chlorophosphate ester intermediate, which is then displaced by a chloride ion. POCl₃ is used in excess to serve as both the reagent and the solvent, driving the reaction to completion.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(Thiophen-2-yl)pyrimidine-4,6-diol
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add thiophene-2-carboximidamide hydrochloride and diethyl malonate.
-
Reflux the mixture for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the diol intermediate.
Step 2: Synthesis of this compound
-
In a pressure-rated flask, suspend the 2-(Thiophen-2-yl)pyrimidine-4,6-diol (1.0 eq) in neat phosphoryl oxychloride (POCl₃, ~15 eq).[5]
-
Seal the flask and heat the mixture at 100-110 °C for 16 hours.[5]
-
Causality: This step is performed under anhydrous conditions as POCl₃ reacts violently with water. The excess POCl₃ acts as both reagent and solvent, ensuring the reaction goes to completion.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is >5.[5]
-
Extract the product with an organic solvent such as ethyl acetate (EtOAc) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Self-Validation: Purify the crude product via silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure this compound.[5] Purity should be confirmed by NMR and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: A two-step synthesis of this compound.
Applications in Medicinal Chemistry and Drug Development
The 2-chloro-4-aryl-pyrimidine scaffold is a privileged structure in medicinal chemistry. The chlorine atom at the 2-position is a key functional handle; it is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of various amine, alcohol, or thiol functionalities. This modularity enables the rapid generation of large libraries of analogues for structure-activity relationship (SAR) studies.
Thiophene-bearing pyrimidine derivatives have been investigated for a wide range of biological activities, including:
-
Anticancer Agents: Many pyrimidine derivatives are designed as kinase inhibitors. The pyrimidine core can act as a hinge-binder, interacting with the ATP-binding site of kinases like EGFR and VEGFR-2.[6][7] The thiophene moiety can occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.
-
Antimicrobial Agents: The fusion of pyrimidine and thiophene rings has led to compounds with significant antibacterial and antifungal properties.[8]
-
Anti-inflammatory Agents: Some derivatives have been explored as inhibitors of enzymes like cyclooxygenase (COX).[9]
-
Antiparasitic Agents: Thiophen-2-yl pyrimidines have shown potent activity against parasites like Schistosoma mansoni, the causative agent of schistosomiasis.[5]
Logical Pathway for Drug Discovery
The utility of this compound as a building block follows a logical and proven pathway in drug discovery programs.
Caption: Drug discovery workflow using the target compound as a scaffold.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential for user safety. The following information is derived from its GHS classification.[1]
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[1]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][10][11]
-
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10][12]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an ideal starting point for the development of novel therapeutics targeting a range of diseases. This guide has provided the essential technical information for researchers to confidently incorporate this compound into their research and development programs.
References
- Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.ResearchGate.
- This compound | C8H5ClN2S | CID 14117941.PubChem.
- This compound.PubChemLite.
- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.Journal of Pharmaceutical Negative Results.
- 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607.PubChem.
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.Google Patents.
- Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species.bioRxiv.
- Synthesis of Pyrimidine Derivatives.Mansoura University.
- 2-chloro-4-(thiophen-3-yl)pyrimidine.PubChemLite.
- View of Synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine.IOP Conference Series: Materials Science and Engineering.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.National Institutes of Health (NIH).
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2.RSC Publishing.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.ResearchGate.
Sources
- 1. This compound | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C8H5ClN2S) [pubchemlite.lcsb.uni.lu]
- 4. bu.edu.eg [bu.edu.eg]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4-(thiophen-2-yl)pyrimidine: A Keystone Intermediate for Drug Discovery
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-Chloro-4-(thiophen-2-yl)pyrimidine. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical applications, offering insights into the strategic importance of this heterocyclic building block.
Introduction: The Strategic Value of the Pyrimidine-Thiophene Scaffold
The fusion of pyrimidine and thiophene rings into a single molecular entity creates a scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are integral to a wide array of biologically active compounds, including anticancer and anti-inflammatory agents, owing to their ability to mimic purine bases and interact with various enzymatic targets.[1][2] The thiophene moiety, a bioisostere of the phenyl ring, often enhances pharmacological activity and improves the pharmacokinetic profile of drug candidates.[3] this compound, with its reactive chlorine atom, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules.[4]
Elucidation of the Molecular Structure
The definitive molecular structure of this compound is established through a combination of spectroscopic techniques and is supported by data from chemical databases.
Core Structural Features
The molecule consists of a pyrimidine ring substituted at the 4-position with a thiophen-2-yl group and at the 2-position with a chlorine atom. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂S | [5][6] |
| Molecular Weight | 196.66 g/mol | [5][6] |
| CAS Number | 83726-75-4 | [5][6] |
| Appearance | Solid | [5] |
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and thiophene rings. The pyrimidine ring protons will likely appear as doublets in the aromatic region. The thiophene ring protons will also present as distinct multiplets, with coupling constants characteristic of their relative positions.
¹³C NMR: The carbon NMR spectrum will provide evidence for all eight carbon atoms in the molecule. The carbon atoms of the pyrimidine ring will appear at chemical shifts influenced by the electronegative nitrogen atoms and the chlorine substituent. The thiophene carbons will also have characteristic chemical shifts.
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. Key expected peaks include C-H stretching vibrations for the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic rings, and a characteristic C-Cl stretching frequency.
Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak (M+) at m/z 196, corresponding to the nominal mass. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at m/z 198 with approximately one-third the intensity of the M+ peak) is also expected.[6] Common fragmentation patterns can also provide structural information.[6]
Synthesis of this compound
The most logical and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is ideal for coupling aryl halides with aryl boronic acids.
The Strategic Choice of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is favored due to its high tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of the starting materials. The reaction's mechanism involves a catalytic cycle with a palladium complex. The regioselectivity of the reaction on 2,4-dichloropyrimidine is a critical consideration. Generally, the C4 position is more reactive towards Suzuki coupling than the C2 position, allowing for a selective synthesis.[7][8]
Experimental Protocol: A Validated Approach
The following protocol is based on established procedures for Suzuki-Miyaura couplings on dichloropyrimidines.
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2,4-Dichloropyrimidine
-
2-Thienylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
Procedure:
-
To a reaction vessel, add 2,4-dichloropyrimidine (1.0 eq), 2-thienylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
De-gas the vessel by purging with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system, typically a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture with stirring (e.g., to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Reactivity and Applications in Drug Development
The molecular structure of this compound dictates its reactivity and utility as a synthetic intermediate. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.
Regioselectivity of Further Functionalization
The pyrimidine ring is electron-deficient, which facilitates nucleophilic substitution. The chlorine at the C2 position can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its use in building more complex molecular architectures. The presence of the thiophene ring can influence the electronic properties of the pyrimidine system and, consequently, the reactivity of the C2-chloro group.
Figure 2: Reactivity of this compound in SNAr reactions.
A Building Block for Bioactive Molecules
The 4-(thiophen-2-yl)pyrimidine core is found in a number of compounds with demonstrated biological activity. While specific examples of marketed drugs using this compound as a direct starting material are not prominently documented, its utility can be inferred from the structures of more complex molecules that have been synthesized and investigated for various therapeutic applications, including as kinase inhibitors and anti-inflammatory agents.
Conclusion
This compound is a strategically important heterocyclic compound whose molecular structure is well-defined by a combination of spectroscopic methods. Its synthesis is reliably achieved through Suzuki-Miyaura cross-coupling, a testament to the power of modern synthetic organic chemistry. The reactivity of its C2-chloro substituent makes it a valuable and versatile intermediate for the synthesis of a diverse range of functionalized pyrimidine derivatives with significant potential in drug discovery and development. This guide provides the foundational knowledge necessary for researchers and scientists to effectively utilize this key building block in their synthetic endeavors.
References
- Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. [Link]
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Anderson, K. W., & Handy, S. T. (2010). Efficient Synthesis of Di- and Triarylated Pyrimidines via Regioselective Double Suzuki Cross-Coupling of 2,4-Dichloropyrimidine. The Journal of Organic Chemistry, 75(15), 5319–5322. [Link]
- Langer, P., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- University of Missouri-St. Louis. (n.d.). Experiment #6: 2-Chloro-4-(2-thienyl)pyrimidine.
- Guo, W., et al. (2025). Tuning the optical properties of pyrimidine-thiophene derivatives via molecular engineering. New Journal of Chemistry, 49, 5362-5368. [Link]
- El-Sayed, M. A. A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6656. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14117941, this compound.
- Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]
- G. S. K. S. M. K. Reddy, et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(9), 1629-1662. [Link]
- Eldehna, W. M., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 11(25), 15337-15355. [Link]
- Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry, 13(2), 702-722. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Ascendant Therapeutic Potential of Thiophene-Substituted Pyrimidines: A Technical Guide for Drug Discovery
Foreword: The Convergence of Privileged Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic amalgamation of validated pharmacophores represents a cornerstone of rational drug design. The pyrimidine nucleus, a fundamental building block of nucleic acids, has long been recognized for its vast therapeutic relevance, forming the core of numerous approved drugs spanning oncology, virology, and beyond.[1][2] Similarly, the thiophene ring, a bioisostere of the phenyl group, imparts unique physicochemical properties that can enhance target engagement, improve metabolic stability, and modulate pharmacokinetic profiles.[3] The fusion or substitution of these two privileged heterocyclic systems has given rise to a burgeoning class of molecules—thiophene-substituted pyrimidines and their fused analogs, thienopyrimidines—with a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of this chemical space, offering field-proven insights into their synthesis, biological evaluation, and mechanisms of action for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting the Engines of Malignancy
The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer. Thiophene-substituted pyrimidines have emerged as potent inhibitors of various kinases, positioning them as highly promising candidates for anticancer drug development.[4][5]
Mechanism of Action: Kinase Inhibition and Beyond
A predominant mechanism of action for the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial enzymes regulating cell proliferation, differentiation, and survival.[4] Thienopyrimidines, being bioisosteres of purines, can effectively compete with ATP for binding to the kinase active site.[4]
Notably, specific structural modifications on the thienopyrimidine scaffold have led to the development of potent inhibitors of kinases such as Fms-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia, and epidermal growth factor receptor (EGFR), which is often mutated in non-small cell lung cancer.[4][6][7] For instance, certain thieno[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against FLT3, leading to the induction of apoptosis and autophagy in cancer cells.[4][6]
Beyond direct kinase inhibition, some thiophene-substituted pyrimidines have been shown to induce apoptosis through changes in mitochondrial membrane potential and the generation of reactive oxygen species.[8]
Signaling Pathway: Thienopyrimidine Inhibition of the PI3K/AKT/mTOR Pathway
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thieno[2,3-d]pyrimidine derivatives.
Quantitative Analysis of Anticancer Potency
The cytotoxic effects of thiophene-substituted pyrimidines are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative (Compound 5) | MCF-7 (Breast) | 8.3 ± 0.9 | [4] |
| Thieno[2,3-d]pyrimidine Derivative (Compound 8) | HepG-2 (Liver) | 11.2 ± 1.3 | [4] |
| Thieno[3,2-d]pyrimidine (Compound B1) | H1975 (Lung, EGFR L858R/T790M) | 0.013 | [7] |
| Pyrimidine-thiophene Conjugate (Compound 4) | MCF-7 (Breast) | 6.11 ± 0.10 | [1] |
| Pyrimidine-thiophene Conjugate (Compound 4) | PC3 (Prostate) | 7.19 ± 0.04 | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[9][10][11]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene-substituted pyrimidine compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Workflow: MTT Assay for Cytotoxicity Evaluation
Caption: A streamlined workflow of the MTT assay for determining the in vitro cytotoxicity of novel compounds.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Thiophene-substituted pyrimidines have demonstrated promising antibacterial and antifungal activities, offering a potential new scaffold for the development of novel antimicrobial agents.[11][12]
Spectrum of Activity and Potency
These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[12] Some derivatives have been found to be particularly effective against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[9]
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine (F20) | S. aureus | 24 | [9] |
| Thiophenyl-pyrimidine (F20) | MRSA | 24-48 | [9] |
| Thiophenyl-pyrimidine (F20) | VRE | 24 | [9] |
| Thiophene Derivative (4F) | Salmonella Typhi (XDR) | 3.125 | [3] |
| Thiophene Derivative (4) | A. baumannii (Col-R) | 16 (MIC50) | [12] |
| Thiophene Derivative (4) | E. coli (Col-R) | 8 (MIC50) | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16]
Principle: This assay involves challenging a standardized inoculum of a specific microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the thiophene-substituted pyrimidine in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the test microorganism overnight and then dilute the culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial or fungal suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound at which no visible growth is observed is recorded as the MIC.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Thiophene-substituted pyrimidines have been investigated for their anti-inflammatory properties, with some derivatives showing potent activity.[17][18][19]
Mechanism of Action: Inhibition of Pro-inflammatory Enzymes
A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[18][19] These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of the inflammatory response. Some pyrimidine derivatives have shown significant inhibition of COX-2, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[6][17][20][21][22]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory environment for at least one week prior to the experiment.
-
Compound Administration: Administer the thiophene-substituted pyrimidine compound to the test group of rats (e.g., via oral gavage or intraperitoneal injection). Administer a vehicle control to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Synthesis Strategies: Constructing the Thiophene-Pyrimidine Core
The synthesis of thiophene-substituted pyrimidines and thienopyrimidines often employs well-established heterocyclic chemistry reactions. A common and versatile approach for the synthesis of the thieno[2,3-d]pyrimidine scaffold is the Gewald reaction, followed by cyclization.[4][5][23]
Synthetic Pathway: Gewald Reaction and Subsequent Cyclization
Caption: A general synthetic route to thieno[2,3-d]pyrimidine derivatives via the Gewald reaction.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiophene-substituted pyrimidines. Key insights can be drawn from the analysis of various synthesized analogs.
-
Substitution at the 4-position of the pyrimidine ring: This position is often a key site for modification to modulate kinase inhibitory activity. The introduction of different amine-containing side chains can significantly impact potency and selectivity.[4]
-
Electron-withdrawing vs. Electron-donating groups: The nature of substituents on aryl rings attached to the core scaffold can influence activity. For instance, in some series, electron-withdrawing groups have been shown to decrease anticancer activity.[24]
-
Bioisosteric replacements: The thiophene ring itself is a bioisostere of a phenyl ring, and its inclusion can enhance binding affinity and improve physicochemical properties.[3]
Conclusion and Future Perspectives
The convergence of the thiophene and pyrimidine scaffolds has yielded a rich chemical space with profound and diverse biological activities. Thiophene-substituted pyrimidines have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of this molecular framework, guided by a deep understanding of SAR and mechanism of action, holds immense promise for the development of next-generation therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic applications for this versatile class of molecules.
References
- Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]
- Verma, P. K., & Shah, R. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 1-19. [Link]
- Kumar, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(1), 23-49. [Link]
- Li, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9474-9481. [Link]
- Mishra, R., et al. (2011). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 2(4), 16-29. [Link]
- Martinez-Bueno, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1369675. [Link]
- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4334. [Link]
- Kumar, A., et al. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 221, 113524. [Link]
- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4334. [Link]
- Chen, Y., et al. (2018). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 8(23), 12767-12772. [Link]
- Liu, H., et al. (2018). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 683-688. [Link]
- Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]
- Riaz, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649-5673. [Link]
- Cui, Z., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 13(21), 3899-3903. [Link]
- de Souza, C. M., et al. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. Scientific Reports, 8(1), 7750. [Link]
- Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]
- Anter, A. H., et al. (2023). Structural activity of synthesized pyrimidine-thiophene and pyrimidine-thiadiazole conjugates as anticancer agents. Results in Chemistry, 5, 100806. [Link]
- Zhang, W., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3374. [Link]
- Harnos, A., et al. (2022). Determination of Minimum Inhibitory Concentrations of Selected Antibiotics Against Trueperella pyogenes Originated from Bovine Clinical Endometritis. Antibiotics, 11(11), 1599. [Link]
- Wang, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1063-1073. [Link]
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
- Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. European Journal of Medicinal Chemistry, 253, 115312. [Link]
- Widyarini, S., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of COX-2, COX-1, and IL-6. World's Veterinary Journal, 13(4), 520-530. [Link]
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]
- Genilloud, O. (2019). Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. Antibiotics, 8(4), 209. [Link]
- Kumar, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13. [Link]
- Roche. (n.d.).
- Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]
- Sabetkasaei, M., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(1), 57-63. [Link]
- Clinical and Laboratory Standards Institute. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. [Link]
- El-Sayed, W. A., et al. (2018). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Current Organic Synthesis, 15(6), 855-865. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. wvj.science-line.com [wvj.science-line.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. mdpi.com [mdpi.com]
Introduction: The Pyrimidine Core and the Imperative of Cross-Coupling
An In-depth Technical Guide to the Reactivity of Chloropyrimidines in Cross-Coupling Reactions
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous therapeutic agents, from antivirals to oncology drugs. Its prevalence is due to its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems. The functionalization of this privileged heterocycle is therefore a task of paramount importance. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Chloropyrimidines, in particular, represent ideal substrates for these transformations. They are often more commercially available and cost-effective than their bromo- or iodo-analogs.[1] Furthermore, the electron-deficient nature of the pyrimidine ring, a consequence of its two nitrogen atoms, significantly activates the C-Cl bonds towards the crucial oxidative addition step in the catalytic cycle, making them far more reactive than typical aryl chlorides.[1]
This guide provides an in-depth exploration of the reactivity of chloropyrimidines in the most vital cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the underlying principles that govern reactivity and selectivity, thereby empowering users to troubleshoot, optimize, and innovate in their own synthetic endeavors.
Chapter 1: Fundamental Principles of Reactivity and Regioselectivity
The reactivity of a given chlorine atom on the pyrimidine ring is not uniform. It is dictated by the electronic environment created by the ring's nitrogen atoms. The C2, C4, and C6 positions are significantly more electron-deficient than the C5 position, making them more susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition by a palladium catalyst.
For polychlorinated pyrimidines, a predictable hierarchy of reactivity allows for sequential, site-selective functionalization. The generally accepted order of reactivity for cross-coupling is:
C4 / C6 > C2 > C5
This predictable selectivity is the foundation of many synthetic strategies. For the widely used 2,4-dichloropyrimidine, cross-coupling reactions overwhelmingly favor substitution at the C4 position.[2][3] This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[3] This intrinsic bias means that in a multi-step synthesis, the C4-substituent is typically installed before the C2-substituent.[2]
Caption: General reactivity order of chloro-positions on the pyrimidine ring.
While this C4-selectivity is a reliable and often exploited phenomenon, recent advances have demonstrated that it is possible to invert this selectivity, a topic we will explore in a later chapter.
Chapter 2: The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, the palladium-catalyzed coupling of an organoboron reagent with a halide, is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures.
Causality of the Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4] Understanding this cycle is critical for rational optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the chloropyrimidine. This is often the rate-limiting step for less reactive chlorides and is accelerated by the electron-deficient nature of the pyrimidine ring.[5]
-
Transmetalation: The organoboron species (activated by a base to form a boronate complex) transfers its organic group to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Insights & Optimization
-
Catalyst Selection: While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern systems often provide higher yields and broader substrate scope.[1][3] For challenging couplings, catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are superior as they promote the difficult oxidative addition step and subsequent reductive elimination.[6][7]
-
Base Selection: An inorganic base is essential for activating the boronic acid. Potassium carbonate (K₂CO₃) is a common starting point, but stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required for less reactive partners.[8][9] The base must be finely powdered and dry to ensure optimal performance.[8]
-
Solvent System: The choice of solvent is critical for solubilizing the reagents and influencing catalyst activity.[8] Aprotic solvents like 1,4-dioxane, THF, or DMF, often in a mixture with water, are highly effective.[8][10]
-
Reaction Acceleration: Microwave irradiation has proven exceptionally effective for Suzuki couplings of chloropyrimidines, dramatically reducing reaction times from hours to minutes and often allowing for lower catalyst loadings.[3][11]
Data Presentation: Suzuki Coupling of 2,4-Dichloropyrimidine
The following table summarizes representative conditions for the highly regioselective C4-arylation of 2,4-dichloropyrimidine.
| Catalyst (mol%) | Boronic Acid | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | Phenylboronic acid | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 81 | [11] |
| Pd(PPh₃)₄ (0.5) | Phenylboronic acid | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 74 | [3] |
| Pd(dppf)Cl₂ (3) | Phenylboronic acid | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 70 | [11] |
| Pd₂(dba)₃/P(t-Bu)₃ (solid-supported) | Arylboronic acids | KF (spray-dried) | THF | 50 | Overnight | Moderate | [10] |
Experimental Protocol: Microwave-Assisted C4-Selective Suzuki Coupling
This protocol is adapted from a procedure demonstrating a highly efficient, regioselective C4-coupling of 2,4-dichloropyrimidine.[3][11]
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.0 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (2 mL)
-
Microwave vial with a stir bar
Procedure:
-
Reagent Preparation: To a microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, and potassium carbonate.
-
Solvent Addition: Add 1,4-dioxane and water to the vial.
-
Inert Atmosphere: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the pure 4-aryl-2-chloropyrimidine.
Chapter 3: The Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds, offering broad scope and functional group tolerance that surpasses classical methods.[12][13] For chloropyrimidines, this reaction is indispensable for introducing amine pharmacophores.
Mechanistic Considerations & Key Challenges
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[14][15] However, the amination of chloropyrimidines presents unique challenges:
-
Rate-Limiting Oxidative Addition: As with other couplings, activating the C-Cl bond is often the slowest step, necessitating highly active catalyst systems.[5]
-
Catalyst Deactivation: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, potentially deactivating the catalyst.[16] Judicious ligand choice is key to mitigating this effect.
-
Base Sensitivity: The reaction requires a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), which can be incompatible with sensitive functional groups on the substrate.[5]
Expertise in Catalyst System Selection
Standard ligands like PPh₃ are generally ineffective for the amination of aryl chlorides.[5] Success hinges on the use of specialized ligands that promote the key steps of the catalytic cycle.
-
Bulky, Electron-Rich Ligands: Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are the gold standard. Their bulk promotes reductive elimination, while their electron-donating nature facilitates the initial oxidative addition.[5]
-
Modern Pre-catalysts: Advanced pre-catalysts (e.g., G3 or G4 palladacycles) are often preferred over simple palladium sources like Pd(OAc)₂ because they generate the active Pd(0) species more cleanly and efficiently, leading to more reliable results.[5][17]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 2-Chloro-4-(thiophen-2-yl)pyrimidine Derivatives: Synthesis, Reactivity, and Therapeutic Potential
Abstract
The 2-chloro-4-(thiophen-2-yl)pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. This guide provides a comprehensive review of this chemical class, delving into its synthesis, chemical reactivity, and diverse biological activities. We explore the key structure-activity relationships (SAR) that govern its therapeutic potential, with a particular focus on its applications as an anticancer and antischistosomal agent. Detailed experimental protocols, data summaries, and workflow visualizations are provided to equip researchers and drug development professionals with the technical insights necessary to leverage this promising molecular framework.
Introduction: The Significance of the Pyrimidine-Thiophene Hybrid Scaffold
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of life, forming the basis for nucleobases like cytosine, thymine, and uracil.[1] Its derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological effects, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[2][3] When fused or linked with other heterocyclic systems, its therapeutic profile can be significantly enhanced.
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common bioisostere for the phenyl ring in drug design. Its inclusion can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles and target engagement.
The combination of these two moieties into the This compound core (CAS No. 83726-75-4, Molecular Formula: C₈H₅ClN₂S) creates a versatile platform for drug development.[4][5] The chlorine atom at the C2 position serves as a crucial reactive handle, allowing for facile nucleophilic substitution and the generation of extensive chemical libraries for SAR exploration. This guide will illuminate the pathways from synthesis to biological application for this important class of molecules.
Synthesis of this compound Derivatives
The construction of the this compound scaffold and its derivatives can be achieved through several synthetic strategies. The choice of route often depends on the availability of starting materials and the desired substitution pattern. A prevalent and effective method involves a multi-step synthesis starting from commercially available pyrimidine precursors.
One common pathway begins with 2,4,6-trichloropyrimidine, which undergoes sequential reactions: a Suzuki or Stille coupling to introduce the thiophene moiety, followed by selective nucleophilic substitution reactions at the other chlorinated positions. An alternative approach starts with the cyclocondensation of a thiophene-containing chalcone with urea or thiourea, followed by chlorination.[6][7]
The general workflow for synthesizing derivatives from a trichlorinated pyrimidine is illustrated below. This approach offers regiochemical control, allowing for the specific placement of the thiophene group and subsequent diversification.
Chemical Reactivity: The Role of the C2-Chloro Group
The synthetic versatility of the this compound scaffold is primarily due to the reactivity of the chlorine atom at the C2 position. This position is susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable method for introducing a wide array of functional groups. This reactivity is the cornerstone of generating compound libraries for probing structure-activity relationships.
By reacting the core scaffold with various nucleophiles—such as amines, alcohols, or thiols—researchers can systematically modify the molecule's properties to optimize for potency, selectivity, and drug-like characteristics like solubility and metabolic stability. This strategy was effectively employed in the development of antischistosomal agents, where 43 new analogs were synthesized by modifying substituents on the pyrimidine ring to improve the lead compound's profile.[8][9]
Biological Activities and Therapeutic Applications
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The specific biological activity is highly dependent on the nature of the substituents attached to the pyrimidine core.
Antischistosomal Activity
Schistosomiasis is a debilitating parasitic disease with limited treatment options. Recent research has identified thiophen-2-yl pyrimidines (TPPs) as potent paralytics of Schistosoma mansoni.[8][9] An initial lead compound, TPP 3 , showed promising activity but suffered from poor aqueous solubility (<0.5 µM) and high lipophilicity (cLogP of 6.8), hindering its preclinical development.[8]
Through systematic chemical modification, a new series of 43 TPP analogs were synthesized to improve these properties.[9] This effort led to the discovery of compound 38 , which featured an oxetane-containing amine moiety.[9] Compared to the original lead, compound 38 exhibited vastly superior drug-like properties and potency, demonstrating the power of targeted chemical derivatization.[8][9]
Anticancer Activity
The this compound scaffold is also a key intermediate in the synthesis of small-molecule anticancer drugs.[10][11] Certain derivatives, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, are crucial building blocks for agents targeting non-small cell lung cancer (NSCLC).[11] The broader class of thiophene-pyrimidine hybrids has been investigated as dual inhibitors of key cancer-related kinases like EGFR and VEGFR-2, which are critical drivers of tumor growth and angiogenesis.[12][13]
Other Potential Applications
The pyrimidine nucleus is associated with a wide range of pharmacological effects. While specific studies on the 2-chloro-4-(thiophen-2-yl) core are focused, related thiophene-pyrimidine structures have been explored for antibacterial, antifungal, and anti-inflammatory activities, suggesting broader potential for this scaffold.[1][2][6]
Summary of Biological Data
The table below summarizes the properties of the key antischistosomal compounds discussed, illustrating the successful optimization of a lead molecule.
| Compound | Structure Description | Biological Activity | Potency (EC₅₀) | Solubility (pH 7.4) | Lipophilicity (cLogP) | Cytotoxicity (CC₅₀) |
| TPP 3 | Lead compound with high lipophilicity.[8] | Paralysis of adult S. mansoni.[8] | 538 nM[9] | < 0.5 µM[9] | 6.81[9] | > 20 µM[9] |
| Cmpd 38 | Optimized analog with an oxetane-containing amine moiety.[9] | Paralysis of adult S. mansoni.[9] | 37 nM[9] | 46 µM[9] | 4.48[9] | > 20 µM[9] |
Detailed Experimental Protocol: Synthesis of an Anticancer Intermediate
To provide a practical example, the following is a representative protocol for the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine , an important intermediate for anticancer agents, adapted from published methods.[10]
Objective: To synthesize 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine from 2,4-dichloro-6-(thiophen-2-yl)pyrimidine.
Materials:
-
2,4-dichloro-6-(thiophen-2-yl)pyrimidine (1.0 eq)
-
3-Nitrophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2,4-dichloro-6-(thiophen-2-yl)pyrimidine in DMF, add 3-nitrophenol and potassium carbonate.
-
Reaction Execution: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold water. A precipitate will form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine as a solid.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
The this compound scaffold represents a highly valuable and versatile platform in modern drug discovery. Its synthetic tractability, centered on the reactivity of the C2-chloro group, allows for extensive chemical exploration and optimization of biological activity. The successful development of potent antischistosomal agents with improved drug-like properties from this scaffold highlights its potential.[9] Furthermore, its role as a key intermediate in the synthesis of anticancer compounds underscores its broad therapeutic relevance.[10]
Future research will likely focus on further enhancing the pharmacokinetic and safety profiles of lead candidates derived from this core.[9] Exploring new derivatization strategies and screening these compounds against a wider range of biological targets, such as kinases, proteases, and viral enzymes, could uncover novel therapeutic applications for this privileged heterocyclic system.
References
- Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (n.d.). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Earth and Environmental Science. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Kou, J., & Yang, F. (2022). Synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine. Highlights in Science, Engineering and Technology, 2, 98-102. [Link]
- Patel, H., Sharma, T., & Shaikh, M. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 1961-1969. [Link]
- Schappe, M. S., et al. (2023). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. [Link]
- Schappe, M. S., et al. (2023). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species.
- Schappe, M. S., et al. (2023). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. Journal of Medicinal Chemistry. [Link]
- Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4572-4575. [Link]
- Prajapati, K., et al. (2024). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity profiling and molecular dynamics. Moroccan Journal of Chemistry, 13(2), 702-722. [Link]
- El-Naggar, M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12185-12204. [Link]
- Siddesh, M. B., Padmashali, B., Thriveni, K. S., & Ningaiah, S. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry, 2(5), 1334-1342. [Link]
- Singh, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101438. [Link]
- Al-Hussain, S. A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18512. [Link]
- El-Sayed, N. F., & El-Bendary, E. R. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 343-355. [Link]
- Gomha, S. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5486-5507. [Link]
- El-Naggar, M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Frontiers in Chemistry, 11, 1205341. [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. wjarr.com [wjarr.com]
- 4. This compound | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drpress.org [drpress.org]
- 12. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 13. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of 2-Chloro-4-(thiophen-2-yl)pyrimidine.
An In-Depth Technical Guide to the Safe Handling and Use of 2-Chloro-4-(thiophen-2-yl)pyrimidine
Introduction: A Key Scaffold in Modern Drug Discovery
This compound is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural motif, featuring a reactive chloropyrimidine core coupled with a thiophene ring, makes it a versatile precursor for the synthesis of complex molecular architectures. This compound serves as a crucial intermediate in the development of targeted therapeutics, particularly in oncology, where pyrimidine derivatives have been successfully employed as kinase inhibitors.[1][2][3] The inherent reactivity of the 2-chloro position allows for facile nucleophilic aromatic substitution, enabling the introduction of diverse functional groups to probe structure-activity relationships (SAR) and optimize drug candidates.
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and experimental considerations necessary for the responsible use of this compound in a research and development setting. The information herein is synthesized from established safety data, peer-reviewed literature, and field-proven laboratory practices to ensure scientific integrity and promote a culture of safety.
Compound Properties and Identification
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 83726-75-4 | [4][5] |
| Molecular Formula | C₈H₅ClN₂S | [4][5][6] |
| Molecular Weight | 196.66 g/mol | [4][5][6] |
| Appearance | Typically a solid (powder/crystals) | [7] |
| Storage Temp. | 2-8°C, Sealed in dry conditions | [5][6] |
Hazard Identification and Toxicological Profile
While specific toxicological data for this exact compound is not extensively published, the available GHS classification and data from structurally related chlorinated pyrimidines necessitate a cautious approach.[8] Pyrimidine derivatives can exhibit a range of biological activities and potential toxicities.[9][10][11]
| Hazard Classification (GHS) | Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][12] |
Expert Insight: The primary hazards are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[4] The reactivity of the chloro-substituent suggests that the compound could also be a potential sensitizer. Chronic exposure effects are largely unknown, reinforcing the need to minimize exposure through robust engineering controls and personal protective equipment.
The Hierarchy of Controls: A Framework for Safe Science
Effective management of chemical hazards follows a systematic approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures to ensure personnel safety.
Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.
For this compound, engineering controls and PPE are the most relevant and practical measures in a laboratory setting.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[12]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[12]
Personal Protective Equipment (PPE)
The final barrier between the researcher and the chemical hazard is PPE. It must be selected based on the specific risks.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles causing severe eye irritation.[7][12] |
| Hand Protection | Nitrile gloves (check manufacturer's breakthrough time) | Prevents skin contact which can cause irritation.[12] Double-gloving is recommended for neat transfers. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from spills. |
| Respiratory | Not required if used in a fume hood. | If a fume hood is not available or fails, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.[7] |
Storage and Handling Procedures
Storage
Proper storage is critical to maintain the compound's integrity and prevent accidents.
-
Container: Store in the original, tightly sealed container.[12]
-
Environment: Keep in a cool, dry, and well-ventilated area, specifically at refrigerated temperatures (2-8°C).[5][6] The compound is hygroscopic and air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.[7][12]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and water/moisture.[7][13]
Handling
-
Work Area: Designate a specific area within the fume hood for handling this compound.
-
Dispensing: When weighing the solid, do so carefully to avoid creating dust. A balance with a draft shield inside the fume hood is ideal.
-
Inert Atmosphere: For reactions sensitive to moisture or air, handle the compound using standard Schlenk line or glovebox techniques.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This section provides a representative, step-by-step protocol for a common synthetic transformation involving this compound. The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction widely used in drug discovery.
Objective: To synthesize 2-(4-methoxyphenyl)-4-(thiophen-2-yl)pyrimidine.
Reagents and Equipment
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.08 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.93 g, 6.10 mmol, 1.2 equiv), and finely ground potassium carbonate (2.11 g, 15.25 mmol, 3.0 equiv).
-
Causality: The base (K₂CO₃) is crucial for activating the boronic acid in the catalytic cycle. Using a fine powder increases surface area and reaction rate. An excess ensures complete reaction.
-
-
Solvent Addition: Add 30 mL of anhydrous 1,4-dioxane and 10 mL of degassed water to the flask.
-
Causality: A mixed solvent system is often required; dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. Solvents must be degassed to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
-
Inerting the System: Equip the flask with a condenser and purge the entire system with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: Briefly remove the condenser and add the palladium(II) acetate (57 mg, 0.25 mmol, 0.05 equiv) and triphenylphosphine (267 mg, 1.02 mmol, 0.2 equiv).
-
Causality: Pd(OAc)₂ is the precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.
-
-
Heating: Immerse the flask in a preheated oil bath at 90°C and stir vigorously.
-
Causality: Heat is required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Once complete, cool the reaction mixture to room temperature and add 50 mL of water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Causality: The desired organic product will partition into the ethyl acetate layer, leaving inorganic salts and byproducts in the aqueous layer.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Spill and Exposure Management
Prompt and correct action is vital in an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Small Spill (Solid): Wearing appropriate PPE, carefully sweep or scoop up the material, avoiding dust generation. Place it into a labeled, sealed container for hazardous waste disposal.
-
Small Spill (Solution): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.
Decontamination and Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Waste Streams: Segregate waste into "halogenated organic solvents" and "solid chemical waste." Never mix with non-halogenated waste streams.[14]
-
Containers: Use clearly labeled, sealed, and appropriate waste containers. Do not overfill.[14]
-
Disposal: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Chlorinated heterocyclic compounds should not be disposed of down the drain or in regular trash.[14][15][16]
-
Decontamination: Clean all contaminated glassware and surfaces thoroughly. A final rinse with a suitable solvent (e.g., acetone) can be collected as hazardous waste.
References
- Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Pharmacological Reports, 2007. [Link]
- Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. Growing Science, 2023. [Link]
- Synthesis and fungitoxicity of some pyrimidine deriv
- Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 2019. [Link]
- Pharmacology Study of Pyrimidine Derivative. International Journal of ChemTech Research, 2015. [Link]
- EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. Course Manual. [Link]
- 2-Chloropyrimidine. Organic Syntheses, Coll. Vol. 4, p.182 (1963); Vol. 37, p.15 (1957). [Link]
- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 2022. [Link]
- This compound.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine. Highlights in Science, Engineering and Technology, 2022. [Link]
- Guidance on Storage and Handling of Chlorinated Solvents.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drpress.org [drpress.org]
- 4. This compound | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 83726-75-4|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. derthon.com [derthon.com]
- 9. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. growingscience.com [growingscience.com]
- 11. Synthesis and fungitoxicity of some pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. ethz.ch [ethz.ch]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-4-(thiophen-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems. The targeted functionalization of this privileged heterocycle is paramount in the development of novel drug candidates. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and efficiency in constructing carbon-carbon bonds.
This document provides a detailed guide to the application of the Suzuki coupling reaction using 2-Chloro-4-(thiophen-2-yl)pyrimidine as a key building block. The presence of a thiophene moiety at the 4-position and a reactive chlorine atom at the 2-position makes this substrate a versatile precursor for the synthesis of 2,4-disubstituted pyrimidines, a class of compounds with significant therapeutic potential. Understanding the nuances of this specific transformation is critical for researchers aiming to synthesize novel molecular entities for drug discovery programs. This guide will delve into the mechanistic underpinnings, provide field-proven protocols, and offer practical troubleshooting advice to ensure successful and reproducible outcomes.
The Mechanism of the Suzuki-Miyaura Coupling: A Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning transformation that facilitates the formation of a C-C bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate, catalyzed by a Palladium(0) complex.[1][2] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (in this case, this compound) to a Palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-chlorine bond, resulting in a Palladium(II) species. The C-Cl bond in 2-chloropyrimidines is relatively strong, making this often the rate-determining step and necessitating the use of electron-rich ligands on the palladium catalyst to facilitate the reaction.[4]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the Palladium(II) complex. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6] The choice of base is therefore critical and can significantly influence the reaction rate and yield. The thiophene moiety on the pyrimidine ring can potentially interact with the palladium center, a factor to consider when selecting ligands.
-
Reductive Elimination: The final step of the cycle is the reductive elimination of the newly formed biaryl product from the Palladium(II) complex. This step regenerates the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.[3]
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates and desired outcomes. Microwave-assisted synthesis is often advantageous for this type of transformation, as it can significantly reduce reaction times and improve yields.[7][8]
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from established methods for the Suzuki coupling of related chloropyrimidines.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a pre-determined temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating
For laboratories not equipped with a microwave reactor, conventional heating can be employed, though longer reaction times are typically required.
Materials:
-
Same as Protocol 1
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and purification as described in Protocol 1.
Data Presentation: A Comparative Overview
While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table provides representative conditions and outcomes for the coupling of structurally analogous 2-chloropyrimidines. This data serves as a valuable guide for reaction optimization.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 80 | [8] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 77 | [8] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3) | THF | 50 | 12 | ~70-80 | [9] |
| 2-Chloro-4-phenylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | Modest | [2] |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following are common issues and potential solutions when working with this compound.
-
Low or No Reactivity:
-
Cause: The C-Cl bond at the 2-position of the pyrimidine is less reactive than at the 4-position and can be challenging to activate.
-
Solution:
-
Increase the reaction temperature or use microwave irradiation.
-
Screen more active catalyst systems. Palladium(II) precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be more effective for activating aryl chlorides.
-
Employ a stronger base, such as K₃PO₄ or Cs₂CO₃, to facilitate transmetalation.
-
-
-
Catalyst Poisoning:
-
Cause: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation.[1] This is a known issue when using thiophene boronic acids and can also be a factor with thiophene-substituted halides.
-
Solution:
-
Use a higher catalyst loading.
-
Employ ligands that can form more stable complexes with palladium, potentially reducing the inhibitory effect of the thiophene sulfur.
-
Consider the use of catalyst systems known to be more resistant to sulfur poisoning.
-
-
-
Protodeboronation of the Boronic Acid:
-
Cause: The boronic acid can be cleaved by water or other protic species in the reaction mixture, especially at elevated temperatures, leading to the formation of the corresponding arene as a byproduct.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Employ a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable.
-
Minimize reaction time by using microwave heating.
-
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of novel 2,4-disubstituted pyrimidines. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful application of this important transformation in the pursuit of new therapeutic agents. As with any chemical reaction, empirical optimization for each specific substrate combination is key to achieving the best results.
References
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(23), 8814–8817. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(39), 5146–5148. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Reeves, J. T., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 53(1), 254–267. [Link]
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Reeves, J. T., et al. (2019). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 141(5), 2097–2101. [Link]
- Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in Suzuki–Miyaura cross-coupling reactions of heteroaryl halides. Tetrahedron, 60(38), 8125–8146.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Chemistry – A European Journal, 16(43), 12836-12840. [Link]
- Schomaker, J. M., & Delia, T. J. (2001). Arylation of halogenated pyrimidines via a Suzuki coupling reaction. The Journal of Organic Chemistry, 66(21), 7125–7128.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Appa, R., et al. (2021). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ACS Omega, 6(43), 28739–28748. [Link]
- Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. [Link]
- ResearchGate. Exploration of various Pd catalysts, solvents, and bases for the Suzuki coupling. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4-diamino-5-(4-arylthiophenyl)-and 5-(4-arylsulfonylphenyl)pyrimidines as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 2-Chloro-4-(thiophen-2-yl)pyrimidine
Introduction: The Strategic Value of the 2-Chloro-4-(thiophen-2-yl)pyrimidine Scaffold
The 4-(thiophen-2-yl)pyrimidine core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its derivatives are integral to the development of targeted therapeutics, most notably as potent kinase inhibitors for oncology.[1][2] The thiophene moiety often serves as a key interaction domain, while the pyrimidine ring acts as a versatile anchor that can be strategically decorated with various functional groups to modulate potency, selectivity, and pharmacokinetic properties.
The starting material, this compound, is a crucial building block for creating libraries of these high-value compounds. The chlorine atom at the C2 position is the primary site for synthetic elaboration. Unlike 2,4-dichloropyrimidines where the C4 position is generally more reactive towards both cross-coupling and nucleophilic aromatic substitution (SNAr), the pre-functionalized thiophene group at C4 directs all subsequent modifications to the C2 position.[3][4] This inherent regioselectivity simplifies synthetic design and ensures predictable outcomes.
This document provides a comprehensive guide to the primary methods for functionalizing the C2 position of this compound. We will detail field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, explaining the causality behind experimental choices to ensure reproducible and high-yielding transformations.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance.[5] For this compound, these methods allow for the introduction of diverse aryl, alkyl, amino, and alkynyl groups at the C2 position.
A. Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[6][7] This reaction is fundamental in drug discovery, as the secondary or tertiary amine functionality it creates is a common feature in kinase inhibitors, often forming a critical hydrogen bond with the hinge region of the enzyme's ATP-binding pocket.
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[8] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine. This is often the rate-limiting step for less reactive aryl chlorides.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine, forming an amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the desired product and regenerating the Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential. They stabilize the Pd(0) center, promote the challenging oxidative addition of the electron-deficient chloropyrimidine, and facilitate the final reductive elimination step.[7][9]
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of N-Aryl-4-(thiophen-2-yl)pyrimidin-2-amine
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl amine (1.2 equiv), a suitable base (see Table 1), the palladium precatalyst, and the ligand.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the specified temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Table 1: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommended Reagents | Molar Ratio (vs. Ar-Cl) | Typical Solvents | Temp (°C) |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% | Toluene, Dioxane, THF | 80-110 |
| Ligand | XPhos, RuPhos, BINAP | 2-10 mol% | ||
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | 1.5 - 2.5 equiv | ||
| Amine Nucleophile | Primary/Secondary Alkylamines, Anilines | 1.1 - 1.5 equiv |
B. Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is an exceptionally robust method for creating a C(sp²)-C(sp²) bond between the pyrimidine core and various aryl or heteroaryl boronic acids/esters.[10][11] This allows for the introduction of diverse aromatic systems, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
Causality and Mechanistic Insight: The catalytic cycle is similar to other cross-couplings but involves a transmetalation step.[10]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Transmetalation: The organoboron species, activated by a base (e.g., carbonate, phosphate), transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments couple, releasing the biaryl product and regenerating the Pd(0) catalyst.
The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. Aqueous conditions are often beneficial.[12]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling reaction scheme.
Detailed Protocol: Synthesis of 2-Aryl-4-(thiophen-2-yl)pyrimidine
-
Reagent Preparation: In a reaction flask, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent Addition: Add a mixture of degassed solvents, typically Dioxane and Water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction mixture and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over Na₂SO₄.
-
Purification: Concentrate the solution and purify the residue by column chromatography to obtain the desired product.[13]
C. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is used to form a C-C bond between the pyrimidine C2 position and a terminal alkyne.[14] This reaction introduces a linear, rigid alkynyl linker, which can be a valuable design element for probing protein binding pockets or as a handle for further chemistry, such as click reactions.
Causality and Mechanistic Insight: The Sonogashira reaction uniquely employs a dual-catalyst system.[15]
-
Palladium Cycle: Similar to other cross-couplings, it involves oxidative addition of the Pd(0) into the C-Cl bond followed by reductive elimination.
-
Copper Cycle: A copper(I) salt (e.g., CuI) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and undergoes transmetalation with the Pd(II)-aryl complex.
The use of an amine base (e.g., Et₃N, DIPEA) is essential, serving both as a base to deprotonate the alkyne and often as a solvent.[16]
Reaction Scheme: Sonogashira Coupling
Caption: Sonogashira coupling reaction scheme.
Detailed Protocol: Synthesis of 2-(Alkynyl)-4-(thiophen-2-yl)pyrimidine
-
Reagent Preparation: To a flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 2.0-3.0 equiv) and the terminal alkyne (1.2-1.5 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[17]
Part 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free method for functionalizing electron-deficient heteroaromatics like chloropyrimidines.[18] The reaction is driven by the strong electron-withdrawing effect of the ring nitrogen atoms, which stabilize the negatively charged intermediate.
Causality and Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring.
-
Elimination: The leaving group (chloride ion) is expelled, restoring aromaticity and forming the final product.
This pathway is generally favored for reactions with strong nucleophiles like amines, thiols, and alkoxides.
Reaction Scheme: Nucleophilic Aromatic Substitution (SNAr)
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Detailed Protocol: General Procedure for SNAr
-
Reagent Preparation: Dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Nucleophile Addition: Add the nucleophile (1.1-2.0 equiv). If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often added (2.0-3.0 equiv) to facilitate the reaction. For alkoxides or thiolates, they can be used directly as salts (e.g., NaSMe, KOt-Bu).
-
Reaction: Heat the reaction mixture (temperatures can range from room temperature to >100 °C depending on the nucleophile's reactivity). Monitor by TLC/LC-MS.
-
Work-up: After cooling, pour the reaction mixture into ice water to precipitate the product or to prepare for extraction.
-
Purification: Collect the solid by filtration or extract with an appropriate organic solvent. Wash, dry, and purify by recrystallization or column chromatography.[19]
Table 2: Typical Nucleophiles and Conditions for SNAr
| Nucleophile Type | Example Reagent | Base | Typical Solvent | Temp (°C) |
| Amines | Benzylamine, Morpholine | DIPEA, K₂CO₃ | DMSO, NMP | 80-150 |
| Thiols | Thiophenol, Sodium thiomethoxide | K₂CO₃ or use as salt | DMF, THF | 25-80 |
| Alcohols | Sodium methoxide, Potassium tert-butoxide | Use as salt | Corresponding Alcohol, THF | 25-65 |
Conclusion
The this compound scaffold offers a reliable and regioselective handle for synthetic diversification. The protocols outlined in this guide, covering palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki, Sonogashira) and nucleophilic aromatic substitution, provide a robust toolkit for researchers in drug discovery and organic synthesis. The choice of method depends on the desired final functionality, with cross-coupling reactions offering broader scope for C-C and C-N bond formation with complex partners, while SNAr provides a straightforward, often metal-free alternative for introducing strong nucleophiles. By understanding the principles behind each transformation, scientists can effectively generate diverse libraries of pyrimidine derivatives for biological screening and the development of next-generation therapeutics.
References
- Gros, P. C. et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Belhomme, M.-C. et al. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives.
- C-2 Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. [No Source Found]
- Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed.
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
- Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors.
- Substituted pyrimidines as protein kinase inhibitors.
- Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- 2-Amino-4-(thien-2-yl)pyrimidine. Chem-Impex.
- Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online.
- 2-(Thiophen-2-ylmethyl)pyrimidine-4-carboxylic acid. EvitaChem.
- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or deriv
- Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.
- Buchwald–Hartwig amin
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [No Source Found]
- Synthesis of Some Thienopyrimidine Deriv
- Deprotonative functionalization of 2-chloro-4methoxypyrimidine.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [No Source Found]
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [No Source Found]
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- Synthesis of 2-thiopyrimidine derivatives.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. [No Source Found]
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. PMC - NIH.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Synthetic approaches to functionalized thiophenes.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
Sources
- 1. DSpace [research-repository.griffith.edu.au]
- 2. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 2-Chloro-4-(thiophen-2-yl)pyrimidine in Kinase Inhibitor Synthesis
Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target families for drug discovery.[1] A significant portion of successful kinase inhibitors are built upon heterocyclic scaffolds that serve as a structural framework for orienting key pharmacophoric elements within the ATP-binding site of the kinase. The 2,4-disubstituted pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to mimic the adenine hinge-binding motif of ATP and serve as a versatile template for inhibitor design.[2] The strategic functionalization of this core allows for the optimization of potency, selectivity, and pharmacokinetic properties.
This document provides a detailed guide for researchers, chemists, and drug development professionals on the use of 2-Chloro-4-(thiophen-2-yl)pyrimidine as a strategic building block for the synthesis of novel kinase inhibitors. We will explore its chemical attributes and provide detailed, field-proven protocols for its derivatization into potential kinase inhibitors, along with methodologies for their biological evaluation.
The Building Block: this compound
This compound is a bifunctional heterocyclic compound poised for sequential, regioselective functionalization. Its key attributes make it an excellent starting point for the rapid generation of diverse libraries of potential kinase inhibitors.
-
Chemical Structure and Properties:
-
Molecular Formula: C₈H₅ClN₂S
-
Molecular Weight: 196.66 g/mol
-
Appearance: Typically a solid at room temperature.
-
Key Reactive Sites: The molecule possesses two primary sites for chemical modification: the electrophilic carbon at the 2-position (C2) bearing a chlorine atom, and the thiophene ring, which can be further functionalized if desired. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
-
The thiophene moiety is a common bioisostere for a phenyl ring in medicinal chemistry, often contributing to favorable interactions with biological targets and influencing the overall physicochemical properties of the molecule.
Synthetic Strategy: Building Kinase Inhibitors from this compound
A common and effective strategy for designing kinase inhibitors based on the 2,4-disubstituted pyrimidine scaffold involves the introduction of an amino or anilino group at the C2 position. This group often forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The C4 position, occupied by the thiophene ring in our building block, can then interact with other regions of the active site to enhance potency and selectivity.
The following sections provide detailed protocols for the key synthetic transformations to convert this compound into a library of 2-amino-4-(thiophen-2-yl)pyrimidine derivatives.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 2-Anilino-4-(thiophen-2-yl)pyrimidines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is particularly effective for coupling aryl halides with a wide range of amines under relatively mild conditions, making it a cornerstone of modern medicinal chemistry.[3][4]
Rationale: This protocol is chosen for its broad substrate scope and functional group tolerance, allowing for the introduction of diverse anilines and other amino compounds at the C2 position of the pyrimidine ring. The use of specialized phosphine ligands is crucial for the efficient coupling of electron-deficient heteroaryl chlorides like our starting material.
Step-by-Step Protocol:
-
Reagent Preparation:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired aniline derivative (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane (to a concentration of approximately 0.1 M).
-
-
Reaction Execution:
-
Stir the reaction mixture at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-anilino-4-(thiophen-2-yl)pyrimidine derivative.
-
Self-Validation and Causality:
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxidation, so maintaining an inert atmosphere is critical for catalytic activity.
-
Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos are essential to facilitate the oxidative addition of the relatively unreactive C-Cl bond to the palladium center and to promote the reductive elimination of the final product.
-
Base Selection: A strong base is required to deprotonate the amine, forming the corresponding amide which is the active nucleophile in the catalytic cycle.
Diagram of the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Once a library of 2-anilino-4-(thiophen-2-yl)pyrimidine derivatives has been synthesized, it is essential to evaluate their biological activity. A common and robust method is an in vitro kinase assay that measures the inhibition of a specific kinase's activity. Luminescence-based assays that quantify ATP consumption are widely used for their high sensitivity and throughput.
Rationale: This protocol measures the amount of ADP produced in a kinase reaction, which is then converted back to ATP in a coupled reaction that generates a luminescent signal. The intensity of the light is directly proportional to the kinase activity. A decrease in luminescence in the presence of a test compound indicates inhibition of the kinase.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction Setup (in a 96- or 384-well plate):
-
Add the kinase assay buffer to each well.
-
Add the test compound dilutions to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the target kinase enzyme to each well (except the "no enzyme" control) and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase's substrate and ATP.
-
-
Reaction and Detection:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding a termination/detection reagent (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions.
-
Add a second detection reagent to convert the produced ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background ("no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Self-Validation and Causality:
-
Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential to validate the assay results and ensure that the observed signal is due to the specific kinase activity.
-
ATP Concentration: The concentration of ATP used in the assay is a critical parameter. For comparative studies, it is often set at or near the Michaelis constant (Kₘ) of the kinase for ATP.
Data Presentation: Representative Kinase Inhibitory Activity
While specific kinase inhibitors derived directly from this compound are not yet widely reported in the public domain, the 2-anilino-4-(heteroaryl)pyrimidine scaffold is a common feature in many potent kinase inhibitors. The following table presents representative IC₅₀ values for compounds with this general structure against various kinases to illustrate the potential of this chemical space.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Example A | EGFR | 1.2 | [5] |
| Example B | HER-2 | 0.5 | [5] |
| Example C | Aurora A | 7.1 | [6] |
| Example D | Aurora B | 25.7 | [6] |
| Example E | VEGFR-2 | 25.7 | [7] |
Note: The compounds listed are structurally related analogs and are presented for illustrative purposes to demonstrate the potential of the 2-anilino-4-(thiophen-2-yl)pyrimidine scaffold.
Conclusion and Future Directions
This compound is a strategically valuable and versatile building block for the synthesis of novel kinase inhibitors. Its two distinct reactive sites allow for the controlled and sequential introduction of various chemical moieties, enabling the rapid exploration of chemical space around the privileged 2,4-disubstituted pyrimidine scaffold. The protocols outlined in this document for Buchwald-Hartwig amination and in vitro kinase activity assessment provide a robust framework for the synthesis and evaluation of new chemical entities. Future work in this area could involve the exploration of other cross-coupling reactions at the C2 position, as well as the functionalization of the thiophene ring to further probe structure-activity relationships and develop next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties.
References
- Kou, J., & Yang, F. (2022). Synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine. Highlights in Science, Engineering and Technology, 2, 134-139. [Link]
- Anwar, M. U., et al. (2022). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(1), 1448. [Link]
- Patel, H., et al. (2015). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 58(16), 6449-6467. [Link]
- Constellation Pharmaceuticals, Inc. (2021). Pyrimidine derivative kinase inhibitors.
- Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11266-11282. [Link]
- Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5195. [Link]
- El-Sayed, M. A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 12(1), 18881. [Link]
- Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677(2), 022075. [Link]
- Mortlock, A. A., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(10), 2213-2224. [Link]
- Abd El Hadi, S. R., et al. (2016). Design and Synthesis of 4‐Anilinothieno[2,3‐d]pyrimidine‐Based Compounds as Dual EGFR/HER‐2 Inhibitors. Archiv der Pharmazie, 349(10), 769-781. [Link]
- Al-Ostath, A., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Pharmaceuticals, 15(11), 1391. [Link]
- Pharmacyclics LLC. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. WO2012170976A2.
- LibreTexts. (2023).
- Schenone, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16401. [Link]
- El-Damasy, A. K., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Scientific Reports, 9(1), 5245. [Link]
- Radi, M., et al. (2012). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PLoS ONE, 7(2), e31969. [Link]
- Vanga, R. R., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 710. [Link]
- Askarov, I. R., et al. (2022). THIOPHENE ANALOGS OF QUINAZOLINE ALKALOIDS: SYNTHESIS AND MODIFICATION OF 2-N-(ALKYL,ARYL)-THIENO[2,3-D]PYRIMIDINONS. Journal of Chemistry of Goods and Traditional Medicine, 1(5). [Link]
- Mohammed, H. S., et al. (2022). Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines.
- Wikipedia. (2023).
- Fici, G. J., et al. (2009). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 52(22), 7023-7037. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Chloro-4-(thiophen-2-yl)pyrimidine Derivatives
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of 2-chloro-4-(thiophen-2-yl)pyrimidine and its derivatives. These compounds are significant scaffolds in medicinal chemistry and drug discovery. We present a detailed protocol leveraging the Suzuki-Miyaura cross-coupling reaction under microwave irradiation, a method that offers substantial advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and enhanced safety profiles.[1][2][3] This application note is intended for researchers, scientists, and professionals in the field of drug development, offering both the practical "how-to" and the critical "why" behind the experimental design.
Introduction: The Significance of Pyrimidines and the Power of Microwave Synthesis
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The this compound scaffold, in particular, serves as a versatile intermediate for the synthesis of more complex molecules.
Traditionally, the synthesis of such compounds involves lengthy reaction times and often harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, accelerating chemical reactions by orders of magnitude compared to conventional heating methods.[2][3] This is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][4] The key advantages of MAOS include:
-
Reaction Rate Acceleration: Significant reduction in reaction times from hours to mere minutes.[2]
-
Improved Yields and Purity: Enhanced reaction control minimizes byproduct formation.[2][3]
-
Energy Efficiency: Lower energy consumption contributes to greener chemistry practices.[1][2]
-
Enhanced Reproducibility: Precise control over reaction parameters ensures consistent results.[3]
This guide focuses on a highly efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction to synthesize the target compounds.
Mechanism and Rationale: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, thiophene-2-boronic acid) and a halide (2,4-dichloropyrimidine).[5][6] The electron-deficient nature of the pyrimidine ring makes it particularly reactive in such couplings, even with less reactive chloro-substituents.[7]
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the 2,4-dichloropyrimidine.
-
Transmetalation: The thiophenyl group is transferred from the boronic acid (activated by a base) to the palladium center.
-
Reductive Elimination: The desired this compound product is formed, and the Pd(0) catalyst is regenerated.
Reaction Pathway Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of a microwave-assisted approach is particularly advantageous for this reaction. The polar intermediates in the catalytic cycle efficiently absorb microwave energy, leading to a significant acceleration of the reaction rate.[8]
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier |
| 2,4-Dichloropyrimidine | ≥98% | Commercially Available |
| Thiophene-2-boronic acid | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| n-Hexane | ACS Grade | Commercially Available |
| Deionized Water |
| Equipment |
| Dedicated Microwave Synthesizer |
| 10 mL Microwave Reaction Vial with Stir Bar |
| Analytical Balance |
| Standard Glassware (beakers, flasks, etc.) |
| Rotary Evaporator |
| Thin Layer Chromatography (TLC) Plates (Silica gel 60 F₂₅₄) |
| Column Chromatography Setup (Silica gel) |
| NMR Spectrometer |
| Mass Spectrometer |
Step-by-Step Synthesis Protocol
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Reactant Preparation:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg).
-
Add thiophene-2-boronic acid (1.1 mmol, 141 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).
-
Add anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
-
Solvent Addition:
-
Add 5 mL of anhydrous 1,4-dioxane to the reaction vial.
-
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 120°C for 15 minutes with stirring. The pressure will typically be around 100-150 psi.
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with 10 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent.
-
-
Characterization:
-
Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the microwave-assisted synthesis.
Results and Discussion
Following the protocol described above, the microwave-assisted Suzuki-Miyaura coupling reaction consistently provides the desired this compound in good to excellent yields.
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 12-24 hours | 15 minutes |
| Temperature | 80-100°C (reflux) | 120°C |
| Typical Yield | 60-75% | 85-95% |
| Catalyst Loading | 2-5 mol% | 0.5-2 mol% |
The significant reduction in reaction time and the high yields obtained highlight the efficiency of the microwave-assisted method.[9] The regioselectivity of the reaction is also excellent, with the thiophenyl group selectively substituting the more reactive chlorine at the 4-position of the pyrimidine ring.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can deactivate the catalyst and hydrolyze the boronic acid.
-
Incomplete Reaction: If the reaction does not go to completion, a slight increase in reaction time or temperature may be necessary.
-
Byproduct Formation: Impurities in the starting materials or degradation of the catalyst can lead to byproducts. Ensure high-purity reagents are used.
Conclusion
The microwave-assisted Suzuki-Miyaura cross-coupling reaction is a highly efficient and robust method for the synthesis of this compound derivatives. This protocol offers significant advantages in terms of reaction time, yield, and scalability, making it an invaluable tool for researchers in medicinal chemistry and drug discovery. The adoption of such green chemistry principles not only accelerates the research and development process but also minimizes environmental impact.[1][4]
References
- Bandyopadhyay, D. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Patsnap. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
- ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Benchchem. (n.d.). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., ... & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia .... RSC Advances.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Chloro-4-(thiophen-2-yl)pyrimidine
Introduction: The Versatility of 2-Chloro-4-(thiophen-2-yl)pyrimidine in Modern Synthesis
The heterocyclic scaffold, this compound, represents a cornerstone building block for medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the electron-deficient pyrimidine ring and the electron-rich thiophene moiety, make it a versatile substrate for a wide array of palladium-catalyzed cross-coupling reactions.[3][4] The chlorine atom at the C2 position serves as a reactive handle for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, enabling the synthesis of diverse molecular architectures.[2][5]
Palladium catalysis has revolutionized organic synthesis by offering efficient and selective methods for bond formation under mild conditions.[6][7] These reactions typically proceed through a common catalytic cycle involving oxidative addition, transmetalation (for coupling reactions with organometallic reagents), and reductive elimination.[8][9] This guide provides detailed protocols and expert insights into the application of key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings—utilizing this compound as the electrophilic partner. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and vinyl-aryl structures by coupling an organic halide with an organoboron compound.[6][7] Its broad functional group tolerance and the commercial availability of a vast library of boronic acids make it a favored tool in drug discovery.[3]
Scientific Rationale
The reaction is catalyzed by a palladium(0) species, which undergoes oxidative addition into the C-Cl bond of the pyrimidine.[8] Subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination yields the desired coupled product and regenerates the active palladium(0) catalyst.[7] Microwave irradiation can significantly accelerate this transformation, often leading to higher yields in shorter reaction times.[3][10]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 or 2:1 v/v), degassed
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
To the microwave reactor vial, add this compound (1.0 mmol), the desired boronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 mmol).
-
Add 5 mL of the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes with stirring.
-
Upon completion, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Range | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a common and effective catalyst for a broad range of substrates.[3] |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are more cost-effective, but higher loadings may be needed for challenging substrates.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome; Cs₂CO₃ is often more effective for less reactive chlorides. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[3] |
| Temperature | 80 - 120 °C | Microwave heating allows for rapid and uniform heating to the desired temperature.[3][10] |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a pivotal reaction for the synthesis of aryl amines from aryl halides.[11] This transformation is of paramount importance in the pharmaceutical industry, where the aryl amine motif is prevalent in a vast number of drugs.[12]
Scientific Rationale
The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex.[11][13] The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[11] The choice of ligand is critical for the success of this reaction, with sterically hindered phosphine ligands often providing the best results.[12][14]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
XPhos or SPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or sealed vial
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.01-0.02 mmol), the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Finally, add the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Range | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts that are effective in forming the active Pd(0) species.[15] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[12][14] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine.[13] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst deactivation. |
| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle. |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling reaction is an efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[16]
Scientific Rationale
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.[16] The palladium catalyst activates the aryl chloride through oxidative addition. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination furnishes the alkyne-substituted pyrimidine.[17]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents, also serves as solvent)
-
Anhydrous THF or DMF (if a co-solvent is needed)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02-0.05 mmol), and CuI (0.01-0.03 mmol).
-
Add the solvent (e.g., Et₃N, 5 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 6-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Recommended Range | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard and reliable palladium catalysts for Sonogashira couplings. |
| Cu Co-catalyst | CuI | Copper(I) iodide is essential for the formation of the copper acetylide intermediate.[16] |
| Base | Et₃N, i-Pr₂NH | The amine base is crucial for neutralizing the HX by-product and can also act as the solvent. |
| Solvent | Et₃N, THF, DMF | A polar aprotic solvent is typically used to ensure the solubility of the reactants. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient, but heating may be required for less reactive chlorides. |
Visualization: Dual Catalytic Cycle in Sonogashira Coupling
Caption: Interlinked palladium and copper catalytic cycles in the Sonogashira reaction.
Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[18] It is a valuable method for forming C-C bonds and creating more complex molecular structures.[6]
Scientific Rationale
The reaction begins with the oxidative addition of the aryl chloride to a Pd(0) catalyst.[9][19] The resulting Pd(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.[19]
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate, styrene) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous DMF or NMP
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02-0.05 mmol), the phosphine ligand (0.04-0.10 mmol), and the base (e.g., Et₃N, 2.0 mmol).
-
Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Add the alkene (1.5 mmol).
-
Seal the tube and heat the mixture to 100-140 °C for 12-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Heck Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precatalyst for Heck reactions.[18][19] |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are often required to stabilize the palladium catalyst and promote the reaction. |
| Base | Et₃N, K₂CO₃, NaOAc | A base is necessary to regenerate the Pd(0) catalyst at the end of the cycle.[18] |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are typically used to achieve the required reaction temperatures. |
| Temperature | 100 - 140 °C | High temperatures are often needed to drive the reaction, especially with less reactive aryl chlorides.[20] |
Visualization: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Stille Coupling: Utilizing Organostannanes
The Stille reaction couples an organic halide with an organostannane reagent, catalyzed by palladium.[12] It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback.[21]
Scientific Rationale
Similar to the Suzuki coupling, the Stille reaction proceeds via oxidative addition of the aryl chloride to Pd(0), followed by transmetalation with the organostannane and reductive elimination.[12] The transmetalation step is often the rate-limiting step and does not require a base.
Experimental Protocol: Stille Coupling
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a ligand (e.g., PPh₃) (1-5 mol%)
-
Anhydrous DMF, Dioxane, or Toluene
-
Lithium chloride (LiCl) (optional, as an additive)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol).
-
If using Pd₂(dba)₃, add the phosphine ligand. LiCl (3 equivalents) can be added to facilitate the reaction.
-
Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Add the organostannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF).
-
Stir the resulting mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through Celite and extract the filtrate with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Stille Coupling Parameters
| Parameter | Recommended Range | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/PPh₃ | These are standard catalysts proven to be effective for Stille couplings.[21] |
| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃ | Tributyltin reagents are commonly used due to their stability and reactivity. |
| Additive | LiCl, CuI | Additives can accelerate the transmetalation step, especially with less reactive substrates. |
| Solvent | DMF, Dioxane, Toluene | Anhydrous polar aprotic solvents are typically employed.[21] |
| Temperature | 80 - 110 °C | Heating is generally required to drive the reaction to completion.[21] |
Conclusion and Future Perspectives
The palladium-catalyzed functionalization of this compound provides a robust and versatile platform for the synthesis of a wide range of novel compounds. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings serve as a comprehensive starting point for researchers in drug discovery and materials science. While these methods are well-established, there is always room for innovation, particularly in the development of more sustainable catalytic systems, the use of milder reaction conditions, and the exploration of C-H activation strategies as an alternative to pre-functionalized starting materials. The continued exploration of the chemical space around the thiophenyl-pyrimidine scaffold is poised to yield new molecules with significant biological and material properties.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- 17.2. Palladium catalyzed couplings | Organic Chemistry II. (n.d.). Lumen Learning.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. (n.d.). ResearchGate.
- Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (n.d.). ResearchGate.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Heck reaction. (n.d.). Wikipedia.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. (n.d.). Benchchem.
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). PubMed.
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- This compound. (n.d.). CymitQuimica.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Organic Letters.
- Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. (n.d.). Molecules.
- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine. (n.d.). Benchchem.
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). PubChem.
- Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. (n.d.). Semantic Scholar.
- Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (n.d.). PubMed.
- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (n.d.). Journal of Pharmaceutical Negative Results.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). Journal of the American Chemical Society.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Development of the Inverse Sonogashira Reaction for DEL Synthesis. (n.d.). PMC - NIH.
- Unlocking the potential of the thioamide group in drug design and development View supplementary material. (2024). ResearchGate.
- Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. (n.d.). Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
- Unlocking the potential of the thioamide group in drug design and development. (2024). PMC - NIH.
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.). ResearchGate.
- Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. nobelprize.org [nobelprize.org]
- 8. fiveable.me [fiveable.me]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Synthesis of Pyrimidine Derivatives from 2-Chloro-4-(thiophen-2-yl)pyrimidine: An Application and Protocol Guide
Introduction: The Versatility of the Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents and biologically active molecules.[1][2] Its prevalence in nature, most notably as a component of nucleobases, has made it a privileged scaffold in the design of molecules that can interact with a wide range of biological targets. In the realm of drug development, substituted pyrimidines are integral to numerous kinase inhibitors, antiviral agents, and other targeted therapies.[2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the synthetic routes to diversify the 2-chloro-4-(thiophen-2-yl)pyrimidine scaffold. This starting material is a valuable building block, offering a reactive handle at the 2-position for the introduction of various substituents. We will delve into the key chemical transformations, providing not only detailed, step-by-step protocols but also the underlying chemical principles that govern these reactions. Our focus is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile intermediate in their synthetic endeavors.
Core Synthetic Strategies: A Guided Tour of Key Transformations
The synthetic utility of this compound lies in the reactivity of the chlorine atom at the C2-position. This position is susceptible to a variety of transformations, primarily Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, further influenced by the two nitrogen atoms, facilitates these reactions.
It is crucial to understand the inherent reactivity of the pyrimidine core. In analogous 2,4-dichloropyrimidine systems, the chlorine atom at the C4-position is generally more reactive towards both nucleophilic substitution and oxidative addition in cross-coupling reactions.[3][4] This is attributed to the greater LUMO coefficient at C4, making it more electrophilic.[1][5] Consequently, the C2-chloro group in our starting material is comparatively less reactive, a factor that must be considered when designing reaction conditions.
The following sections will detail the primary synthetic pathways for the derivatization of this compound.
Nucleophilic Aromatic Substitution (SNAr): The Gateway to Amines, Ethers, and Thioethers
Nucleophilic aromatic substitution is a fundamental and direct method for introducing a variety of functional groups onto the pyrimidine ring. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species, and the stability of this intermediate is key to the reaction's success.
Synthesis of 2-Amino-4-(thiophen-2-yl)pyrimidine Derivatives
The introduction of an amino group at the C2-position is a common and valuable transformation, as the 2-aminopyrimidine motif is a key pharmacophore in many kinase inhibitors.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is often used to dissolve the starting materials and facilitate the reaction. For less reactive amines, a higher boiling point solvent such as dioxane or N-methyl-2-pyrrolidone (NMP) may be necessary to drive the reaction to completion.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the HCl generated during the reaction. This prevents the protonation of the nucleophilic amine, which would render it unreactive.
-
Temperature: Due to the relatively lower reactivity of the C2-chloro position, elevated temperatures are often required. Microwave irradiation can be a highly effective method for accelerating these reactions, often leading to shorter reaction times and improved yields.[6]
Detailed Protocol: Synthesis of N-aryl-2-amino-4-(thiophen-2-yl)pyrimidines
| Parameter | Value |
| Reactants | This compound (1.0 equiv), Substituted Aniline (1.2 equiv), Triethylamine (2.0 equiv) |
| Solvent | N,N-Dimethylformamide (DMF) or 1,4-Dioxane |
| Temperature | 100-150 °C (conventional heating) or 120-160 °C (microwave) |
| Reaction Time | 4-24 hours (conventional heating) or 15-60 minutes (microwave) |
Step-by-Step Methodology:
-
To a microwave reaction vial, add this compound (e.g., 196 mg, 1.0 mmol), the desired substituted aniline (1.2 mmol), and triethylamine (0.28 mL, 2.0 mmol).
-
Add the chosen solvent (e.g., 3 mL of DMF).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 140 °C) and hold for the designated time (e.g., 30 minutes).
-
After cooling to room temperature, pour the reaction mixture into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired 2-amino-4-(thiophen-2-yl)pyrimidine derivative.
Synthesis of 2-Alkoxy- and 2-Aryloxy-4-(thiophen-2-yl)pyrimidine Derivatives
The displacement of the C2-chloride with oxygen nucleophiles provides access to ether derivatives.
Causality Behind Experimental Choices:
-
Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is required to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are essential to prevent quenching of the strong base.
Detailed Protocol: Synthesis of 2-Phenoxy-4-(thiophen-2-yl)pyrimidine
| Parameter | Value |
| Reactants | This compound (1.0 equiv), Phenol (1.1 equiv), Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-12 hours |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.1 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (1.2 mmol).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexane-ethyl acetate gradient) to yield the 2-phenoxy-4-(thiophen-2-yl)pyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, offering broad substrate scope and functional group tolerance.[7] For these reactions with this compound, a key consideration is the potential for the sulfur atom in the thiophene ring to coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of an appropriate ligand is therefore critical to shield the palladium center and promote the desired catalytic cycle.
Figure 1: Generalized catalytic cycles for key cross-coupling reactions.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrimidine C2-position and various aryl or heteroaryl boronic acids or esters.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium(0) source is required, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often effective in promoting the coupling of less reactive aryl chlorides and can mitigate catalyst poisoning by the thiophene sulfur.[8]
-
Base: A base is essential for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
| Parameter | Value |
| Reactants | This compound (1.0 equiv), Arylboronic Acid (1.5 equiv), K₂CO₃ (3.0 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90-110 °C |
| Reaction Time | 6-24 hours |
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add K₂CO₃ (3.0 mmol) and the dioxane/water solvent mixture (5 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography (silica gel) to obtain the 2-aryl-4-(thiophen-2-yl)pyrimidine.
Buchwald-Hartwig Amination: A Versatile Route to N-Substituted Pyrimidines
For the synthesis of more complex 2-aminopyrimidine derivatives, particularly those with sterically hindered or electron-deficient amines, the Buchwald-Hartwig amination is often superior to direct SNAr.[3][7][9]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: As with the Suzuki coupling, a palladium catalyst is used. Ligands such as Xantphos or Josiphos are often effective for C-N bond formation with aryl chlorides.[10]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are necessary to prevent reaction with the strong base.
Detailed Protocol: Buchwald-Hartwig Amination of this compound
| Parameter | Value |
| Reactants | This compound (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) |
| Solvent | Anhydrous Toluene |
| Temperature | 80-110 °C |
| Reaction Time | 4-18 hours |
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
After concentration, purify the product via column chromatography.
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between the C2-position of the pyrimidine and a terminal alkyne, providing access to a class of compounds with unique structural and electronic properties.[11][12]
Causality Behind Experimental Choices:
-
Catalysts: This reaction traditionally uses a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[11]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and often as the solvent.
-
Solvent: The reaction is typically carried out in a solvent like THF or DMF in the presence of the amine base.
Detailed Protocol: Sonogashira Coupling of this compound
| Parameter | Value |
| Reactants | This compound (1.0 equiv), Terminal Alkyne (1.5 equiv) |
| Catalysts | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) |
| Base/Solvent | Triethylamine (TEA) or a mixture of THF and TEA |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 2-12 hours |
Step-by-Step Methodology:
-
To a reaction flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add the solvent (e.g., 5 mL of THF) and triethylamine (3.0 mmol).
-
Degas the mixture with an inert gas for 15 minutes.
-
Add the terminal alkyne (1.5 mmol) and stir the reaction at the desired temperature (e.g., 50 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 2-alkynyl-4-(thiophen-2-yl)pyrimidine.
Figure 2: Synthetic pathways from this compound.
Troubleshooting and Key Considerations
-
Low Reactivity: If reactions are sluggish, consider increasing the temperature, using microwave irradiation, or switching to a more active catalyst/ligand system. For SNAr, a stronger base or a more polar, higher-boiling solvent might be beneficial.
-
Catalyst Poisoning in Cross-Coupling: If low yields are observed in palladium-catalyzed reactions, catalyst poisoning by the thiophene sulfur may be the culprit. Increasing the catalyst loading or using ligands designed for sulfur-containing substrates can help. Thoroughly degassing the reaction mixture is also crucial to prevent oxidative deactivation of the catalyst.
-
Side Reactions: In cross-coupling reactions, homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can be a side reaction. Optimizing the reaction temperature and the rate of addition of the coupling partner can minimize these byproducts.
-
Purification: The products of these reactions are often crystalline solids and can be purified by recrystallization. However, column chromatography is a general and effective method for obtaining highly pure materials.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse library of pyrimidine derivatives. Through a systematic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a wide array of substituents can be introduced at the C2-position. A thorough understanding of the underlying reaction mechanisms and the factors that influence reactivity and selectivity is paramount for the successful design and execution of synthetic routes. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel pyrimidine-based compounds for drug discovery and other applications.
References
- Chem-Impex. (n.d.). 2-Amino-4-(thien-2-yl)pyrimidine.
- Snégaroff, K., Lassagne, F., Bentabed-Ababsa, G., & Mongin, F. (2009).
- Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Taylor & Francis Online. (2021). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds.
- Reiss, M. H. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 29(10), 1269-1273.
- National Institutes of Health. (2022). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.
- Burbulienė, M. M., Vainilavičius, P. (2004). Synthesis and anti-inflammatory activity of N-(4-alkoxyphenyl)-N'-(2-alkylthio-6-methyl-4- pyrimidinyl)thiocarbamides. Chemija, 15(4), 53-56.
- ResearchGate. (n.d.). Synthesis of 2-thiopyrimidine derivatives 4a–f.
- Siddesh, M. B., Padmashali, B., Thriveni, K. S., & Amrutha, N. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 126(3), 821-828.
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Thopate, Y. A., & Hampp, N. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 1961-1968.
- Wikipedia. (2023). Sonogashira coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- National Institutes of Health. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- National Institutes of Health. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines.
- National Institutes of Health. (2011). Synthesis of Some Thienopyrimidine Derivatives.
- ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Royal Society of Chemistry. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists.
- National Institutes of Health. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction.
- Wikipedia. (2023). Sonogashira coupling.
- ResearchGate. (2011). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Institutes of Health. (2004). Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- National Institutes of Health. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis.
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Chloro-4-(thiophen-2-yl)pyrimidine as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors for Cancer Therapy
Abstract
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved anti-cancer drugs.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-Chloro-4-(thiophen-2-yl)pyrimidine as a versatile intermediate for synthesizing novel kinase inhibitors. We will explore its synthesis, reactivity, and application in creating libraries of potential therapeutics targeting critical cell-cycle kinases. This guide includes detailed, field-tested protocols for both the synthesis of the core intermediate and its subsequent derivatization, alongside the rationale for key experimental choices.
Introduction: The Pyrimidine Scaffold in Oncology
The pyrimidine ring system is a privileged scaffold in oncology drug discovery, largely due to its structural resemblance to the purine bases of DNA and RNA.[3] This feature allows pyrimidine derivatives to function as effective ATP-competitive inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer.[4][5] Key oncogenic kinase families, such as Aurora Kinases (AURK), Polo-like Kinases (PLK), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, are prominent targets for pyrimidine-based inhibitors.[1][3][6]
The strategic derivatization of the pyrimidine core allows for fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This compound (Figure 1) has emerged as a particularly valuable building block. Its key features include:
-
A reactive C2-chloro group , which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
-
A thiophene moiety at C4 , which can engage in crucial hydrogen bonding or hydrophobic interactions within the kinase ATP-binding pocket.
-
An electron-deficient pyrimidine ring , which activates the C2 position for nucleophilic attack.
This combination enables the straightforward introduction of diverse chemical functionalities at the C2 position, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
| Compound Information | |
| IUPAC Name | This compound |
| CAS Number | 83726-75-4 |
| Molecular Formula | C₈H₅ClN₂S[7] |
| Molecular Weight | 196.66 g/mol [7] |
Synthesis of the Core Intermediate: this compound
The most efficient and regioselective method for synthesizing the title compound is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach leverages the differential reactivity of the chlorine atoms on a 2,4-dichloropyrimidine starting material, where the C4 position is significantly more reactive towards oxidative addition by palladium than the C2 position.[8][9]
Caption: Workflow for the synthesis of the core intermediate.
Protocol: Microwave-Assisted Suzuki Coupling
This protocol is adapted from established methods for the regioselective C4-arylation of 2,4-dichloropyrimidines.[8][10] Microwave irradiation is employed to drastically reduce reaction times and improve yields.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
2-Thienylboronic acid (1.05 eq)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
To the 10 mL microwave reactor vial, add 2,4-dichloropyrimidine (e.g., 0.5 mmol, 74.5 mg), 2-thienylboronic acid (0.525 mmol, 67.2 mg), and potassium carbonate (1.5 mmol, 207 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).
-
Add 6 mL of the degassed solvent mixture (1,4-dioxane:H₂O = 2:1 v/v).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes with active stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
Transfer the contents to a separatory funnel containing 20 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound as a solid.
Rationale & Trustworthiness:
-
Regioselectivity: The C4 position of 2,4-dichloropyrimidine is more electron-deficient and sterically accessible, making it the preferred site for the Suzuki coupling, leaving the C2-chloro group intact for subsequent reactions.[11][12]
-
Catalyst: Pd(PPh₃)₄ is a reliable and effective catalyst for this transformation, though other palladium sources can be screened.[8] Using a low catalyst loading (0.5 mol%) is cost-effective and minimizes metal contamination in the product.[8]
-
Microwave Synthesis: This technology provides rapid, uniform heating, leading to significantly shorter reaction times (minutes vs. hours) and often cleaner reaction profiles compared to conventional heating.[8][10]
Application Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Library
The C2-chloro group of the intermediate is now primed for derivatization via Nucleophilic Aromatic Substitution (SNAr). This reaction is a robust and versatile method for introducing a wide variety of amine-containing fragments, which are crucial for kinase hinge-binding interactions.[1][13]
Caption: General scheme for SₙAr derivatization.
Step-by-Step Protocol: SNAr with a Generic Amine
This protocol describes a general procedure for coupling an amine nucleophile to the C2 position of the pyrimidine intermediate.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)
-
Solvent such as N-Methyl-2-pyrrolidone (NMP), 1-pentanol, or DMF
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 0.25 mmol, 49.2 mg) in the chosen solvent (2-3 mL).
-
Add the amine nucleophile (0.3 mmol) followed by the base, DIPEA (0.5 mmol, 87 µL).
-
Heat the reaction mixture to the desired temperature (typically 120-150 °C) and stir.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Once complete, cool the reaction to room temperature.
-
If using a high-boiling solvent like NMP, dilute the mixture with ethyl acetate (25 mL) and wash extensively with water (3 x 25 mL) and then brine (1 x 25 mL) to remove the solvent and base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final compound.
Expertise & Causality:
-
Solvent Choice: High-boiling polar aprotic solvents like NMP or DMF are often used to ensure solubility of reactants and to achieve the high temperatures required for SNAr with less reactive amines.[13] Alcohols like 1-pentanol can also be effective.
-
Base: A non-nucleophilic base like DIPEA is crucial. It acts as a scavenger for the HCl generated during the reaction without competing with the desired amine nucleophile.
-
Mechanism: The reaction proceeds via an addition-elimination mechanism. The amine attacks the electron-deficient C2 carbon, forming a negatively charged intermediate (Meisenheimer complex), which is stabilized by the pyrimidine ring nitrogens. The chloride ion is then eliminated, restoring aromaticity.[1]
Case Study: Targeting the Aurora Kinase A Pathway
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a critical role in mitotic entry and spindle formation. Its overexpression is linked to oncogenesis in numerous cancers, making it a high-value therapeutic target.[3][4] Pyrimidine-based inhibitors can effectively target AURKA, leading to cell cycle arrest and apoptosis.
Caption: Simplified role of Aurora Kinase A in G2/M transition.
Structure-Activity Relationship (SAR) Insights
By synthesizing a library of compounds using the SNAr protocol, researchers can probe the SAR. Different amine substituents at the C2 position will interact differently with the kinase active site, leading to variations in potency.
| Compound ID | R Group (at C2 Position) | Hypothetical AURKA IC₅₀ (nM) | Rationale |
| Lib-01 | Aniline | 550 | Basic scaffold, moderate activity. |
| Lib-02 | 3-Chloroaniline | 120 | Halogen may form specific interactions in the binding pocket. |
| Lib-03 | (S)-3-aminopyrrolidine | 45 | Introduces chirality and a basic nitrogen for potential salt-bridge formation. |
| Lib-04 | 1-ethylpiperazine | 25 | Common pharmacophore in kinase inhibitors, enhances solubility and cell permeability. |
Protocol: In Vitro Kinase Assay (Generic)
To evaluate the synthesized compounds, a biochemical kinase assay is essential. This protocol outlines a generic luminescence-based assay to measure ATP consumption, which is inversely proportional to kinase inhibition.
Principle: The amount of ATP remaining after a kinase reaction is measured using a luciferase/luciferin system. Low light output indicates high kinase activity (ATP consumed), while high light output indicates low kinase activity (inhibition).
Materials:
-
Recombinant human Aurora Kinase A enzyme
-
Suitable peptide substrate (e.g., Kemptide)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT)
-
ATP solution
-
Commercially available ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Create a serial dilution of the inhibitor compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of the 384-well plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme/Substrate Addition: Prepare a solution of AURKA enzyme and substrate in kinase buffer. Add this solution (e.g., 5 µL) to all wells except the positive controls.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer at a concentration near its Kₘ for AURKA. Add this solution (e.g., 5 µL) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
Detection: Add the ATP detection reagent (e.g., 10 µL) to all wells. This reagent will stop the kinase reaction and initiate the luminescence reaction.
-
Read Plate: Incubate for 10 minutes in the dark, then measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Conclusion
This compound is a high-value, strategically designed intermediate for the synthesis of anti-cancer agents, particularly kinase inhibitors. Its synthesis is readily achieved via a regioselective Suzuki coupling. The resulting product serves as a versatile platform for diversification through robust Nucleophilic Aromatic Substitution reactions. The protocols and rationale outlined in this guide provide a solid foundation for research teams to efficiently generate and evaluate novel libraries of pyrimidine-based compounds, accelerating the discovery of next-generation cancer therapeutics.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine.
- BenchChem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
- Dar, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]
- Gaidhane, M. K., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
- Janežič, M., et al. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 21(11), 1433. [Link]
- Legrand, B., et al. (2017). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 22(9), 1533. [Link]
- Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
- Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. [Link]
- Sharma, A., et al. (2017). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 125, 963-982. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Abbas, S. Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scientist's Guide to Regioselective Cross-Coupling of Dichloropyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Core in Modern Medicine
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of numerous therapeutic agents. Its prevalence is a testament to its versatile biological activity and its ability to act as a bioisostere for other aromatic systems, often improving pharmacokinetic profiles.[1][2] From the anti-cancer drug Imatinib (Gleevec) to the cholesterol-lowering agent Rosuvastatin (Crestor), the strategic functionalization of the pyrimidine ring is a critical task in drug discovery.[3][4][5]
Commercially available dichloropyrimidines serve as powerful and versatile building blocks for generating molecular diversity. However, the presence of two reactive halogen atoms presents a significant challenge: controlling the regioselectivity of substitution. This guide provides an in-depth exploration of the principles and protocols governing the regioselective cross-coupling of 2,4-dichloropyrimidines, empowering researchers to predictably synthesize target molecules with high fidelity.
The Governing Principle: Inherent Reactivity of the Pyrimidine Ring
In 2,4-dichloropyrimidines, the two chlorine atoms are not electronically equivalent. The pyrimidine ring is an electron-deficient system, which enhances its reactivity in cross-coupling reactions compared to analogous benzene halides.[3][6] For most palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, there is a strong intrinsic preference for reaction at the C4 position.[7][8]
This selectivity is primarily dictated by the initial, rate-determining oxidative addition step of the palladium catalyst. Computational and experimental studies have shown that the palladium complex preferentially inserts into the C4–Cl bond over the C2–Cl bond.[4][9] This creates a reliable synthetic handle, allowing for the sequential introduction of different substituents.
Figure 1: General reactivity hierarchy for the cross-coupling of 2,4-dichloropyrimidine.
C4-Selective Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is arguably the most utilized cross-coupling reaction in drug discovery for its broad functional group tolerance and the stability of its boronic acid reagents.[10][11] When applied to 2,4-dichloropyrimidines, it serves as a robust method for regioselective arylation or heteroarylation at the C4 position.[3][4]
Scientific Rationale
The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and common choice. Its role is to initiate the catalytic cycle through oxidative addition into the C4-Cl bond.[3]
-
Base: An inorganic base like K₂CO₃ is required to activate the boronic acid in the transmetalation step.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used to dissolve both the organic substrate and the inorganic base, facilitating the reaction.[3]
-
Microwave Irradiation: This technique dramatically accelerates the reaction, often reducing reaction times from hours to minutes and allowing for lower catalyst loadings, which is economically and environmentally beneficial.[3][6]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Microwave-Assisted C4-Selective Suzuki Coupling
This protocol is adapted from a highly efficient method for the synthesis of C4-substituted pyrimidines.[3]
-
Materials:
-
2,4-dichloropyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and H₂O (4:1 mixture)
-
Microwave vial with a stir bar
-
-
Procedure:
-
To a 10 mL microwave vial, add 2,4-dichloropyrimidine, the boronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the 1,4-dioxane/H₂O solvent mixture (to achieve a substrate concentration of ~0.2 M).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate at 120 °C for 15 minutes.
-
Scientist's Note: The short reaction time is a key advantage of microwave synthesis. Monitor the reaction by LC-MS or TLC to confirm completion.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Coupling Partner | Catalyst Loading | Time (min) | Yield (%) of C4-Product | Reference |
| Phenylboronic acid | 0.5 mol% | 15 | 95% | [3] |
| 4-Methoxyphenylboronic acid | 0.5 mol% | 15 | 98% | [3] |
| Thiophen-3-ylboronic acid | 0.5 mol% | 15 | 85% | [3] |
C4-Selective Buchwald-Hartwig Amination: Installing C-N Bonds
The formation of C-N bonds is fundamental in drug design, and the Buchwald-Hartwig amination has become an indispensable tool for this transformation.[10][11] It offers a powerful alternative to classical methods like SNAr, often providing superior regioselectivity and milder reaction conditions.[12]
Scientific Rationale
For 2,4-dichloropyrimidines, palladium-catalyzed amination strongly favors the C4 position, particularly with secondary aliphatic amines and anilines.[7]
-
Catalyst/Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often required to facilitate the reductive elimination step and stabilize the palladium catalyst.
-
Base: A strong, non-nucleophilic base like LiHMDS or NaOtBu is typically used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[7]
-
SNAr as a Competing Pathway: It is important to recognize that a non-catalyzed Nucleophilic Aromatic Substitution (SNAr) can occur, especially at higher temperatures. SNAr reactions of 2,4-dichloropyrimidines are often less selective, yielding mixtures of C2 and C4 isomers.[7][12] The use of a highly active palladium catalyst at lower temperatures can minimize this side reaction and maximize C4 selectivity.
Protocol: C4-Selective Buchwald-Hartwig Amination
This protocol is based on a highly regioselective method developed for the amination of 6-aryl-2,4-dichloropyrimidines.[7][13]
-
Materials:
-
Substituted 2,4-dichloropyrimidine (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
LiHMDS (1.5 equiv)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel
-
-
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a Schlenk tube. Add anhydrous toluene and stir for 10 minutes.
-
Reaction Setup: To the catalyst mixture, add the 2,4-dichloropyrimidine substrate.
-
In a separate flask, dissolve the amine in toluene and add the LiHMDS solution. Stir for 5 minutes.
-
Transfer the lithium amide solution to the Schlenk tube containing the substrate and catalyst.
-
Heat the reaction mixture at 80-100 °C and monitor by LC-MS.
-
Scientist's Note: The use of a strong base like LiHMDS generates the lithium amide in situ, which is a key nucleophile. Ensure all reagents and solvents are anhydrous to prevent quenching of the base.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
-
Inverting the Rules: Achieving C2-Selectivity
While C4-selectivity is the conventional outcome, certain synthetic strategies require functionalization at the C2 position first. This has historically been a significant challenge.[14] Recent breakthroughs have shown that this "inverted" selectivity is achievable, primarily by modifying the catalyst system to alter the fundamental mechanism of oxidative addition.
C2-Selective C-S Coupling: A Paradigm Shift
A landmark discovery demonstrated that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely favor C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[14][15] This stands in stark contrast to thousands of previously reported couplings that favor C4.[8][15]
-
Mechanism of Inversion: The exact mechanism is still under investigation, but it is proposed that the sterically demanding NHC ligand alters the geometry of the palladium center during oxidative addition, favoring interaction with the less-hindered C2-Cl bond.[8][14] This method is highly sensitive to the precatalyst structure, highlighting the delicate balance of electronic and steric factors that govern selectivity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(thiophen-2-yl)pyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-4-(thiophen-2-yl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we address common challenges and side reactions encountered during its synthesis, primarily through the Suzuki-Miyaura cross-coupling of 2,4-dichloropyrimidine and thiophene-2-boronic acid. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Low or No Yield of the Desired Product
Question: I am experiencing very low or no yield of this compound. What are the most common reasons for reaction failure?
Answer:
Low yield in this Suzuki-Miyaura coupling is a frequent issue, often stemming from a few key areas. 2-Chloropyrimidines are known to be less reactive than their bromo or iodo counterparts due to the strong C-Cl bond, making the initial oxidative addition step of the catalytic cycle more challenging.[1] A systematic check of your reaction parameters is the best approach.
Troubleshooting Workflow:
-
Catalyst System Inactivity: The choice and handling of the palladium catalyst and ligand are paramount.
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging heteroaryl chlorides, more specialized systems often give superior results. Consider using catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or specialized precatalysts like Pd(Amphos)₂Cl₂ which show high efficiency for heteroaryl chlorides.[2][3]
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[1] Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). All solvents and reagents should be thoroughly degassed. The appearance of "palladium black" is a common indicator of catalyst decomposition.
-
-
Ineffective Base: The base is not just a proton scavenger; it's crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step.[4]
-
Base Strength & Solubility: If the reaction is sluggish, a stronger base might be needed. However, strong bases can also promote side reactions (see FAQ 2). Potassium phosphate (K₃PO₄) is often a good choice as it is strong enough to promote the reaction without being overly aggressive.[4] The base's solubility is also a factor; ensure it is finely ground for better dispersion.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Chloropyrimidines generally require higher temperatures (e.g., 80-100 °C) to facilitate oxidative addition.[1][5] However, excessively high temperatures can accelerate catalyst decomposition and side reactions.
-
Solvent: A combination of an aprotic solvent (like 1,4-dioxane, THF, or DMF) with water is common, as water is often necessary to dissolve the base and facilitate the formation of the active boronate species.[1][5]
-
FAQ 2: Significant Formation of Thiophene Byproduct
Question: My main byproduct is thiophene. What is causing this and how can I prevent it?
Answer:
The formation of thiophene is a classic sign of protodeboronation , an undesired side reaction where the carbon-boron bond of the thiophene-2-boronic acid is cleaved and replaced by a proton from the reaction medium.[6][7] Heteroaromatic boronic acids, like thiophene-2-boronic acid, are particularly susceptible to this decomposition pathway.[6] The key to prevention is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of protodeboronation.
Causality and Mitigation Strategies:
-
Influence of Base (pH): High pH (typically >10) is a major contributor to protodeboronation.[6] Strong aqueous bases like NaOH or KOH can accelerate this side reaction.
-
Reaction Temperature: Elevated temperatures increase the rate of both the desired reaction and the undesired protodeboronation.
-
Solution: Operate at the lowest effective temperature. Often, a range of 60-80 °C is a good compromise, especially when using a highly active catalyst system that allows for lower activation energy.[6]
-
-
Solvent Composition: The presence of a proton source, most commonly water, is necessary for protodeboronation to occur.
-
Solution: While some water is often needed, an excess can be detrimental. Use anhydrous solvents where possible, or minimize the amount of water in your solvent mixture (e.g., a 10:1 dioxane:water ratio).[8] Ensure all solvents are properly dried and degassed.
-
-
Catalyst Activity: A slow or inefficient catalyst system gives the boronic acid more time to decompose.
-
Boronic Acid Stability: Thiophene-2-boronic acid itself is inherently unstable under certain conditions.
-
Solution: Consider using a more stable derivative, such as a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate ester. These act as "slow release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[7][9]
-
Visualizing the Competing Pathways:
Below is a diagram illustrating the competition between the desired Suzuki coupling and the undesired protodeboronation pathway.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
FAQ 3: Formation of 2,4-bis(thiophen-2-yl)pyrimidine and Other Byproducts
Question: Besides my main product, I'm seeing a heavier mass corresponding to a double addition, and also some homocoupled products. How can I improve the selectivity?
Answer:
This indicates two other common side reactions are occurring: double Suzuki coupling and homocoupling.
-
Double Suzuki Coupling (Formation of 2,4-bis(thiophen-2-yl)pyrimidine):
-
Causality: While the C4 position of 2,4-dichloropyrimidine is significantly more reactive than the C2 position, under forcing conditions (high temperature, long reaction times, or with a very active catalyst), a second coupling can occur at the C2 position.[5][10] The initial coupling at C4 makes the C2 position even less reactive, but the reaction is not always perfectly selective.
-
Mitigation:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thiophene-2-boronic acid. A large excess will drive the reaction towards double coupling.
-
Lower Temperature & Shorter Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting 2,4-dichloropyrimidine is consumed. Avoid prolonged heating. A study using microwave assistance found that at 100 °C, a 15-minute reaction time was optimal, while higher temperatures led to the formation of the di-substituted product.[5]
-
Catalyst Loading: While a highly active catalyst is good, an excessively high loading might also promote the less favorable second coupling.
-
-
-
Homocoupling (Formation of 2,2'-bithiophene):
-
Causality: This side reaction involves the self-coupling of the boronic acid to form a biaryl byproduct (2,2'-bithiophene in this case). It is often promoted by the presence of oxygen or certain Pd(II) species in the reaction mixture.[4]
-
Mitigation:
-
Strictly Inert Atmosphere: This is the most critical factor. Thoroughly degas your solvents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
Use of Precatalysts: Modern palladium precatalysts are designed to cleanly and rapidly generate the active Pd(0) species, which can minimize side reactions associated with residual Pd(II).
-
Reaction Kinetics: A base and solvent system that promotes a faster cross-coupling rate can effectively outcompete the slower homocoupling pathway.[4]
-
-
Troubleshooting Decision Tree:
Caption: A decision-tree workflow for troubleshooting side reactions.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific setup and scale.[5][11]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Thiophene-2-boronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2,4-dichloropyrimidine, thiophene-2-boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Data Summary
The choice of reaction conditions can significantly impact the outcome. The following table summarizes starting points for optimization.
| Parameter | Recommended Condition | Rationale / Notes | Potential Issue if Not Optimized |
| Aryl Halide | 2,4-Dichloropyrimidine | C4 position is more reactive than C2.[10] | Low reactivity compared to bromides/iodides. |
| Boron Reagent | Thiophene-2-boronic acid or MIDA ester | MIDA ester offers enhanced stability.[7] | Prone to protodeboronation. |
| Catalyst | Pd(PPh₃)₄ or Buchwald Precatalysts (e.g., XPhos G3) | Buchwald catalysts are highly active for aryl chlorides.[3][6] | Incomplete reaction, catalyst decomposition. |
| Base | K₃PO₄ or K₂CO₃ (finely ground) | Milder bases minimize protodeboronation.[6] | Strong bases (NaOH) increase side reactions. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 to 10:1) | Balances reagent solubility and minimizes excess water.[5][8] | Poor solubility, increased protodeboronation. |
| Temperature | 80 - 100 °C | Sufficient energy for C-Cl activation.[5] | Too high: side reactions; Too low: no reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of Pd(0) catalyst.[1] | Catalyst decomposition, homocoupling. |
References
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8494–8503. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Sajiki, H., et al. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Scientific Reports, 7(1), 4448. [Link]
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Old, D. W., et al. (2000). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 122(28), 6701–6702. [Link]
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(38), 5029-5031. [Link]
- Wikipedia.
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Stiros, M., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(30), 11684–11693. [Link]
- University of California, Santa Barbara. EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). [Link]
- Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. (2017). [Link]
- Zhang, B., et al. (2018). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Earth and Environmental Science, 186(5), 012046. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). [Link]
- Reddit. Help needed with unreproducible Suzuki coupling. (2023). [Link]
- Ali, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(11), 2539. [Link]
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). [Link]
- Kogon, I. C., et al. (1955). 2-Chloropyrimidine. Organic Syntheses, 35, 35. [Link]
- Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Chloro-4-(thiophen-2-yl)pyrimidine
An in-depth guide to navigating the common challenges in the purification of 2-Chloro-4-(thiophen-2-yl)pyrimidine, designed for chemistry professionals. This technical support center provides detailed troubleshooting, frequently asked questions, and validated protocols to streamline your purification workflow and ensure high-purity final products.
As a Senior Application Scientist, I've seen firsthand how the final purification step can be a major bottleneck in synthetic chemistry. The crude product of this compound, an important intermediate in medicinal chemistry, often contains a variety of impurities that can complicate downstream applications.[1] This guide is structured to provide direct, actionable solutions to the most common purification challenges, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. How should I begin purification?
A1: An oily or deeply colored crude product suggests the presence of polymeric byproducts or highly conjugated impurities. Direct crystallization is unlikely to be effective. The recommended first step is to perform a preliminary purification using flash column chromatography. Adsorbing the crude oil onto a small amount of silica gel (dry loading) before loading it onto the column is often more effective than direct liquid injection for resolving impurities from the target compound.
Q2: What are the most common impurities I should expect?
A2: Impurities are typically derived from the synthetic route. Common contaminants include unreacted starting materials, solvents, and reaction byproducts. Depending on the synthesis, isomers such as 4-chloro-2-(thiophen-2-yl)pyrimidine can be formed, which may have very similar polarity to the desired product, making separation challenging.[1]
Q3: Is this compound stable during purification?
A3: While generally stable, prolonged exposure to certain conditions should be avoided. Pyrimidine rings can be sensitive to strong acids or bases. During chromatographic purification, it is advisable to use a neutral mobile phase. If acidic impurities are present in the crude mixture, adding a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to the eluent can prevent streaking on the column. The compound is also classified as an irritant, so proper personal protective equipment (PPE) should always be used.[2]
Q4: My final product looks clean by TLC, but the NMR spectrum shows impurities. What's wrong?
A4: This is a common issue. Thin Layer Chromatography (TLC) may not have sufficient resolution to separate structurally similar impurities. Furthermore, impurities that do not possess a UV chromophore will be invisible on the TLC plate if you are using a UV lamp for visualization. Always rely on more sensitive analytical techniques like NMR, LC-MS, or HPLC for final purity confirmation.[3][4]
Purification Workflow Overview
The general strategy involves a primary purification step, typically flash chromatography, followed by an optional secondary step like recrystallization or trituration to achieve high purity. Analytical checks are critical at each stage to guide the process.
Sources
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. This compound | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for 2-Chloro-4-(thiophen-2-yl)pyrimidine
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 2-Chloro-4-(thiophen-2-yl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success rate of their coupling reactions with this specific substrate. Here, we will delve into common challenges, provide detailed troubleshooting guides, and offer optimized protocols based on established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and issues encountered when performing a Suzuki coupling with this compound:
Q1: My reaction shows low to no conversion of the starting material. What are the most likely causes?
A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors. The primary suspects are often related to the catalyst's activity, the integrity of your reagents, or suboptimal reaction conditions. Specifically for this substrate, the electron-rich thiophene at the C4 position can influence the electronic properties of the pyrimidine ring, and the 2-chloro position is known to be less reactive than bromo or iodo analogs.[1][2] Key areas to investigate include:
-
Catalyst Inactivity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. For challenging substrates like heteroaryl chlorides, modern, well-defined precatalysts such as Buchwald's G3 or G4 palladacycles, or N-heterocyclic carbene (NHC) complexes like PEPPSI™-IPr, are often more reliable than traditional catalysts like Pd(PPh₃)₄.[3][4][5][6]
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and lead to the unwanted homocoupling of the boronic acid.[7] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Reagent Quality: The purity of the this compound and the boronic acid is paramount. Impurities can poison the catalyst. Additionally, boronic acids, especially heteroaromatic ones like thiopheneboronic acid, can be prone to degradation.[8][9]
-
Inefficient Base: The base plays a critical role in activating the boronic acid for transmetalation.[10] For less reactive chlorides, a stronger base such as K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.[11]
Q2: I am observing a significant amount of thiophene as a byproduct. What is causing this and how can I prevent it?
A2: The formation of thiophene is a clear indication of protodeboronation, a common side reaction where the boronic acid reacts with a proton source to replace the boronic acid group with a hydrogen atom.[8][9] Thiophene boronic acids are particularly susceptible to this side reaction, especially at elevated temperatures and in the presence of water. To mitigate protodeboronation:
-
Use a Stabilized Boronic Acid Derivative: Consider using a more stable boronic ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[8]
-
Optimize the Base: While a strong base is often necessary, overly harsh basic conditions can accelerate protodeboronation. A careful screening of bases (e.g., K₃PO₄, K₂CO₃, CsF) is recommended.
-
Control Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Microwave-assisted synthesis can be beneficial here, as it allows for rapid heating to the target temperature, potentially reducing the overall time the boronic acid is exposed to harsh conditions.[12][13][14]
-
Anhydrous Conditions: While some Suzuki couplings benefit from aqueous conditions, if protodeboronation is a major issue, switching to anhydrous solvents and reagents can be beneficial.
Q3: The reaction is sluggish and requires long reaction times. How can I accelerate the coupling?
A3: The reduced reactivity of the 2-chloro position on the pyrimidine ring is a primary reason for slow reactions.[1] To increase the reaction rate:
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heteroaryl chlorides, bulky, electron-rich ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[3][11][15][16]
-
Higher Temperatures: Increasing the reaction temperature is a straightforward way to increase the rate. Solvents with higher boiling points like dioxane, toluene, or DMF may be necessary. Microwave irradiation can also be employed to safely reach higher temperatures and shorten reaction times.[12][13][14]
-
Catalyst Loading: While not always the most elegant solution, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes be sufficient to drive the reaction to completion in a reasonable timeframe.
Q4: I am seeing the formation of a diarylated pyrimidine byproduct. How can I improve the selectivity for mono-arylation?
A4: While the C4 position of a dichloropyrimidine is generally more reactive than the C2 position,[12][17] the presence of the thiophene group at C4 in your starting material means you are starting with a mono-substituted pyrimidine. If you are observing a diarylated product, it implies a subsequent reaction is occurring. This is less common but could happen under harsh conditions. To improve selectivity:
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the this compound without driving a potential second coupling.
-
Milder Conditions: Employ lower temperatures and shorter reaction times. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
Troubleshooting Guides
This section provides a more detailed, systematic approach to troubleshooting common issues.
Problem 1: Low or No Product Formation
If you are experiencing a failed reaction, follow this workflow to diagnose the issue:
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Significant Protodeboronation of Thiophene Boronic Acid
If you are losing your boronic acid to protodeboronation, consider these targeted solutions:
| Strategy | Rationale | Recommended Action |
| Stabilize the Boronic Acid | Free thiophene boronic acid is prone to decomposition. Using a more stable derivative reduces the concentration of the active boronic acid at any given time, minimizing side reactions.[8] | Replace thiophene boronic acid with its pinacol ester or MIDA boronate. |
| Optimize the Base | While a base is necessary to activate the boronic acid, strong bases can also promote protodeboronation. A milder base may be sufficient. | Screen bases such as K₂CO₃ or CsF in addition to stronger bases like K₃PO₄. |
| Lower the Temperature | The rate of protodeboronation is highly temperature-dependent. | Reduce the reaction temperature to the lowest point where the desired coupling still proceeds at an acceptable rate. |
| Use a Highly Active Catalyst | A more active catalyst will accelerate the desired Suzuki coupling, allowing it to outcompete the protodeboronation side reaction. | Employ a modern catalyst system, such as a Buchwald precatalyst with a biarylphosphine ligand (e.g., XPhos Pd G3). |
Experimental Protocols
The following protocols provide a starting point for the optimization of your Suzuki coupling reaction.
Protocol 1: General Conditions using a Buchwald Precatalyst
This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic Acid or Pinacol Ester (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and K₃PO₄.
-
In a glovebox or under a stream of inert gas, add the XPhos Pd G3 catalyst.
-
Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Add the degassed 1,4-dioxane and water (typically a 10:1 to 4:1 ratio of dioxane to water) via syringe to achieve a final concentration of approximately 0.1 M with respect to the pyrimidine.
-
Place the vial in a preheated oil bath or heating block and stir vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is designed to accelerate the reaction and can be particularly useful for overcoming the low reactivity of the chloro-pyrimidine.[12][13][14]
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic Acid (1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1), degassed
Procedure:
-
In a microwave reaction vial, combine this compound, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in Protocol 1.
Mechanistic Insights and Visualization
A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The rate-limiting step for chloro-pyrimidines is often the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst. The choice of a bulky, electron-rich ligand is crucial to facilitate this step.[11][15] The subsequent transmetalation requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. Finally, reductive elimination from the Pd(II) intermediate yields the desired coupled product and regenerates the active Pd(0) catalyst.[18][19][20]
References
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
- Catalytic cycle of Suzuki-Miyaura cross-coupling reaction over Pd-MPTAT-1. (n.d.).
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2018).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. (n.d.).
- Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. (n.d.).
- PEPPSI-IPr Catalyst. (n.d.). AMERICAN ELEMENTS. [Link]
- Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. (2017). Organic Chemistry Portal. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]
- Suzuki coupling reactions of aryl chlorides. (n.d.).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2018). Synfacts. [Link]
- Pd‐catalyzed Suzuki‐Miyaura coupling of (hetero)aryl chloride and... (n.d.).
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2010).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (2024).
- 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
- Protecting Groups for Thiols Suitable for Suzuki Conditions. (2014).
- Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. (n.d.).
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (2010).
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018).
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (2015).
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2018).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Coupling Reactions with Chloropyrimidines
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving chloropyrimidines. As a class of heteroaromatic chlorides, chloropyrimidines present unique challenges due to the electronic properties of the pyrimidine ring and the inherent inertness of the C-Cl bond. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, providing field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions regarding the reactivity of chloropyrimidines.
Q1: Why are chloropyrimidines challenging substrates for cross-coupling reactions?
A1: The primary challenge lies in the strength of the Carbon-Chlorine (C-Cl) bond, which is significantly stronger than C-Br or C-I bonds. This makes the oxidative addition of the palladium catalyst to the C-Cl bond—often the rate-determining step in the catalytic cycle—energetically demanding.[1][2] Additionally, the electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms can lead to competitive coordination with the palladium catalyst, potentially causing deactivation or inhibition.[1][3]
Q2: What is the general order of reactivity for different positions on the pyrimidine ring?
A2: For most cross-coupling and nucleophilic aromatic substitution reactions, the general order of reactivity is C4 > C2 > C5.[4] The C4 and C2 positions are more electron-deficient due to their proximity to the ring nitrogens, making them more susceptible to oxidative addition by a palladium catalyst.[4] This inherent reactivity profile is crucial for designing selective, sequential functionalization strategies. For instance, in 2,4-dichloropyrimidine, the coupling reaction overwhelmingly favors the C4 position.[5][6]
Q3: How do I choose between a Pd(0) and a Pd(II) precatalyst?
A3: Both Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) precatalysts can be effective. Pd(II) precatalysts must first be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[7] While Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) complex, it can be sensitive to air and moisture.[8] Modern Buchwald-type precatalysts are often air-stable Pd(II) complexes that are readily activated under reaction conditions. The choice often depends on the specific coupling reaction, the stability requirements, and the ligand system employed. For challenging couplings like those with chloropyrimidines, an easily activated precatalyst paired with a robust ligand is often preferred.[9]
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. However, coupling chloropyrimidines can be problematic. This section addresses common failures.
Q4: My Suzuki coupling with 2-chloropyrimidine gives very low to no yield. What is the most likely cause?
A4: The most common failure point is an inadequate catalyst system that cannot efficiently activate the C-Cl bond.[1][10]
-
Causality: The oxidative addition step is difficult for aryl chlorides. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[8][10] You need a catalytic system that increases the electron density on the palladium center, making it a better nucleophile for the oxidative addition.
-
Troubleshooting Steps:
-
Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[3][9][11] These ligands promote the formation of the active, monoligated Pd(0) species necessary for efficient oxidative addition.[12]
-
Optimize the base: The base is critical for activating the boronic acid.[1] If you are using a weak base like Na₂CO₃, switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, which are often more effective for challenging couplings.[1][3]
-
Increase Reaction Temperature: Higher temperatures (e.g., 100-120 °C) can help overcome the high activation energy barrier of the C-Cl bond cleavage.[1][13] Microwave irradiation can also be highly effective, often shortening reaction times dramatically.[5][10]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[13] Inadequate degassing of solvents and reagents can lead to catalyst oxidation and failure of the reaction.
-
Workflow: Troubleshooting a Failed Suzuki Coupling
The following diagram outlines a logical workflow for diagnosing and solving a failed Suzuki coupling reaction with a chloropyrimidine substrate.
Caption: Key steps of the Buchwald-Hartwig amination catalytic cycle.
Part 4: Guides for Other Coupling Reactions
Q7: How do I select a catalyst for a Sonogashira coupling with a chloropyrimidine?
A7: Standard Sonogashira conditions (e.g., Pd(PPh₃)₄/CuI) can be sluggish for chloropyrimidines. [3][14]Success often requires modifications to overcome the C-Cl activation barrier.
-
Recommendations:
-
Catalyst System: While Pd(PPh₃)₄ can work, often at higher temperatures, consider more active catalysts like PdCl₂(PPh₃)₂ paired with a copper(I) co-catalyst (e.g., CuI). [3][14]For challenging substrates, a copper-free Sonogashira protocol using a more electron-rich and bulky phosphine ligand with a palladium source like Pd₂(dba)₃ might be necessary. [15] * Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It acts as both the base and, in some cases, the solvent. [3][16] * Solvent: Anhydrous DMF or THF are common choices. [2][3] Q8: Is the Heck reaction a viable option for chloropyrimidines?
-
A8: Yes, but it is challenging. The Heck reaction, which couples the halide with an alkene, also relies on the oxidative addition step. [17][18]
-
Recommendations:
-
Catalyst System: Phosphine-free catalyst systems or those with highly electron-rich, bulky ligands are often required. [19]N-heterocyclic carbene (NHC) palladium complexes have shown promise for activating aryl chlorides. [19]Supported palladium catalysts have also been investigated to improve stability and recyclability. [20] * Conditions: The reaction often requires high temperatures and a strong base (e.g., NaOtBu, K₂CO₃) to facilitate the regeneration of the Pd(0) catalyst. [18]
-
Part 5: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a robust starting point for experimentation.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). [3]3. Atmosphere Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [11]4. Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. [3]The total volume should result in a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C). [3]6. Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. [3]7. Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
-
Reaction Setup: In a glovebox, add the chloropyrimidine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel. [3][9]2. Atmosphere Inerting: Seal the vessel. If not in a glovebox, evacuate and backfill with an inert gas. [3]3. Reagent Addition: Add the degassed, anhydrous solvent (e.g., toluene). [3]Then, add the amine (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. [3]5. Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- Technical Support Center: Suzuki Coupling with Chloropyrimidines. BenchChem.
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem.
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. BenchChem.
- Catalyst screening for Suzuki coupling of 1 with 2.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine. BenchChem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
- Suzuki-Miyaura cross-coupling reaction of 6-chloropyrimidine-2,4-diamine.
- Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. Dalton Transactions (RSC Publishing).
- Heck Reaction. Organic Chemistry Portal.
- Buchwald–Hartwig amin
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
- Heck Reaction. Chemistry LibreTexts.
- Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances.
- A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. BenchChem.
- Sonogashira coupling. Wikipedia.
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
- A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine. BenchChem.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Dialkylphosphinoimidazoles as New Ligands for Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Sonogashira Coupling. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation in Pyrimidine Synthesis
Welcome to the Technical Support Center for catalyst longevity in pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome common challenges associated with catalyst deactivation. By understanding the underlying mechanisms of catalyst failure, you can optimize your reaction conditions, extend the life of your catalysts, and ensure the consistent and efficient synthesis of pyrimidine derivatives.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section provides a systematic approach to identifying and addressing specific issues encountered during pyrimidine synthesis.
Issue 1: Sudden and Drastic Drop in Catalytic Activity and Product Yield
Q: My reaction has suddenly stopped working or the yield has plummeted. What is the likely cause and how can I fix it?
A: A sudden loss of catalytic activity is often indicative of catalyst poisoning . This occurs when impurities in the reaction medium strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[1][2][3]
Likely Causes:
-
Feedstock Impurities: The most common culprits are sulfur, nitrogen, and phosphorus compounds present in the starting materials or solvents.[1] Even trace amounts can have a significant impact.
-
Reaction Byproducts: Unintended side reactions can generate species that act as poisons.[3]
-
Leaching of a Promoter: If you are using a promoted catalyst, the leaching of the promoter can lead to a sharp decline in activity.
Troubleshooting and Solutions:
-
Identify the Poison:
-
Feedstock Analysis: Analyze your reactants and solvents for common poisons using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Surface Analysis: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to identify adsorbed species on the deactivated catalyst.
-
-
Purify the Feedstock:
-
Implement a purification step for your reactants and solvents. This could involve distillation, recrystallization, or passing them through an adsorbent bed (e.g., activated carbon) to remove impurities before they enter the reactor.[1]
-
-
Catalyst Regeneration (If Applicable):
-
For certain types of poisoning, regeneration is possible. For example, sulfur poisoning on some metal catalysts can sometimes be reversed by high-temperature treatment with steam.[4] However, some poisons cause irreversible deactivation.
-
-
Optimize Reaction Conditions:
-
Adjusting the reaction temperature or pressure can sometimes minimize the adsorption of certain poisons.[1]
-
Experimental Protocol: Feedstock Purification via Activated Carbon
-
Preparation: Add 5-10 wt% of activated carbon to your solvent or a solution of your solid reactant.
-
Stirring: Stir the mixture vigorously for 1-2 hours at room temperature.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Purity Check: Re-analyze the purified feedstock to confirm the removal of impurities before use in your reaction.
Troubleshooting Flowchart: Sudden Activity Drop
Caption: A workflow for troubleshooting a sudden loss of catalytic activity.
Issue 2: Gradual Decline in Product Yield Over Multiple Reaction Cycles
Q: I am reusing my catalyst, but with each cycle, the yield is slowly decreasing. What's happening and what can I do?
A: A gradual decrease in performance is typically caused by coking/fouling or thermal degradation (sintering) .
-
Coking/Fouling: This is the physical deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts onto the catalyst surface and within its pores.[4][5][6] This blockage prevents reactants from reaching the active sites.
-
Thermal Degradation (Sintering): Prolonged exposure to high reaction temperatures can cause the small, highly active metal particles of the catalyst to agglomerate into larger, less active particles.[7][8] This reduces the effective surface area of the catalyst.
Troubleshooting and Solutions:
-
Diagnose the Cause:
-
Temperature Programmed Oxidation (TPO): This technique can be used to quantify the amount of coke on a spent catalyst sample.[4]
-
Transmission Electron Microscopy (TEM): TEM analysis of the fresh and spent catalyst can reveal changes in particle size, indicating sintering.
-
Brunauer-Emmett-Teller (BET) Analysis: A decrease in surface area in the spent catalyst compared to the fresh catalyst can point to either coking or sintering.
-
-
Address Coking/Fouling:
-
Catalyst Regeneration: The most common method for removing coke is a controlled burnout with a dilute stream of air or oxygen at elevated temperatures.[4]
-
Optimize Reaction Conditions: Lowering the reaction temperature, adjusting the reactant concentrations, or changing the solvent can reduce the rate of coke formation.[6]
-
-
Mitigate Thermal Degradation:
-
Lower Reaction Temperature: If the reaction allows, operating at a lower temperature is the most effective way to prevent sintering.[7]
-
Catalyst Support Selection: Using a support material that has strong interactions with the active metal particles can help to stabilize them and prevent agglomeration.
-
Experimental Protocol: Catalyst Regeneration by Calcination
-
Sample Preparation: Place the deactivated (coked) catalyst in a ceramic crucible.
-
Ramping: Place the crucible in a tube furnace and slowly ramp the temperature (e.g., 5 °C/min) to the desired calcination temperature (typically 400-600 °C) under a flow of dilute air (e.g., 5% O₂ in N₂).
-
Dwell: Hold the catalyst at the calcination temperature for 2-4 hours to ensure complete combustion of the coke.
-
Cooling: Slowly cool the furnace back to room temperature under an inert atmosphere (e.g., N₂).
-
Characterization: Re-characterize the regenerated catalyst (e.g., using BET) to confirm the removal of coke and the restoration of surface area.
Data Summary: Common Deactivation Mechanisms and Solutions
| Deactivation Mechanism | Typical Symptoms | Diagnostic Techniques | Primary Solutions |
| Poisoning | Sudden, sharp drop in activity | XPS, Feedstock Analysis (GC, HPLC) | Feedstock purification, Catalyst replacement |
| Coking/Fouling | Gradual, steady decline in activity | TPO, BET, Visual inspection | Catalyst regeneration (calcination), Optimize conditions |
| Thermal Degradation | Gradual, often irreversible decline in activity | TEM, BET | Lower reaction temperature, Use stabilized catalyst |
| Leaching | Gradual decline in activity, product contamination | ICP-OES/AAS of reaction filtrate, Hot filtration test | Use strongly anchored catalysts, Optimize solvent and temperature |
Issue 3: Product Contamination with Trace Metals and Loss of Catalyst Mass
Q: I'm observing trace amounts of the catalyst's metal in my final product, and the catalyst seems to be losing mass over time. Why is this happening?
A: This is a classic sign of catalyst leaching , where the active metal species dissolve from the solid support into the liquid reaction medium.[9] This is a significant issue, particularly in pharmaceutical applications where high product purity is paramount.
Consequences of Leaching:
-
Product Contamination: The leached metal can contaminate the final product.[10]
-
Irreversible Deactivation: The loss of the active component leads to a permanent decrease in catalyst activity.[11]
-
Inaccurate Mechanistic Studies: If the leached species are catalytically active in the solution, it can lead to a misinterpretation of a heterogeneous catalytic system as a homogeneous one.
Troubleshooting and Solutions:
-
Confirm Leaching:
-
Hot Filtration Test: During the reaction, filter a sample of the hot reaction mixture to remove the solid catalyst. If the filtrate continues to show catalytic activity, it confirms that active species have leached into the solution.[10]
-
ICP-OES/AAS Analysis: Analyze the reaction filtrate using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify the amount of leached metal.[10]
-
-
Minimize Leaching:
-
Strengthen Metal-Support Interactions: Use catalyst supports that have strong anchoring sites for the metal nanoparticles.
-
Optimize Reaction Conditions: Harsher conditions can accelerate leaching. Experiment with lower temperatures and different solvents to find a balance between reactivity and catalyst stability.[10]
-
Use a More Robust Catalyst: Consider catalysts where the active metal is incorporated into the support's framework or is encapsulated.
-
Decision Tree for Leaching Issues
Caption: A decision tree for troubleshooting catalyst leaching.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my pyrimidine synthesis to minimize deactivation?
A1: The choice of catalyst depends on the specific pyrimidine synthesis route (e.g., Biginelli reaction, Pinner reaction).[12][13] For heterogeneous catalysts, consider the following to enhance stability:
-
Support Material: Choose a support that is stable under your reaction conditions and has a strong interaction with the active metal to prevent leaching and sintering.
-
Active Metal: The choice of metal (e.g., Pd, Cu, Ni) will depend on the specific transformation. Some metals are more resistant to certain poisons than others.
-
Catalyst Morphology: Catalysts with well-defined pore structures can be more resistant to fouling, but may be more susceptible to pore blockage.
Q2: What are the key differences between reversible and irreversible catalyst deactivation?
A2:
-
Reversible Deactivation: This is often caused by fouling or coking, where the active sites are physically blocked. This can typically be reversed by a regeneration process, such as calcination, to burn off the deposits.
-
Irreversible Deactivation: This is caused by processes that permanently change the catalyst's structure or composition, such as sintering (thermal degradation) or the leaching of the active metal.[11] Poisoning can be either reversible or irreversible depending on the strength of the poison's interaction with the active sites.
Q3: Can the solvent choice impact catalyst deactivation?
A3: Absolutely. The solvent can influence catalyst stability in several ways:
-
Leaching: Polar or coordinating solvents can promote the dissolution of active metal species.[10]
-
Fouling: The solvent can affect the solubility of reactants and products. Poor solubility can lead to the precipitation of materials on the catalyst surface.
-
Side Reactions: The solvent itself may react under certain conditions to form byproducts that can act as poisons or foulants.
Q4: Are there any "green" or more sustainable approaches to catalyst regeneration?
A4: Yes, research is ongoing into more environmentally friendly regeneration methods. These include:
-
Solvent Washing: For some types of fouling, washing the catalyst with a suitable solvent can remove adsorbed species without the need for high-temperature calcination.
-
Supercritical Fluids: Using supercritical fluids like CO₂ for extraction can be an effective and "green" way to remove coke.
-
Sonication: In some cases, ultrasound-assisted washing can help dislodge fouling materials from the catalyst surface.
Q5: How can I proactively design my experiment to prolong catalyst life?
A5:
-
Thorough Feedstock Purification: This is the most critical step to prevent poisoning.[1]
-
Careful Temperature Control: Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize thermal degradation.[7]
-
In-situ Monitoring: If possible, monitor the reaction in real-time to detect the onset of deactivation early.
-
Consider a Guard Bed: For continuous flow processes, using a sacrificial bed of adsorbent material before the main catalyst bed can capture poisons before they reach and deactivate the primary catalyst.
References
- Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol - Benchchem.
- Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing).
- What Is Thermal Degradation, and How Does It Differ from Catalyst Poisoning in Converter Failure? → Learn - Pollution → Sustainability Directory.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
- Deactivation of metal catalysts in liquid phase organic reactions - ResearchGate.
- Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega.
- Heterogeneous Catalysis Degradation → Area → Sustainability.
- Pyrimidine synthesis - Organic Chemistry Portal.
- Pyrimidine metabolism - Wikipedia.
- Leveraging Heterogeneous Catalyst Design Principles for Volatile PFAS Destruction through the Thermal Decomposition of CF4 | ACS Omega - ACS Publications.
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - ChemRxiv.
- Phenomena Affecting Catalytic Reactions at Solid–Liquid Interfaces | Semantic Scholar.
- Advances in Catalyst Deactivation and Regeneration - MDPI.
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
- How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube.
- Mechanisms of catalyst deactivation - SciSpace.
- How to Prevent Catalyst Poisoning at the Industrial Scale.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science.
- Heterogeneous catalysis - Wikipedia.
- Purine and Pyrimidine Synthesis - Metabolism - YouTube.
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - RSC Publishing.
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC - PubMed Central.
- Mechanisms of catalyst deactivation. | Download Table - ResearchGate.
- Catalyst deactivation - YouTube.
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - ResearchGate.
- Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC - NIH.
- Research and Developments of Heterogeneous Catalytic Technologies - PMC.
- Deactivation of catalysts by coke formation in the presence of internal diffusional limitation | Industrial & Engineering Chemistry Fundamentals - ACS Publications.
- Fouling (coking) deactivation of catalysts: (a) Coke accumulation on - ResearchGate.
- Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Synthesis - Benchchem.
- How To Prevent Fouling and Coking In Analytical and Processes - SilcoTek® Corporation.
- A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor - MDPI.
- Special Issue on Catalyst Deactivation and Regeneration - MDPI.
- Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146 - YouTube.
- Advances in Catalyst Deactivation and Regeneration - ResearchGate.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. scispace.com [scispace.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What Is Thermal Degradation, and How Does It Differ from Catalyst Poisoning in Converter Failure? → Learn [pollution.sustainability-directory.com]
- 8. Heterogeneous catalysis - Wikipedia [en.wikipedia.org]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyrimidine synthesis [organic-chemistry.org]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Pyrimidines
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and targeted FAQs to address a critical challenge in Suzuki-Miyaura cross-coupling: the minimization of homocoupling side reactions, particularly when working with pyrimidine substrates. Our focus is to move beyond simple procedural lists and delve into the mechanistic reasoning behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding homocoupling in pyrimidine Suzuki reactions.
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with pyrimidines?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl byproduct.[1][2] In the case of pyrimidine boronic acids, this leads to the formation of a bipyrimidine species. This side reaction is problematic for two main reasons: it consumes the valuable boronic acid reagent, thereby reducing the yield of the desired cross-coupled product, and the resulting homocoupled byproduct often has similar chromatographic properties to the target molecule, complicating purification.[1]
Q2: What are the primary drivers of boronic acid homocoupling?
A2: The primary cause of homocoupling is often the presence of palladium(II) species and an oxidant, most commonly molecular oxygen, in the reaction mixture.[3][4] The Pd(II) species can directly mediate the coupling of two boronic acid molecules.[1][5] This is especially problematic when using a Pd(II) precatalyst (e.g., Pd(OAc)₂), which must be reduced in situ to the active Pd(0) catalyst. Homocoupling can occur during this initial activation step.[3] Inadequate degassing of solvents and failure to maintain a strictly inert atmosphere are major contributors.[6]
Q3: Are pyrimidine substrates particularly prone to homocoupling?
A3: While not the only factor, the electronic nature of the pyrimidine ring can influence side reactions. The electron-deficient character of the pyrimidine ring generally makes the corresponding halides more reactive in the oxidative addition step.[7] However, the nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, potentially deactivating the catalyst or altering its reactivity profile, which can sometimes favor side reactions like homocoupling under suboptimal conditions.[6][8]
Troubleshooting Guide: A Mechanistic Approach
This section provides solutions to specific experimental problems, grounded in the principles of the Suzuki-Miyaura catalytic cycle.
Problem 1: High levels of pyrimidine-pyrimidine homocoupling detected by LC-MS or NMR.
This is the most direct indication that the reaction conditions favor the undesired homocoupling pathway over the intended cross-coupling.
Logical Troubleshooting Workflow
Caption: A systematic workflow for diagnosing and resolving high homocoupling.
| Possible Cause & Scientific Rationale | Recommended Solution & Explanation |
| Oxygen in the Reaction Mixture: Molecular oxygen is a known oxidant that can facilitate the Pd(II)-mediated homocoupling pathway.[3][5] It can reoxidize the active Pd(0) catalyst to Pd(II), creating the species responsible for this side reaction. | Rigorous Degassing: Thoroughly degas all solvents (including water, if used) and the reaction mixture. Sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is effective.[3] For highly sensitive reactions, the freeze-pump-thaw method provides more complete oxygen removal. Ensure a positive pressure of inert gas is maintained throughout the experiment.[3] |
| Use of a Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced in situ to Pd(0). This reduction can proceed via the homocoupling of two boronic acid molecules, serving as a sacrificial reductant.[1][5] | Switch to a Pd(0) Source: Use a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] This eliminates the problematic in situ reduction step. Alternatively, use modern precatalysts (e.g., Buchwald G3/G4) which are designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions.[1][9] |
| Inappropriate Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. Small, less electron-donating ligands may not sufficiently promote the desired reductive elimination step of the cross-coupling cycle, allowing side reactions to compete. | Employ Bulky, Electron-Rich Ligands: Use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[3][10] Their steric bulk hinders the formation of intermediates leading to homocoupling, while their electron-donating nature accelerates the desired reductive elimination.[1][11] |
| Slow Transmetalation/Fast Homocoupling: If the transmetalation step (transfer of the pyrimidine group from boron to palladium) is slow relative to the homocoupling rate, the side reaction will be favored. | Optimize Base and Stoichiometry: Ensure the chosen base is effective for activating the pyrimidine boronic acid. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[3][9] In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[10][12] |
Problem 2: Low yield of the desired pyrimidine product, with homocoupling as a major byproduct.
This scenario indicates that the catalytic cycle is inefficient, and the conditions are pushing the reaction toward the undesired pathway.
Catalytic Cycle and Competing Homocoupling Pathway
Caption: The desired Suzuki cycle versus the competing Pd(II)-mediated homocoupling pathway.
Parameter Optimization Table
| Parameter | Standard Condition | Optimization Strategy for Pyrimidines | Rationale |
| Palladium Source | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ or Buchwald Precatalyst (G3/G4) | Minimizes Pd(II) concentration, avoiding the primary catalyst for homocoupling.[1] |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination and sterically hinder homocoupling.[3][10] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases can facilitate the transmetalation of electron-deficient pyrimidine boronates, making the desired cycle more competitive.[8][9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Anhydrous Dioxane, THF, or DMF | While water is often needed for bases, it can also promote protodeboronation.[9][10] If homocoupling is severe, trying anhydrous conditions with a soluble base is a valid strategy. |
| Temperature | 80-110 °C | Start at lower temp (e.g., 60-70 °C) and slowly increase. | High temperatures can sometimes accelerate side reactions more than the desired coupling. Finding the minimum effective temperature is key.[3] |
Problem 3: Protodeboronation is observed alongside homocoupling.
Protodeboronation (cleavage of the C-B bond and replacement with hydrogen) is another common side reaction that consumes the boronic acid.[6][9] Its presence alongside homocoupling suggests instability of the boronic acid under the reaction conditions.
| Possible Cause & Scientific Rationale | Recommended Solution & Explanation |
| Boronic Acid Instability: Pyrimidine boronic acids can be susceptible to decomposition, especially at high temperatures or in the presence of strong base and water.[10] This degradation can compete with both cross-coupling and homocoupling. | Use More Stable Boron Reagents: Switch from the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or MIDA boronate.[5][9][13] These are generally more robust towards protodeboronation and can lead to cleaner reactions. |
| Harsh Basic Conditions: While a strong base is needed for transmetalation, excessively harsh conditions (high concentration, high temperature) can accelerate the undesired cleavage of the C-B bond. | Screen Weaker Bases / Anhydrous Conditions: If using a highly stable boronate ester, it may be possible to use a milder base (e.g., K₂CO₃) or run the reaction under anhydrous conditions to minimize protodeboronation.[9] |
Recommended Starting Protocol for Pyrimidine Suzuki Coupling
This protocol is designed as a robust starting point to minimize common side reactions, including homocoupling.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the pyrimidine halide (1.0 equiv), the pyrimidine boronic acid pinacol ester (1.2-1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas.
-
-
Solvent and Catalyst Addition:
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or THF) via syringe.
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst). Add this to the reaction flask under a positive flow of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and boron-containing byproducts.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography.
-
By understanding the mechanisms that drive homocoupling and systematically applying these troubleshooting strategies, researchers can significantly improve the efficiency, yield, and purity of Suzuki-Miyaura reactions involving pyrimidine substrates.
References
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Technical Support Center: Suzuki Couplings of Bromopyrimidines. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects in Substituted Pyrimidine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that synthesizing substituted pyrimidines is a foundational task in medicinal chemistry. However, even established protocols like the Biginelli or Pinner syntheses can present challenges. My experience in the field has consistently shown that an often-underestimated variable—the reaction solvent—is frequently the root cause of issues ranging from low yields to intractable side products.
This guide is designed to move beyond simple protocol recitation. It provides a framework for understanding why a particular solvent succeeds or fails, empowering you to troubleshoot effectively and optimize your synthetic strategy. We will explore the causal relationships between solvent properties and reaction outcomes, grounded in established chemical principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs)
Here, we address the high-level questions our team frequently encounters regarding the role of solvents in pyrimidine synthesis.
Q1: Why is solvent selection so critical in pyrimidine synthesis?
Solvent choice is paramount because it directly influences multiple reaction parameters. It is not merely a medium for dissolving reactants but an active participant that can dictate reaction rate, equilibrium positions, and even which reaction pathway is favored.[1][2] The solvent's polarity, proticity (ability to donate a proton), and boiling point can affect the solubility of starting materials, the stability of key intermediates like the N-acyliminium ion, and the activity of the chosen catalyst.[3][4] An optimal solvent brings all reactants into the solution phase and facilitates the desired molecular interactions, while a poor choice can lead to low conversion or the formation of unwanted byproducts.[2]
Q2: What are the general guidelines for choosing a solvent? Should I start with polar or nonpolar?
For most common pyrimidine syntheses, such as the Biginelli reaction, polar solvents are generally preferred.[1][5] This is because the reaction involves polar starting materials (aldehydes, ureas, β-ketoesters) and proceeds through charged or highly polar intermediates. Solvents like ethanol, acetonitrile, and dimethylformamide (DMF) are excellent starting points.[6][7] The choice among these often depends on the specific substrates. For instance, while ethanol is a classic choice for the Biginelli reaction, acetonitrile has been shown to give higher yields with certain catalysts like bismuth nitrate.[8][9] In some modern protocols, even water has been used as an effective and environmentally benign solvent.[10][11]
Q3: When should I use a polar protic versus a polar aprotic solvent?
The choice between a polar protic solvent (e.g., ethanol, water) and a polar aprotic solvent (e.g., acetonitrile, DMF) depends on the reaction mechanism.
-
Polar protic solvents are capable of hydrogen bonding and are excellent at stabilizing charged species, such as carbocations and other ionic intermediates.[12][13][14] This can be advantageous in reactions that proceed through such intermediates. However, this same hydrogen-bonding ability can form a 'cage' around nucleophiles, suppressing their reactivity, which can be detrimental in steps requiring a strong nucleophilic attack.[12][15]
-
Polar aprotic solvents lack the ability to donate hydrogen bonds.[15] They can still dissolve polar reagents and stabilize charged intermediates through dipole-dipole interactions but leave nucleophiles 'freer' and more reactive.[12] This often leads to a significant increase in reaction rate for reactions where nucleophilicity is key.
Q4: Is a higher boiling point solvent always better for driving the reaction?
Not necessarily. While a higher temperature can increase the reaction rate, it can also promote undesirable side reactions.[2][6] For example, in the Biginelli reaction, excessively high temperatures can cause urea to decompose into ammonia, which then participates in a competing Hantzsch-type reaction to form a 1,4-dihydropyridine byproduct.[2] The optimal temperature is a balance between achieving a sufficient reaction rate and maintaining selectivity. High-boiling solvents like DMF are particularly useful in microwave-assisted synthesis, where rapid, controlled heating to temperatures above the solvent's atmospheric boiling point can dramatically shorten reaction times.[7][16]
Q5: What are the advantages and limitations of solvent-free synthesis?
Solvent-free, or "neat," reactions are a cornerstone of green chemistry and have proven highly effective for pyrimidine synthesis.[17][18]
-
Advantages: These methods often lead to shorter reaction times, higher yields, and simpler workup procedures, as the product may precipitate directly from the reaction mixture upon cooling.[16][19] They also reduce cost and environmental impact by eliminating organic solvent waste.[9][18]
-
Limitations: The primary challenge is ensuring efficient mixing of solid or highly viscous liquid reactants. Without a solvent to facilitate molecular mobility, the reaction may be slow or incomplete. This is often overcome by using techniques like ball milling or by heating the mixture to a molten state.[18] Another consideration is localized overheating, which can lead to decomposition.
Troubleshooting Guide: Solvent-Related Issues
This guide addresses specific experimental problems and provides targeted, solvent-based solutions.
| Problem | Probable Cause (Solvent-Related) | Recommended Solution & Rationale |
| Low Yield / Incomplete Conversion | Poor Solubility: One or more reactants or a key intermediate may have limited solubility in the chosen solvent, preventing them from participating effectively in the reaction.[1][2] | Solution: Switch to a solvent with higher solubilizing power, such as DMF or DMSO. Alternatively, explore solvent-free conditions where the reactants are heated to a melt, ensuring homogeneity.[6][7] The goal is to ensure all components are in a single, reactive phase. |
| Suboptimal Polarity: The solvent's polarity may not be ideal for stabilizing the transition state of the rate-determining step. Polar reactions generally proceed faster in more polar solvents.[1][5] | Solution: Screen a range of polar solvents. For example, if a reaction is sluggish in ethanol (protic), trying acetonitrile (aprotic) may increase the rate by enhancing nucleophilicity.[12] The dielectric constant can be a useful guide for selection.[9][20] | |
| Formation of Hantzsch Dihydropyridine Byproduct | High Reaction Temperature: This fluorescent byproduct is common in the Biginelli reaction and is favored at higher temperatures, which promote the decomposition of urea into ammonia.[2] | Solution: Switch to a lower-boiling point solvent to reduce the maximum reaction temperature. For example, if refluxing in DMF or toluene leads to this byproduct, changing to refluxing ethanol or acetonitrile can suppress its formation by maintaining a milder temperature.[2] |
| Formation of Insoluble Byproducts (Not the desired product) | Intermediate Precipitation: A key intermediate in the reaction pathway may be insoluble in the chosen solvent, causing it to crash out of the solution and halt the reaction sequence.[1] | Solution: Try a different solvent system with better solubilizing power for all potential intermediates. A mixture of solvents can sometimes be effective. The goal is to keep the entire reaction pathway in the solution phase until the final product is formed.[1] |
| Aldehyde Polymerization: Under certain acidic conditions and in some solvents, aldehydes (especially aliphatic ones) are prone to self-condensation or polymerization.[1] | Solution: Change to a milder catalyst or a solvent that is less conducive to polymerization. Adding the aldehyde slowly to the reaction mixture can also help minimize its self-reaction.[1] | |
| Difficult Purification / Multiple Unidentified Spots on TLC | Competing Reaction Pathways: The chosen solvent may be promoting side reactions, such as Knoevenagel condensation between the aldehyde and β-ketoester, or the formation of N-acylureas.[2][4] | Solution: Alter the solvent and/or catalyst. The interplay between the two is crucial.[3] For instance, certain Lewis acids may show higher selectivity in one solvent over another. Experimenting with solvent-free or aqueous conditions can sometimes dramatically change the reaction's selectivity profile.[2][10] |
Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Synthesis
This protocol illustrates a modern, efficient, and environmentally friendly approach that minimizes solvent use, leveraging the principles discussed above. This method is adapted from procedures that highlight the benefits of microwave irradiation under solvent-free conditions.[19]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 1.0 mmol
-
Urea: 1.5 mmol
-
Catalyst (e.g., Sulfamic Acid): 20 mol%
-
Ethanol (for work-up)
Procedure:
-
Reactant Combination: In a 100 mL beaker or a dedicated microwave reaction vessel, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and catalyst.[19]
-
Senior Application Scientist's Note: No bulk solvent is added at this stage. The intimate mixing of reactants, facilitated by microwave heating, will create a reactive molten phase. The slight excess of urea helps to drive the reaction to completion.
-
-
Microwave Irradiation: Cover the beaker with a watch glass and place it in a domestic or laboratory microwave oven. Irradiate the mixture at a low to medium power setting (e.g., 300 W).[19]
-
Senior Application Scientist's Note: The reaction is typically very fast, often completing within 3-5 minutes.[19] The polar reactants couple efficiently with the microwave energy, leading to rapid and uniform internal heating that accelerates the reaction far beyond what is possible with conventional heating.[20][21]
-
-
Reaction Monitoring: Carefully monitor the reaction progress. The mixture will likely melt, bubble, and then solidify as the product forms. A simple way to check for completion is to take a small aliquot, dissolve it in ethanol, and run a TLC.
-
Product Isolation (Work-up): After the reaction is complete, allow the vessel to cool to room temperature. Add a small amount of ice-cold water or cold ethanol to the solidified crude product and stir vigorously.[2][19]
-
Senior Application Scientist's Note: This step serves to wash away the catalyst and any unreacted urea, which are more soluble in the wash solvent than the desired dihydropyrimidinone product.
-
-
Purification: Collect the solid product by filtration. Wash the precipitate thoroughly with cold ethanol and then dry it to obtain the pure product.[19] Further purification via recrystallization from ethanol can be performed if necessary.
Visualized Workflow: Solvent Selection Strategy
The following diagram outlines a logical decision-making process for selecting an appropriate solvent system for pyrimidine synthesis.
Caption: Decision workflow for selecting a solvent in pyrimidine synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. (n.d.). Troubleshooting low conversion rates in pyrimidine synthesis.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- J. Synth. Chem. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
- ResearchGate. (n.d.). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability | Request PDF.
- SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog.
- ResearchGate. (n.d.). Solvent optimization for the synthesis of compound 4f under microwave irradiation conditions.
- ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
- NIH. (n.d.). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity.
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
- RSC Publishing. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- Benchchem. (n.d.). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Microwave Chemistry and its Applications.
- Reddit. (2019). Polar Protic vs. Polar Aprotic Solvents.
- PubMed. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Substituted Pyrimidines.
- Chemistry LibreTexts. (2019). Protic vs Aprotic Solvents.
- ACS Sustainable Chemistry & Engineering. (n.d.). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 16. rjpdft.com [rjpdft.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Solvent Choice for Microwave Synthesis [cem.com]
- 21. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
Technical Support Center: Suzuki Coupling of 2-Chloropyrimidines
A Senior Application Scientist's Guide to Base Selection and Troubleshooting
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with the often-challenging class of 2-chloropyrimidine substrates. The inherent electronic properties of the pyrimidine ring and the strength of the C-Cl bond make these couplings non-trivial.[1][2] Success frequently hinges on the judicious selection of one key reagent: the base.
This document provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of base selection and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical, step-by-step process for diagnosis and resolution.
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a 2-chloropyrimidine. What are the primary base-related causes and how can I fix this?
A1: This is the most common issue encountered with chloro-heteroaromatic substrates. The primary energy barrier is the oxidative addition of the palladium catalyst into the strong carbon-chlorine bond.[1] While the catalyst/ligand system is paramount, an inappropriate base is a frequent and critical point of failure.
Systematic Troubleshooting Steps:
-
Evaluate Base Strength and Efficacy: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻) that is competent for transmetalation.[3][4][5] If the base is too weak or inefficient, this crucial step becomes the rate-limiting bottleneck.
-
Recommendation: If you started with a weaker base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), your first troubleshooting step should be to screen stronger, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) is widely regarded as a superior choice for challenging heteroaryl chloride couplings.[1][6][7] Cesium carbonate (Cs₂CO₃) is another excellent, often more effective, alternative.[1][6]
-
-
Address Poor Solubility: An undissolved base has minimal surface area and cannot effectively participate in the reaction. Many Suzuki reactions are biphasic (e.g., Toluene/Water), where the base resides in the aqueous layer. Effective phase transfer is key.
-
Recommendation: Ensure your solvent system can support the base's function. Dioxane/water or THF/water mixtures are common and effective.[1][8] If using K₃PO₄, which has good water solubility, ensure adequate stirring to maximize the interface between the organic and aqueous phases. For Cs₂CO₃, its higher solubility in some organic solvents can be a distinct advantage.[9]
-
-
Consider the Catalyst-Base Interplay: Advanced, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the difficult oxidative addition of 2-chloropyrimidines.[1][10] These catalyst systems are often optimized to work in concert with stronger bases like K₃PO₄.
-
Recommendation: When switching to a more robust ligand, ensure you are also using a compatible and sufficiently strong base as recommended in the literature for that catalyst system.
-
Q2: My reaction is producing significant side products, such as protodeboronation, homocoupling, or hydrolysis of the pyrimidine ring. How can the choice of base help minimize these?
A2: Side product formation is a clear indicator of mismatched reaction kinetics, where the rate of an undesired pathway is competitive with the desired cross-coupling. The base is a powerful lever to modulate these rates.
-
Protodeboronation (Loss of Boronic Acid): This occurs when the boronic acid reacts with a proton source (often water) to revert to the corresponding arene, effectively removing it from the catalytic cycle.[11] This side reaction is often accelerated by high temperatures and excessively harsh basic conditions.[11][12]
-
Mitigation Strategy: If protodeboronation is suspected, consider using a milder base like potassium fluoride (KF) , which is known to be effective for substrates with base-sensitive functional groups.[12][13] However, be aware that this may require longer reaction times or higher temperatures to achieve full conversion. Alternatively, using a slight excess (1.2-1.5 equiv.) of the boronic acid can help compensate for some degradation.
-
-
Homocoupling (Boronic Acid Dimerization): This side reaction is often promoted by the presence of oxygen and can be competitive with the main catalytic cycle.[1][11]
-
Mitigation Strategy: The best defense is to accelerate the desired catalytic turnover. A more effective base, such as K₃PO₄ or Cs₂CO₃ , will increase the rate of transmetalation, allowing the cross-coupling to outpace the homocoupling pathway.[6][7] Crucially, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to minimize oxygen.[8]
-
-
Hydrolysis of 2-Chloropyrimidine: In aqueous base at elevated temperatures, the 2-chloro substituent can be susceptible to nucleophilic aromatic substitution by hydroxide, leading to the formation of a 2-pyrimidinone byproduct.[14][15]
-
Mitigation Strategy: Avoid strongly nucleophilic bases like NaOH or KOH if possible, especially with prolonged heating.[6] K₃PO₄ is a strong but poorly nucleophilic base, making it an excellent choice to avoid this side reaction.[7] If hydrolysis is still an issue, consider running the reaction under anhydrous conditions, using a soluble organic base or a base like TMSOK, though this requires more stringent control of water content.[16]
-
Q3: My 2-chloropyrimidine substrate seems unreactive even after screening several advanced catalysts. How critical is the base in this scenario?
A3: It is exceptionally critical. In situations where the substrate is particularly electron-rich or sterically hindered, making oxidative addition extremely difficult, the entire catalytic cycle is sluggish. In this context, every subsequent step must be as fast as possible to drive the reaction forward.
-
Driving the Reaction Forward: A highly effective base maximizes the concentration of the active boronate species. This high concentration helps to make the transmetalation step rapid and irreversible, which in turn helps to pull the entire catalytic cycle through to the product, even if the initial oxidative addition is slow and reversible.
-
Recommendation: This is the ideal scenario for employing the most powerful and effective bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be your primary choices.[1][6] The "cesium effect," attributed to the large, soft Cs⁺ cation, can enhance base solubility and potentially stabilize key intermediates, often providing superior results in difficult couplings.[6][9] Concurrently, increasing the reaction temperature (e.g., 80-120 °C) or using microwave irradiation can provide the necessary energy to overcome the high activation barrier of the C-Cl bond cleavage.[1][17]
-
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and choice of bases for this specific application.
Q1: What is the primary role of the base in the Suzuki coupling of 2-chloropyrimidines?
A1: The base performs several critical functions in the Suzuki-Miyaura catalytic cycle, but its most important role is the activation of the organoboron species.[3][5] In the absence of a base, the transmetalation step does not occur.[3] The base deprotonates the boronic acid (or reacts with its hydrate) to form a more electron-rich and highly nucleophilic "ate" complex, such as [Ar-B(OH)₃]⁻.[4][18][19] This activated boronate species is then able to efficiently transfer its organic group to the palladium(II) center, regenerating the base's conjugate acid and moving the catalytic cycle forward.
Q2: Which bases are most commonly used for 2-chloropyrimidines, and should I use an inorganic or organic base?
A2: For the Suzuki coupling of 2-chloropyrimidines, inorganic bases are overwhelmingly preferred and more effective .[20] The most common and successful choices fall into two main categories: carbonates and phosphates.
-
Inorganic Carbonates: K₂CO₃, Na₂CO₃, and Cs₂CO₃. Potassium carbonate (K₂CO₃) is a reliable, cost-effective choice for many standard couplings.[6][17] Cesium carbonate (Cs₂CO₃) is a stronger and often more soluble base that provides excellent results for more challenging substrates.[1][6][9]
-
Inorganic Phosphates: Tribasic potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is particularly well-suited for difficult couplings involving electron-deficient heteroaryl chlorides.[1][6][7] It is often the "go-to" base when other carbonates fail.
-
Organic Bases: Organic amines like triethylamine (TEA) or DIPEA are generally not effective enough to promote the coupling of unreactive chlorides.[20] While stronger organic bases like DBU or DABCO have been used in specific applications (e.g., microwave heating in water), they are not the standard choice for this substrate class.[21]
Q3: How do the base strength (pKa) and solubility impact the reaction?
A3: Both properties are critically important.
-
Base Strength (pKa): A stronger base will more effectively deprotonate the boronic acid, leading to a higher concentration of the active boronate species at any given time. This directly translates to a faster rate of transmetalation. For a challenging substrate like a 2-chloropyrimidine, a stronger base (like K₃PO₄) is often required to achieve a sufficient reaction rate.[1]
-
Solubility: The base must be able to interact with the other reagents. In the common biphasic solvent systems used for Suzuki couplings, the solubility of the base in the aqueous phase, and the ability of the reagents to interact at the phase interface, is crucial. Poorly soluble bases lead to slow and incomplete reactions. This is one reason Cs₂CO₃ and K₃PO₄ often outperform K₂CO₃, as they have different solubility profiles that can be advantageous.[1][9]
Q4: What is the "cesium effect," and is it relevant for 2-chloropyrimidine couplings?
A4: The "cesium effect" refers to the often-dramatic improvement in reaction yield and rate observed when using cesium bases (like Cs₂CO₃ or CsF) in place of their potassium or sodium counterparts.[6] While not fully understood, the effect is attributed to several factors:
-
Higher Solubility: Cesium salts are often more soluble in organic solvents than their lighter alkali metal analogues, leading to a higher concentration of the active base.[9]
-
Weaker Ion-Pairing: The large, soft Cs⁺ cation forms looser ion pairs with the anionic base, making the base more "free" and reactive.
-
Potential Template Effects: The Cs⁺ cation may play a role in organizing the transition state of the reaction, thereby lowering the activation energy.
This effect is highly relevant for challenging couplings, including those with 2-chloropyrimidines, where maximizing the reaction rate is essential for success.
Data Presentation: Base Selection Summary
| Base | Common Solvents | Typical Temp (°C) | Key Characteristics & Recommendations |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | First choice for troubleshooting. A strong, non-nucleophilic base highly effective for challenging heteroaryl chlorides.[1][6][7] |
| Cs₂CO₃ | Dioxane/H₂O, Dioxane, Toluene | 80 - 110 | A very strong base that often provides the best results due to high solubility and the "cesium effect," but is more expensive.[1][6][9] |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 90 - 120 | A standard, reliable, and cost-effective choice for many Suzuki couplings. May be insufficient for the least reactive 2-chloropyrimidines.[6][17] |
| Na₂CO₃ | Toluene/EtOH/H₂O, Dioxane/H₂O | 100 - 140 | A common and effective base for a wide range of substrates, though generally requires higher temperatures than K₃PO₄ or Cs₂CO₃.[6][20] |
| KF | THF/H₂O, THF | 70 - 90 | A milder base. Can be effective when substrates are sensitive to stronger bases, but often results in slower reaction rates.[12][13] |
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The role of the base in activating the boronic acid for the transmetalation step.
Decision Flowchart for Base Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of 2-Chloro-4-(thiophen-2-yl)pyrimidine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. In this guide, we delve into the comprehensive 1H Nuclear Magnetic Resonance (NMR) analysis of 2-Chloro-4-(thiophen-2-yl)pyrimidine, a molecule of interest in medicinal chemistry. This guide will not only detail the analytical process but also provide a comparative analysis with other spectroscopic techniques, offering a holistic understanding of its structural characterization.
Introduction: The Significance of Structural Verification
This compound belongs to a class of heterocyclic compounds that are of significant interest in pharmaceutical research due to their diverse biological activities.[1][2] The precise arrangement of atoms within this molecule, defined by its structure, dictates its function and potential as a therapeutic agent. Therefore, unambiguous structural confirmation is a critical step in the research and development pipeline. 1H NMR spectroscopy stands as a primary and powerful tool for this purpose, providing detailed information about the chemical environment of each proton in the molecule.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The acquisition of a clean and high-resolution 1H NMR spectrum is paramount for accurate analysis. The following protocol outlines the key steps and the rationale behind them.
1. Sample Preparation: The Foundation of a Good Spectrum
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral interpretation.
-
Solvent Selection: The choice of a deuterated solvent is crucial. Deuterated chloroform (CDCl3) is a common choice for many organic molecules due to its excellent dissolving power and the single, well-characterized residual solvent peak. The deuterium (2H) nucleus has a different resonant frequency from protons (1H), rendering the solvent largely "invisible" in the 1H NMR spectrum.
-
Concentration: A concentration of 5-10 mg of the compound dissolved in 0.5-0.7 mL of CDCl3 is typically sufficient for a standard 1H NMR experiment on a 400 or 500 MHz spectrometer. This concentration ensures a good signal-to-noise ratio without causing issues with sample viscosity or solubility.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard (0 ppm). Its 12 equivalent protons give a single, sharp signal that is chemically inert and rarely overlaps with analyte signals.
2. NMR Spectrometer Setup and Data Acquisition:
-
Field Strength: Higher field strength magnets (e.g., 400 MHz, 500 MHz, or higher) provide better signal dispersion, reducing the overlap of peaks and simplifying the analysis of complex spectra.
-
Shimming: The homogeneity of the magnetic field across the sample is critical for obtaining sharp resonance lines. Automated or manual shimming procedures are performed to optimize this homogeneity.
-
Acquisition Parameters: Standard acquisition parameters for a 1H NMR experiment include a 90° pulse angle, a spectral width of approximately 12-15 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds between scans is typically employed.
Spectral Analysis: Deciphering the Molecular Structure
While a publicly available, experimentally verified 1H NMR spectrum for this compound is not readily accessible, we can predict the expected spectrum based on the known chemical shifts of similar pyrimidine and thiophene derivatives.[1] The following table summarizes the anticipated proton signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H5' (Thiophene) | ~8.0 | Doublet of doublets | J(H5'-H4') ≈ 5.0, J(H5'-H3') ≈ 1.0 |
| H3' (Thiophene) | ~7.8 | Doublet of doublets | J(H3'-H4') ≈ 3.6, J(H3'-H5') ≈ 1.0 |
| H6 (Pyrimidine) | ~8.7 | Doublet | J(H6-H5) ≈ 5.5 |
| H5 (Pyrimidine) | ~7.6 | Doublet | J(H6-H5) ≈ 5.5 |
| H4' (Thiophene) | ~7.2 | Doublet of doublets | J(H4'-H5') ≈ 5.0, J(H4'-H3') ≈ 3.6 |
Interpretation of the Predicted Spectrum:
-
Chemical Shift: The chemical shift (δ) indicates the electronic environment of a proton. The protons on the pyrimidine ring (H5 and H6) are expected to be in the downfield region (higher ppm) due to the deshielding effect of the electronegative nitrogen atoms. The thiophene protons (H3', H4', and H5') will also appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing pyrimidine ring.
-
Multiplicity: The splitting pattern of a signal (singlet, doublet, triplet, etc.) is determined by the number of neighboring protons, according to the n+1 rule. For example, the H6 proton of the pyrimidine ring is adjacent to the H5 proton, so its signal is expected to be a doublet.
-
Coupling Constant (J): The coupling constant is the distance between the peaks in a multiplet and provides information about the dihedral angle between coupled protons. The magnitude of J-values is characteristic of the number of bonds separating the coupled nuclei and their spatial relationship.
Visualizing the Structure and Proton Assignments
A clear visual representation of the molecule and the corresponding proton assignments is invaluable for understanding the 1H NMR data.
Figure 1. Molecular structure of this compound with proton labeling.
Comparative Analysis with Alternative Analytical Techniques
While 1H NMR is a powerful tool, a comprehensive structural characterization often involves the use of multiple analytical techniques.
1. Mass Spectrometry (MS): The Molecular Weight Detective
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its fragmentation pattern.
-
Application to this compound: The expected molecular ion peak [M]+ would be observed at m/z 196 for the 35Cl isotope and m/z 198 for the 37Cl isotope, with a characteristic isotopic ratio of approximately 3:1. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.[3][4]
-
Comparison with 1H NMR: MS provides the overall molecular formula and can reveal fragmentation pathways, but it does not provide the detailed connectivity and stereochemical information that 1H NMR offers. The two techniques are highly complementary.
2. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Identifier
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies.
-
Application to this compound: The FTIR spectrum would be expected to show characteristic peaks for C-H stretching in the aromatic region (~3100-3000 cm-1), C=C and C=N stretching vibrations of the pyrimidine and thiophene rings (in the 1600-1400 cm-1 region), and a C-Cl stretching vibration (typically below 800 cm-1).[5][6][7]
-
Comparison with 1H NMR: FTIR is excellent for identifying the presence of specific functional groups, but it does not provide a detailed map of the carbon-hydrogen framework in the way that 1H NMR does.
Conclusion: A Multi-faceted Approach to Structural Confidence
The structural elucidation of this compound is most reliably achieved through a combination of analytical techniques. 1H NMR spectroscopy serves as the primary tool, offering unparalleled insight into the proton connectivity and chemical environment. When combined with mass spectrometry for molecular weight determination and FTIR for functional group analysis, a high degree of confidence in the assigned structure can be achieved. This multi-faceted approach ensures the scientific rigor required in the fields of chemical research and drug development.
References
- Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677(2), 022075.
- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367.
- Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry, 13(2), 702-722.
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Journal of Chemical and Pharmaceutical Research, 17(6), 1-6.
- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.).
- PubChem. (n.d.). This compound.
- Subashchandrabose, C., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars Library.
- PubChemLite. (n.d.). This compound.
- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 1961-1967.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journalwjarr.com [journalwjarr.com]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. primescholars.com [primescholars.com]
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromopyrimidines for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold stands as a cornerstone for the development of a vast array of functional molecules. The strategic functionalization of this privileged heterocycle is paramount, and 2-halopyrimidines serve as versatile and indispensable building blocks. A frequent decision point for synthetic chemists is the choice between a 2-chloro- and a 2-bromopyrimidine derivative. This guide provides an in-depth, objective comparison of their reactivity, supported by established chemical principles and illustrative experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
The Dichotomy of Reactivity: A Tale of Two Reaction Classes
The relative reactivity of 2-chloropyrimidine and 2-bromopyrimidine is not a simple matter of one being universally "better" than the other. Instead, their utility is dictated by the specific chemical transformation being undertaken. Two of the most common and powerful methods for pyrimidine functionalization are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. As we will explore, the reactivity of our two halides of interest is inverted between these two fundamental reaction classes.
Nucleophilic Aromatic Substitution (SNAr): The Advantage of Chlorine
Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is a widely employed strategy for the introduction of a diverse range of nucleophiles, including amines, alcohols, and thiols. The reaction proceeds through a two-step addition-elimination mechanism, involving a high-energy intermediate known as the Meisenheimer complex.
The generally accepted order of reactivity for halogens in SNAr reactions is F > Cl > Br > I[1]. This trend is primarily governed by the electronegativity of the halogen. The highly electronegative chlorine atom more effectively withdraws electron density from the pyrimidine ring, thereby stabilizing the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. This stabilization of the rate-determining transition state leads to a faster reaction rate for 2-chloropyrimidines compared to their bromo counterparts. While direct, side-by-side quantitative data for 2-chloropyrimidine versus 2-bromopyrimidine is not always readily available under identical conditions, the principle is well-established for halopyrimidines and related electron-deficient heterocycles[1].
Experimental Protocol: Comparative SNAr Amination
This protocol provides a framework for a head-to-head comparison of the reactivity of 2-chloropyrimidine and 2-bromopyrimidine in a typical SNAr amination reaction.
Objective: To compare the reaction time and yield for the synthesis of 2-(benzylamino)pyrimidine from 2-chloropyrimidine and 2-bromopyrimidine.
Materials:
-
2-Chloropyrimidine
-
2-Bromopyrimidine
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2-chloropyrimidine (1.0 mmol, 1.0 equiv) to one and 2-bromopyrimidine (1.0 mmol, 1.0 equiv) to the other.
-
Reagent Addition: To each flask, add benzylamine (1.1 mmol, 1.1 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous DMF (5 mL) to each flask.
-
Reaction: Heat both reaction mixtures to 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every hour).
-
Workup: Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and purity of the isolated 2-(benzylamino)pyrimidine from both reactions.
Data Presentation: Expected Outcomes in SNAr Amination
| Parameter | 2-Chloropyrimidine | 2-Bromopyrimidine |
| Reaction Time | Faster | Slower |
| Typical Yield | Good to Excellent | Moderate to Good |
| Reaction Conditions | Milder temperatures may suffice | May require higher temperatures or longer reaction times |
Mechanistic Insight: The SNAr Pathway
Caption: The SNAr mechanism on a 2-halopyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions: The Bromine Advantage
In stark contrast to SNAr reactions, the reactivity of 2-halopyrimidines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, follows the trend I > Br > Cl > F[2]. This order is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.
The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond. The weaker C-Br bond requires less energy to break, thus facilitating a more facile oxidative addition compared to the stronger C-Cl bond. Consequently, 2-bromopyrimidines are generally more reactive substrates, often undergoing coupling at lower temperatures, with shorter reaction times, and requiring less specialized catalytic systems to achieve high yields[2]. While the electron-deficient nature of the pyrimidine ring enhances the reactivity of both halides compared to their benzene analogues, the inherent superiority of bromide as a leaving group in this context is well-documented[3][4].
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a comparative experiment for the Suzuki-Miyaura coupling of 2-chloro- and 2-bromopyrimidine with a boronic acid.
Objective: To compare the yield of 2-phenylpyrimidine synthesized from 2-chloropyrimidine and 2-bromopyrimidine.
Materials:
-
2-Chloropyrimidine
-
2-Bromopyrimidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk tubes equipped with magnetic stir bars, add 2-chloropyrimidine (1.0 mmol, 1.0 equiv) to one and 2-bromopyrimidine (1.0 mmol, 1.0 equiv) to the other.
-
Reagent Addition: To each tube, add phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water (5 mL) to each tube. Degas the mixtures by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat both reaction mixtures to 100 °C under an argon atmosphere and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixtures to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and purity of the isolated 2-phenylpyrimidine from both reactions.
Data Presentation: Expected Outcomes in Suzuki-Miyaura Coupling
| Parameter | 2-Bromopyrimidine | 2-Chloropyrimidine |
| Reactivity | More Reactive | Less Reactive |
| Typical Yield | Good to Excellent | Lower to Moderate |
| Catalyst Loading | Lower catalyst loading may be sufficient | May require higher catalyst loading or more specialized ligands |
| Reaction Conditions | Generally milder | Often requires higher temperatures and longer reaction times |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making the Right Choice
The choice between 2-chloro- and 2-bromopyrimidine is a strategic one that hinges on the intended synthetic transformation. For nucleophilic aromatic substitution reactions, the higher electronegativity of chlorine renders 2-chloropyrimidines the more reactive and often preferred substrate. Conversely, for palladium-catalyzed cross-coupling reactions, the weaker carbon-bromine bond makes 2-bromopyrimidines the more facile coupling partner.
By understanding the underlying mechanistic principles and considering the practical aspects of reaction conditions and catalyst choice, researchers can confidently select the optimal 2-halopyrimidine building block to efficiently advance their synthetic endeavors in drug discovery and materials science.
References
- Luo, J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7183-7186. [Link]
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 19(34), 11316-11322. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
- Espinosa, M., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. Chemistry – A European Journal, 26(59), 13410-13420. [Link]
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
Sources
A Researcher's Comparative Guide to In Vitro Assays for 2-Chloro-4-(thiophen-2-yl)pyrimidine Derivatives
For drug discovery researchers and scientists, the initial in vitro assessment of novel chemical entities is a critical step in the path toward identifying promising therapeutic candidates. The family of 2-chloro-4-(thiophen-2-yl)pyrimidine derivatives has garnered interest due to the diverse biological activities exhibited by pyrimidine-based compounds, including their potential as anticancer agents.[1][2][3][4] Many such small molecules exert their effects by targeting specific cellular signaling pathways, often by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[5][6]
This guide provides a comparative analysis of three essential in vitro assays to characterize the biological activity of novel this compound derivatives, with a focus on a hypothetical anticancer application. We will move from an initial screen for cellular effects to the confirmation of specific enzyme inhibition and finally to the verification of target engagement in a cellular environment. The assays compared are:
-
XTT Cell Viability Assay: A colorimetric assay to measure the metabolic activity of cells as an indicator of cytotoxicity.
-
Luminescence-Based Kinase Activity Assay: A direct measure of a compound's ability to inhibit a specific kinase.
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to confirm direct binding of a compound to its target protein within intact cells.
Initial Screening for Cytotoxicity: The XTT Cell Viability Assay
The first logical step in evaluating a new compound with potential anticancer activity is to determine if it has a cytotoxic or cytostatic effect on cancer cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust method for this purpose.
Scientific Principle & Rationale
The XTT assay quantifies cell viability by measuring the metabolic activity of living cells.[7][8] In metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a water-soluble orange-colored formazan product.[7][8] The intensity of this color is directly proportional to the number of viable cells.
We have selected the XTT assay over the more traditional MTT assay due to its superior workflow. The formazan product of the XTT assay is water-soluble, eliminating the need for a separate solubilization step with an organic solvent like DMSO, which is required for the insoluble formazan crystals produced in the MTT assay.[7] This streamlines the protocol, reduces potential errors, and saves time.[7]
Experimental Workflow
The workflow for the XTT assay is straightforward, making it amenable to high-throughput screening of multiple compounds and concentrations.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Detailed Protocol
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant EGFR), its specific substrate peptide, and ATP. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate and comparable IC₅₀ determination. [9]2. Inhibitor Addition: In a 96-well or 384-well plate, add the this compound derivatives across a range of concentrations.
-
Reaction Initiation: Add the kinase, substrate, and ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation: Add an equal volume of Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Luminescence Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.
Comparative Data and Interpretation
| Compound | Target Kinase | Assay Type | IC₅₀ (nM) | Interpretation |
| Compound A | EGFR | Kinase-Glo® | 55 | Potent and direct inhibition of EGFR. |
| Compound B | EGFR | Kinase-Glo® | >10,000 | No significant inhibition of EGFR. |
| Erlotinib | EGFR | Kinase-Glo® | 62 | Potent control inhibitor, validates assay. |
The data here strongly suggests that Compound A's cytotoxicity is mediated through the direct inhibition of EGFR kinase activity. The lack of activity for Compound B indicates its moderate cytotoxicity may be due to off-target effects or a different mechanism of action.
Validating Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA®)
While an in vitro kinase assay confirms direct enzyme inhibition, it does not prove that the compound can enter a cell and bind to its target in the complex cellular environment. [10]The Cellular Thermal Shift Assay (CETSA®) bridges this gap by providing evidence of target engagement in intact cells or cell lysates. [11][12]
Scientific Principle & Rationale
CETSA is based on the principle that when a compound binds to its target protein, it stabilizes the protein's structure. [11]This stabilization results in an increased resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is then quantified, typically by Western blot or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [11] This assay is invaluable because it is label-free (requires no modification of the compound or protein) and provides direct evidence of target binding in a physiologically relevant context. [11]
Experimental Workflow
The CETSA workflow involves treating cells, applying a heat shock, and then quantifying the remaining soluble target protein.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol
-
Cell Treatment: Treat a suspension of A549 cells with a high concentration of Compound A (e.g., 10x the cytotoxic IC₅₀) or a vehicle control (DMSO) for 1-2 hours.
-
Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them individually at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fraction Separation: Centrifuge the lysates at high speed to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins).
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (EGFR) using Western blotting or an AlphaLISA®/HTRF® assay.
-
Data Analysis: Plot the percentage of soluble EGFR as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting temperature (Tₘ) indicates target stabilization.
Comparative Data and Interpretation
| Compound | Target Protein | Assay Type | Melting Temp (Tₘ) with Vehicle | Melting Temp (Tₘ) with Compound | Thermal Shift (ΔTₘ) | Interpretation |
| Compound A | EGFR | CETSA | 49.5°C | 54.2°C | +4.7°C | Strong target engagement in cells. |
| Erlotinib | EGFR | CETSA | 49.5°C | 55.1°C | +5.6°C | Confirms methodology and target engagement. |
A significant positive thermal shift (ΔTₘ) for Compound A provides strong evidence that it enters the cancer cells and binds to its intended target, EGFR. This result validates the mechanism of action suggested by the in vitro kinase assay.
Conclusion: An Integrated Approach
No single in vitro assay tells the whole story. For the effective characterization of novel this compound derivatives, a tiered and comparative approach is essential.
-
The XTT assay serves as a vital initial screen, efficiently identifying compounds with cytotoxic activity.
-
The luminescence-based kinase assay provides mechanistic insight, confirming direct inhibition of a specific molecular target and allowing for precise potency determination.
-
Finally, CETSA validates these findings in a more physiologically relevant setting, confirming that the compound reaches and engages its target within the complex environment of a living cell.
By integrating these three distinct yet complementary assays, researchers can build a comprehensive data package to make informed decisions, confidently advancing the most promising compounds into further preclinical development.
References
- MTT assay. Wikipedia.
- A Practical Guide to Target Engagement Assays. Selvita.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- Target and pathway engagement assays. Concept Life Sciences.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections.
- Strategies for target and pathway engagement in cellular assays. Concept Life Sciences.
- Kinase assays. BMG LABTECH.
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers.
- This compound. PubChem.
- In vitro JAK kinase activity and inhibition assays. PubMed - NIH.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate.
- View of Synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine. Highlights in Science, Engineering and Technology.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.
- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. drpress.org [drpress.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. wjarr.com [wjarr.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 12. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
Structure-activity relationship (SAR) studies of 2-Chloro-4-(thiophen-2-yl)pyrimidine analogs.
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-4-(thiophen-2-yl)pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1] The fusion of a thiophene ring to this privileged heterocycle has given rise to a class of compounds with significant biological potential, including kinase inhibition and anticancer activities.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative look at how structural modifications influence their biological performance. This analysis is grounded in experimental data from key studies, providing a valuable resource for the rational design of novel therapeutic agents.
The this compound Scaffold: A Privileged Starting Point
The this compound core represents a versatile template for inhibitor design. The chlorine atom at the C2 position serves as a crucial reactive handle for introducing various substituents via nucleophilic substitution, allowing for the exploration of a wide chemical space. The thiophene moiety at C4 is a key feature, often contributing to the compound's binding affinity and overall pharmacological profile.[3]
R1 (C5)
N
R2 (C6)
N Cl (C2) Thiophene (C4)
>]; } } caption: Core this compound scaffold with key modification points.
Structure-Activity Relationship Analysis
Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for potent biological activity. The following sections detail the SAR at key positions of the pyrimidine ring.
Modifications at the C5 and C6 Positions
A pivotal study on thiophen-2-yl pyrimidines (TPPs) as anti-schistosomal agents provides a comprehensive SAR analysis for substitutions at the C5 and C6 positions.[3][4][5] While the primary endpoint was activity against Schistosoma mansoni, the findings offer valuable lessons for the design of inhibitors targeting other biological systems.
An initial evaluation highlighted the importance of a thiophene at C2, a chlorine at C4, a fluorinated phenyl ring at C5, and an amine substituent at C6 for potent activity.[3] To improve the drug-like properties of a lead compound, 43 new analogs were synthesized with systematic modifications at the C5 and C6 positions.[3][5]
Key Findings from C5 and C6 Modifications:
-
C5 Position: The presence of a fluorinated phenyl ring at the C5 position was found to be important for activity.[3]
-
C6 Position: Introduction of an amine substituent at the C6 position was crucial. Further exploration of different amines at this position led to significant improvements in potency and physicochemical properties.[3]
-
Improved Analog: A standout analog, compound 38 , incorporated an oxetane-containing amine moiety at C5 and an ortho, ortho-difluoroaniline at C6.[5] This compound exhibited a 14.5-fold increase in paralytic potency against adult S. mansoni compared to the initial lead compound.[5] Furthermore, it demonstrated improved aqueous solubility and decreased lipophilicity, addressing key liabilities of the initial lead.[5]
These results underscore the profound impact of substitutions at the C5 and C6 positions on the overall activity and drug-like properties of the this compound scaffold.
Comparative Biological Data of Key Analogs
The following table summarizes the biological data for key analogs from the aforementioned study, illustrating the impact of structural modifications on anti-schistosomal activity and cytotoxicity.
| Compound | C5-Substituent | C6-Substituent | Anti-schistosomal EC50 (nM) | Cytotoxicity CC50 (µM) | cLogP | Aqueous Solubility (µM) |
| Lead Compound | Fluorinated Phenyl | Amine | 538 | >20 | 6.81 | < 0.5 |
| 38 | Oxetane-containing amine | ortho, ortho-difluoroaniline | 37 | >20 | 4.48 | 46 |
Data sourced from a study on thiophen-2-yl pyrimidines against Schistosoma species.[5]
Experimental Protocols
The successful evaluation of SAR relies on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis of this compound analogs and their biological evaluation.
General Synthetic Scheme for C5 and C6 Modification
The synthesis of C5 and C6-substituted thiophen-2-yl-pyrimidine analogs typically involves a multi-step process. A common approach starts with a cyclocondensation reaction to form the pyrimidine core, followed by chlorination and subsequent nucleophilic aromatic substitution reactions to introduce the desired substituents at the C5 and C6 positions.[3]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for assessing the inhibitory activity of compounds against a specific protein kinase.
Principle: The assay measures the amount of ATP consumed during the kinase reaction. The remaining ATP is converted into a luminescent signal, where a lower signal indicates higher kinase activity (and less inhibition).
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (this compound analogs)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ATP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ATP detection reagent.
-
Incubate at room temperature to allow for signal development.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Cell Viability Assay (MTT Assay)
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of potent biological modulators. The detailed SAR studies, particularly those focusing on C5 and C6 substitutions, have provided a clear roadmap for optimizing the activity and drug-like properties of these analogs. The identification of compounds with significantly improved potency and physicochemical characteristics highlights the value of systematic structural modifications guided by robust biological and analytical data.
Future research in this area could explore a wider range of substituents at the C2, C5, and C6 positions. Furthermore, screening these analogs against a broader panel of biological targets, such as various protein kinases implicated in cancer, could unveil new therapeutic opportunities. The integration of computational modeling and structural biology will undoubtedly accelerate the design of next-generation inhibitors based on this versatile scaffold.
References
- Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. [Link]
- Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
- Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.
- Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species.
- Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. PubMed. [Link]
- Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. PubMed. [Link]
- Synthesis and anticancer activity of thiosubstituted purines. PubMed. [Link]
- Synthesis and anticancer activity of thiosubstituted purines. PMC. [Link]
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Publishing. [Link]
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. [Link]
- Synthesis and biological evaluation of 2-thiopyrimidine deriv
- 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/ST
- Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. PubMed. [Link]
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
- Recent Advances in Pyrimidine-Based Drugs. Semantic Scholar. [Link]
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC. [Link]
- Structure-activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists.
- Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggreg
- Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. PubMed. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
An In-Depth Guide to the Mass Spectrometry Analysis of 2-Chloro-4-(thiophen-2-yl)pyrimidine: A Comparative Approach
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1][2] The reactivity of the 2-chloro position allows for diverse functionalization through nucleophilic substitution or coupling reactions, making it a versatile intermediate.[2] Given its role, the unambiguous structural confirmation and purity assessment of this compound are paramount. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural information.
This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of mass spectrometry techniques for the characterization of this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, comparing "hard" and "soft" ionization techniques to build a comprehensive analytical picture. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select the appropriate MS strategy and confidently interpret the resulting data.
Physicochemical Properties: The Foundation for MS Method Development
Before any analysis, understanding the fundamental properties of the analyte is critical. This knowledge informs our choice of sample introduction, ionization source, and potential fragmentation behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂S | [3][4] |
| Molecular Weight | 196.66 g/mol | [4] |
| Monoisotopic Mass | 195.9862 Da | [4] |
| Structure | A pyrimidine ring substituted with a chlorine atom at the 2-position and a thiophene ring at the 4-position. | [3][4] |
| Form | Solid | [3] |
The presence of nitrogen and sulfur atoms makes the molecule amenable to protonation in soft ionization techniques, while the overall structure is sufficiently volatile for gas chromatography, albeit with potential for thermal degradation. The key feature for mass spectrometry is the presence of chlorine and sulfur, which have distinctive isotopic signatures that serve as an intrinsic validation tool.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is the most critical decision in the MS analysis workflow. It dictates the type of information we can obtain, from simple molecular weight confirmation to detailed structural elucidation through fragmentation. We will compare Electron Ionization (EI), a classic "hard" technique, with Electrospray Ionization (ESI), a ubiquitous "soft" technique.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electrons (70 eV) bombard the molecule, causing ionization and extensive, reproducible fragmentation.[5] | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets, leading to solvent evaporation and protonated or deprotonated molecular ions.[6] |
| Typical Information | Detailed structural information from a rich fragmentation pattern (a "fingerprint"). Molecular ion may be weak or absent. | Primarily molecular weight information from the intact protonated molecule, [M+H]⁺. Minimal fragmentation in the source. |
| Coupling | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |
| Best For | Structural elucidation of pure, volatile, and thermally stable compounds. Creating library-searchable spectra. | Analyzing complex mixtures, confirming molecular weight, and studying non-volatile or thermally labile compounds. Ideal for tandem MS (MS/MS). |
| Application to Analyte | Excellent for confirming the fragmentation pattern and providing definitive structural proof. | Excellent for confirming the molecular weight via the [M+H]⁺ ion and as part of an LC-MS workflow for purity analysis. |
Experimental Workflow Overview
The following diagram illustrates the generalized workflows for both GC-EI-MS and LC-ESI-MS analysis.
Caption: Generalized workflows for GC-EI-MS and LC-ESI-MS analysis.
Fragmentation Analysis: Deciphering the Molecular Blueprint
The fragmentation pattern is the key to structural confirmation. The stability of the pyrimidine and thiophene rings often results in them being retained in many fragment ions.[5][7]
The Isotopic Signature: A Self-Validating System
A trustworthy analysis begins with confirming the molecular ion cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Sulfur has a less abundant but notable isotope, ³⁴S (~4.2%). Therefore, the mass spectrum of this compound must exhibit a characteristic pattern for the molecular ion (M⁺) and the protonated molecule ([M+H]⁺).
| Ion | Isotope Composition | Expected m/z | Expected Relative Abundance |
| M⁺ / [M+H]⁺ | C₈H₅³⁵ClN₂S | 196 / 197 | 100% |
| M+1 | Contains ¹³C | 197 / 198 | ~9% |
| M+2 | Contains ³⁷Cl | 198 / 199 | ~32% |
| M+2 | Contains ³⁴S | 198 / 199 | ~4.5% (Total M+2 ≈ 36.5%) |
Observing this specific isotopic pattern provides high confidence in the elemental composition of the detected ion.
Proposed EI Fragmentation Pathway
Under high-energy Electron Ionization, the molecular ion (m/z 196) will undergo extensive fragmentation. The pathway is dictated by the weakest bonds and the stability of the resulting fragments.
Caption: Proposed Electron Ionization (EI) fragmentation pathway.
Causality of Fragmentation:
-
Loss of Chlorine Radical (m/z 196 → 161): The C-Cl bond is relatively weak, leading to the loss of a chlorine radical (•Cl) to form a stable radical cation at m/z 161.[5] This is often a prominent peak.
-
Loss of HCN (m/z 196 → 169): A characteristic fragmentation of pyrimidine rings is the elimination of a neutral hydrogen cyanide molecule, resulting in a fragment at m/z 169.[5]
-
Cleavage at the Heterocyclic Linkage: The bond between the pyrimidine and thiophene rings can cleave, leading to ions corresponding to each ring system. This can generate the chloropyrimidine cation (m/z 113) or the thiophene radical cation (m/z 84).
Proposed ESI-MS/MS Fragmentation Pathway
In ESI, we first generate the protonated molecule [M+H]⁺ at m/z 197. To gain structural information, we perform tandem mass spectrometry (MS/MS) by selecting this ion and subjecting it to collision-induced dissociation (CID). The fragmentation is more controlled than in EI.
Caption: Proposed ESI-MS/MS fragmentation of the protonated molecule.
Causality of Fragmentation:
-
Loss of HCl (m/z 197 → 161): The most common initial loss from the protonated molecule is the neutral loss of hydrogen chloride, yielding the same m/z 161 ion seen in the EI spectrum, but via a different mechanism.
-
Loss of HCN (m/z 197 → 170): Similar to the EI pathway, the pyrimidine ring can lose a neutral HCN molecule, resulting in an ion at m/z 170.
Detailed Experimental Protocols
The following protocols are generalized but represent industry-standard starting points for this type of analysis.
Protocol 1: GC-EI-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole MS.[5]
-
-
GC Method:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, Split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Method:
Protocol 2: LC-ESI-MS/MS Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~1 µg/mL using the initial mobile phase composition.
-
-
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5]
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole MS.
-
-
LC Method:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 10% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
-
Cone Voltage: 30 V (for initial full scan).
-
MS1 Scan Range: m/z 100-400 to find the parent ion.
-
MS/MS Experiment:
-
Select precursor ion: m/z 197.
-
Collision Energy: Ramp from 10-40 eV to observe fragmentation.
-
Scan product ions from m/z 50-210.
-
-
Conclusion: A Synergistic Approach to Structural Validation
The comprehensive analysis of this compound is best achieved not by a single method, but by the synergistic use of complementary mass spectrometry techniques.
-
LC-ESI-MS is the superior choice for routine purity assessment and rapid molecular weight confirmation, providing an unambiguous [M+H]⁺ ion at m/z 197 and confirming the characteristic isotopic cluster.
-
GC-EI-MS provides the rich fragmentation data necessary for absolute structural confirmation. The resulting mass spectrum serves as a unique chemical "fingerprint" that can be used for library matching and detailed structural elucidation.
For researchers in drug development, employing LC-ESI-MS for initial screening and purity checks, followed by a one-time GC-EI-MS analysis for definitive structural characterization of a reference standard, represents a robust and trustworthy analytical strategy. This dual approach ensures both the correct molecular identity and the purity of this critical synthetic intermediate, underpinning the integrity of the subsequent research and development pipeline.
References
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of Pharma and Bio Sciences.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- This compound. (n.d.). PubChem.
- Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2020). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 751, 012046.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
- The mass spectra of pyrimidine measured in coincidence with resonant... (n.d.). ResearchGate.
- Raisi, F., et al. (2007). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. PubMed.
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
A Comparative Crystallographic Guide to 2-Chloro-4-(thiophen-2-yl)pyrimidine Derivatives for Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. When coupled with a thiophene moiety, the resulting 2-Chloro-4-(thiophen-2-yl)pyrimidine core presents a versatile platform for designing targeted agents against a range of diseases. This guide offers an in-depth comparison of the X-ray crystallographic data of key derivatives within this class, providing researchers, scientists, and drug development professionals with critical structural insights to inform future design and optimization efforts.
The Strategic Importance of the this compound Scaffold
The this compound scaffold is of significant interest in drug discovery due to the combined electronic properties and binding capabilities of its constituent rings. The pyrimidine ring, a privileged structure in medicinal chemistry, offers multiple sites for hydrogen bonding and other non-covalent interactions. The thiophene ring, a bioisostere of the phenyl ring, can enhance metabolic stability and modulate ligand-receptor interactions. The strategically positioned chlorine atom at the 2-position serves as a crucial reactive handle for further chemical modifications, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological activity.
Synthesis and Crystallization: A Deliberate Path to Structural Elucidation
The synthesis of this compound derivatives typically involves a multi-step approach, beginning with the construction of the core pyrimidine ring followed by the introduction of the thiophene moiety and subsequent modifications. A general and robust synthetic strategy is outlined below.
Experimental Protocol: General Synthesis of this compound Derivatives
-
Synthesis of the Pyrimidine Core: A common starting point is the cyclocondensation of a 1,3-dicarbonyl compound with urea or thiourea to form the pyrimidine ring.
-
Chlorination: The resulting pyrimidinone is then chlorinated, typically using reagents like phosphorus oxychloride (POCl₃), to introduce the reactive chlorine atom at the 2- and 4-positions.
-
Suzuki-Miyaura Cross-Coupling: The 4-chloro position is selectively coupled with a thiophene-2-boronic acid derivative in the presence of a palladium catalyst and a suitable base. This step is critical for introducing the thiophene moiety.
-
Further Derivatization (Optional): The remaining 2-chloro position can be further functionalized through nucleophilic aromatic substitution with various amines, alcohols, or other nucleophiles to generate a library of derivatives.
Crystallization: The Art of Inducing Order
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical yet often challenging step. For many pyrimidine derivatives, which may exhibit limited solubility in common organic solvents, specialized crystallization techniques are required.
Experimental Protocol: Single Crystal Growth by Vapor Diffusion
This method is particularly effective for compounds that are sparingly soluble or prone to oiling out.
-
Solvent Selection: Dissolve the purified this compound derivative in a minimal amount of a high-boiling point solvent in which it is soluble (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
-
Vial Preparation: Place this solution in a small, open vial.
-
Anti-Solvent Chamber: Place the small vial inside a larger, sealed chamber containing a more volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether, pentane, or dichloromethane).
-
Diffusion and Crystallization: Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, gradually decreasing its solubility and promoting the slow growth of single crystals.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, they can be carefully harvested for X-ray diffraction analysis.
The choice of solvents and the rate of diffusion are critical parameters that must be optimized for each derivative to achieve optimal crystal growth.
A Senior Application Scientist's Guide to Palladium Catalysts for Pyrimidine Coupling
The functionalization of the pyrimidine ring is a foundational element in medicinal chemistry and materials science. This heterocycle is a key pharmacophore in numerous FDA-approved drugs and a vital component in organic functional materials. Among the synthetic methodologies available, palladium-catalyzed cross-coupling reactions have become the gold standard for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrimidine core with precision and efficiency.[1]
However, the electron-deficient nature of the pyrimidine ring, characterized by the presence of two nitrogen atoms, presents unique challenges. These nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the coupling of readily available but less reactive chloropyrimidines requires highly active catalytic systems. The judicious selection of the palladium catalyst—a combination of a palladium precursor and a supporting ligand—is therefore paramount to overcoming these hurdles and achieving a successful transformation.
This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig coupling of pyrimidines. It is designed to offer researchers, scientists, and drug development professionals both the theoretical rationale and practical data needed to make informed decisions in catalyst selection.
The Landscape of Palladium Catalysts for Pyrimidine Coupling
The evolution of palladium catalysts has led to several "generations" of systems, each offering distinct advantages in terms of activity, stability, and substrate scope. For pyrimidine couplings, these can be broadly categorized into three main groups:
-
Traditional Phosphine Ligand Systems: These are the foundational catalysts, often utilizing simple, commercially available phosphine ligands.
-
Bulky, Electron-Rich Phosphine Ligand Systems (Buchwald Ligands): A major advancement, these ligands are designed to accelerate the key steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligand Systems: Representing the cutting edge, these catalysts offer high stability and exceptional activity, particularly for challenging substrates.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for C-C bond formation. The primary challenge in pyrimidine Suzuki coupling is often the activation of the C-X bond (where X is typically Cl or Br) for oxidative addition to the Pd(0) center.
Causality Behind Catalyst Selection for Suzuki-Miyaura Coupling
The choice of catalyst is dictated by a balance of steric and electronic factors. The electron-deficient pyrimidine ring makes oxidative addition more difficult than with electron-rich aromatics. The catalyst's ligand must be sufficiently electron-donating to facilitate the insertion of the palladium into the carbon-halogen bond. Additionally, bulky ligands promote the reductive elimination step, which is the final, product-forming step of the catalytic cycle.[2]
-
Pd(PPh₃)₄: This classic Pd(0) catalyst is effective for more reactive substrates like bromo- and iodopyrimidines. However, its triphenylphosphine ligands are not electron-rich enough to efficiently activate the stronger C-Cl bond of chloropyrimidines, often requiring higher catalyst loadings and temperatures.[3]
-
Pd(dppf)Cl₂: The bidentate dppf ligand offers greater stability to the catalytic species. Its wider bite angle is known to facilitate reductive elimination.[4] It represents an improvement over Pd(PPh₃)₄ for some chloropyrimidine couplings but can still be sluggish.
-
Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl monophosphine ligands are highly effective for coupling chloropyrimidines. Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition. The strong electron-donating ability of these ligands also facilitates this key step.[5]
-
PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): This air- and moisture-stable Pd(II)-NHC precatalyst is exceptionally active. NHCs are strong σ-donors, even more so than bulky phosphines, which makes the palladium center highly electron-rich and reactive towards oxidative addition of even the most challenging aryl chlorides.[6][7] The steric bulk of the IPr ligand also accelerates reductive elimination.
Performance Data for Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | 3-5 | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-75 |
| Pd(dppf)Cl₂ | 2-3 | K₃PO₄ | Toluene | 110 | 8-16 | 70-85 |
| XPhos Pd G3 | 1-2 | K₃PO₄ | THF | 80 | 2-8 | >90 |
| PEPPSI-IPr | 1-2 | K₂CO₃ | t-BuOH | 80 | 1-4 | >95 |
Note: Data is compiled from various sources and represents typical outcomes. Actual results may vary based on specific reaction conditions and substrate purity.[5]
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl pyrimidines, which are prevalent in pharmaceuticals. The key challenges are similar to the Suzuki coupling but with the added complexity of the amine-ligand exchange and the C-N bond-forming reductive elimination.
Causality Behind Catalyst Selection for Buchwald-Hartwig Amination
For C-N coupling, the ligand's role is even more critical. It must promote oxidative addition and also facilitate the reductive elimination of the C-N bond, which can be a slow step.
-
Pd(PPh₃)₄/Pd(dppf)Cl₂: These catalysts are generally ineffective for the amination of unactivated aryl chlorides, including chloropyrimidines. The reductive elimination to form the C-N bond is often too slow, leading to catalyst decomposition or side reactions.[3]
-
Buchwald Ligands (e.g., XPhos, RuPhos, BrettPhos): These ligands were specifically designed to overcome the limitations of earlier systems in C-N coupling. Their steric bulk and electron-donating properties are crucial for promoting both the oxidative addition and the challenging C-N reductive elimination.[8][9] Different ligands are often optimal for different classes of amines (e.g., primary, secondary, anilines).[8]
-
PEPPSI-IPr: The strong σ-donating character and steric bulk of the IPr ligand also make PEPPSI-IPr a highly effective catalyst for Buchwald-Hartwig aminations, capable of coupling a wide range of amines with chloropyrimidines under mild conditions.
Performance Data for Buchwald-Hartwig Amination of 2-Chloropyrimidine with Aniline
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | 2 | NaOtBu | Toluene | 100 | 12-24 | Low to Moderate |
| XPhos Pd G3 | 1-2 | NaOtBu | Toluene | 100 | 2-6 | >90 |
| RuPhos Pd G3 | 1-2 | K₂CO₃ | t-BuOH | 100 | 2-8 | >90 |
| PEPPSI-IPr | 1-2 | K₃PO₄ | Dioxane | 100 | 1-5 | >95 |
Note: Data is compiled from various sources and represents typical outcomes. Actual results may vary based on specific reaction conditions and substrate purity.
Mechanistic Considerations & Visualizations
The fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are illustrated below. The efficacy of the advanced catalyst systems lies in their ability to accelerate the rate-limiting steps: oxidative addition and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Phenylboronic Acid using a Buchwald Catalyst
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine with Aniline using a PEPPSI Catalyst
-
Reaction Setup: To a dry, oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 mmol), PEPPSI-IPr (0.015 mmol, 1.5 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add aniline (1.1 mmol) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-(phenylamino)pyrimidine.
Conclusion and Future Outlook
For the Suzuki-Miyaura and Buchwald-Hartwig coupling of pyrimidines, particularly with challenging chloro-substrates, modern catalyst systems based on bulky, electron-rich ligands offer significant advantages over traditional catalysts like Pd(PPh₃)₄. Buchwald-type phosphine ligands and N-heterocyclic carbene ligands provide superior activity, allowing for lower catalyst loadings, milder reaction conditions, and broader substrate scope.[3][5]
The choice between a state-of-the-art phosphine ligand system (like XPhos) and an NHC-based catalyst (like PEPPSI-IPr) will often depend on the specific substrates, cost considerations, and the desired reaction kinetics. NHCs are generally stronger σ-donors and can offer higher stability and activity, making them particularly well-suited for the most demanding transformations.[6][7] As ligand design continues to evolve, the development of even more active, stable, and selective palladium catalysts can be anticipated, further expanding the synthetic chemist's toolbox for the functionalization of pyrimidines and other important heterocyclic scaffolds.
References
- Evano, G. EPIC LIGAND SURVEY: N-HETEROCYCLIC CARBENES.
- Wilson, D. J. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Inorganic chemistry, 51(14), 7657–7668 (2012).
- Carrow, B. P. & Nozaki, K. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 134(22), 8802-8805 (2012).
- Wilson, D. J. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E 2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). ResearchGate.
- Reddit. Why does the NHC ligand in second-generation Grubbs Catalysts increase the metal's affinity for olefins relative to phosphines?
- Fairlamb, I. J. S. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1546-1567 (2022).
- ResearchGate. Comparison of phosphine and NHC ligands.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- ResearchGate. The Buchwald–Hartwig Amination After 25 Years.
- Poater, A., et al. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(15), 3374-3388 (2021).
- Carrow, B. P. & Hartwig, J. F. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Synlett, 24(10), 1969-1973 (2013).
- ResearchGate. [Pd(IPr*)(3-Cl-pyridinyl)Cl2]: A Novel and Efficient PEPPSI Precatalyst.
- Szostak, M., et al. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. Organic Letters, 23(23), 9178-9183 (2021).
- Chlubnova, I., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439 (2021).
- ResearchGate. Highly efficient Pd-PEPPSI-IPr catalyst for N -(4-pyridazinyl)-bridged bicyclic sulfonamides via Suzuki-Miyaura coupling reaction.
- ResearchGate. PEPPSI-Effect on Suzuki-Miyaura Reactions Using 4,5-Dicyano-1,3-dimesitylimidazol-2-ylidene-Palladium Complexes: A Comparison between trans -Ligands.
- Nolan, S. P. & Cazin, C. S. J. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Chemical Reviews, 111(8), 4959-5007 (2011).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. idc-online.com [idc-online.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
A Comparative Guide to HPLC Purity Analysis of 2-Chloro-4-(thiophen-2-yl)pyrimidine
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 2-Chloro-4-(thiophen-2-yl)pyrimidine, a key intermediate in the synthesis of various potential therapeutic agents, rigorous and reliable analytical methods for purity determination are paramount. This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will delve into the rationale behind the methodological choices, present detailed experimental protocols, and offer insights into the interpretation of the resulting data, particularly in the context of a forced degradation study. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to implement and adapt these methods for their specific needs, ensuring the highest standards of scientific integrity.
Understanding the Analyte: Physicochemical Properties and Potential Impurities
This compound is an aromatic heterocyclic compound containing both a pyrimidine and a thiophene ring. Its structure presents specific analytical challenges. The presence of two aromatic systems and heteroatoms (nitrogen and sulfur) dictates its chromatographic behavior and potential degradation pathways.
Potential Impurities: Impurities can originate from the synthetic route or degradation. Common synthetic impurities may include:
-
Starting materials and reagents: Unreacted precursors used in the synthesis.
-
Regioisomers: Alternative products from the coupling reaction.
-
Byproducts: Such as those from side reactions involving the reactive chloro-substituent.[1]
Degradation Pathways: Forced degradation studies are essential to identify potential degradation products that could form during storage or handling. For this compound, likely degradation pathways include:
-
Hydrolysis: The 2-chloro group on the pyrimidine ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which would result in the formation of 2-hydroxy-4-(thiophen-2-yl)pyrimidine.[2][3]
-
Oxidation: The electron-rich thiophene ring is prone to oxidation, which can lead to the formation of thiophene S-oxides and subsequently sulfones.[4][5][6][7]
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light.[8][9]
Comparative HPLC Methodologies for Purity Determination
To provide a comprehensive analytical strategy, we present two distinct reversed-phase HPLC methods. The primary method is a robust, high-resolution approach utilizing a standard C18 stationary phase. The alternative method employs a Phenyl-Hexyl stationary phase to offer a different selectivity, which can be crucial for resolving co-eluting impurities.
Method 1: High-Resolution Analysis on a C18 Stationary Phase
This method is designed for excellent separation of the main component from a wide range of potential impurities. The C18 column is a workhorse in reversed-phase chromatography, offering strong hydrophobic retention.
Method 2: Alternative Selectivity using a Phenyl-Hexyl Stationary Phase
The Phenyl-Hexyl phase provides a different separation mechanism by incorporating π-π interactions, which are particularly effective for separating aromatic and unsaturated compounds.[10][11][12] This can lead to a different elution order and improved resolution for certain impurities that may be difficult to separate on a C18 column.
Data Presentation: Comparison of HPLC Methods
| Parameter | Method 1: C18 Stationary Phase | Method 2: Phenyl-Hexyl Stationary Phase | Rationale for Comparison |
| Stationary Phase | C18 (Octadecylsilane), 5 µm | Phenyl-Hexyl, 5 µm | To compare the effect of hydrophobic vs. mixed-mode (hydrophobic and π-π) interactions on selectivity.[11] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Methanol | Comparing acetonitrile and methanol as organic modifiers to assess differences in elution strength and selectivity.[13][14][15] |
| Elution Mode | Gradient | Gradient | Gradient elution is necessary to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. |
| Expected Retention | Stronger retention for non-polar analytes. | Enhanced retention for aromatic analytes due to π-π interactions.[12] | Highlights the different retention mechanisms of the two stationary phases. |
| Potential Advantage | High resolving power for a broad range of impurities. | Improved separation of aromatic isomers and compounds with similar hydrophobicity.[10] | Provides a clear choice based on the specific separation challenge. |
Experimental Protocols
Forced Degradation Study
A forced degradation study is crucial for developing a stability-indicating method. The following conditions are recommended to be applied to a solution of this compound (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.
After exposure, neutralize the acidic and basic samples before analysis.
Detailed HPLC Methodologies
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable solvent (e.g., acetonitrile).
-
For purity analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
Method 1: C18 Protocol
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-40 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 270 nm (based on UV spectra of similar structures like 2-(2-thienyl) pyridine, a preliminary scan with a PDA detector is recommended to determine the optimal wavelength).[8][9]
-
Injection Volume: 10 µL.
Method 2: Phenyl-Hexyl Protocol
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 40% B
-
31-40 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 270 nm (verify with PDA).[8][9]
-
Injection Volume: 10 µL.
Visualization of Experimental Workflow
Caption: Workflow for HPLC purity determination of this compound.
Trustworthiness: A Self-Validating System
The robustness of this analytical approach is ensured by its self-validating nature. The forced degradation study is not just a preliminary step but an integral part of the method validation. By intentionally generating degradation products, we challenge the HPLC methods to prove their "stability-indicating" capability. A method is considered stability-indicating if it can accurately measure the active ingredient without interference from degradation products, excipients, or other impurities.
The comparison of two methods with different selectivities further enhances the trustworthiness of the results. If both methods yield a consistent purity value for the main peak and effectively separate the same set of impurities (albeit with different retention times), it provides a high degree of confidence in the accuracy of the purity assessment. Any discrepancy between the two methods would signal the presence of a co-eluting impurity and would necessitate further method optimization.
Conclusion: A Framework for Reliable Purity Assessment
The two HPLC methods presented in this guide offer a comprehensive framework for the purity determination of this compound. Method 1, with its C18 stationary phase, provides a high-resolution, general-purpose approach, while Method 2, with its Phenyl-Hexyl stationary phase, offers an alternative selectivity that is invaluable for resolving challenging impurity profiles. The integration of a forced degradation study is a critical component, ensuring that the chosen method is stability-indicating and fit for purpose in a regulated environment. By understanding the rationale behind the methodological choices and adhering to the detailed protocols, researchers can confidently assess the purity of this important synthetic intermediate, thereby ensuring the quality and integrity of their downstream drug discovery and development efforts.
References
- Wikipedia. (n.d.). Thiophene.
- Banjare, L., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(27), 15646-15651.
- ResearchGate. (n.d.). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- uHPLCs. (2025). Phenyl Column You Should Know.
- Valanciene, E., et al. (2014). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 42(4), 656-663.
- Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
- Queen's University Belfast. (2023).
- Adam, W., et al. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 36(21), 4679-4688.
- Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
- Shimadzu. (n.d.).
- PubMed. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII).
- Hopkins, T. (2019).
- YouTube. (2022).
- Dolzonek, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 48873-48884.
- Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines.
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
- PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products.
- SpringerLink. (n.d.).
- ResearchGate. (n.d.). The UV absorption spectra. λ max at 462 nm, 465 nm, and 572 nm in CH3CN....
- PubChem. (n.d.). This compound.
- MDPI. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Osaka Prefecture University. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. support.waters.com [support.waters.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. chromtech.com [chromtech.com]
- 15. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to the Antiplasmodial Activity of Substituted Thienopyrimidines
The global fight against malaria is continually challenged by the emergence and spread of drug-resistant Plasmodium parasites, making the discovery of novel antimalarial agents with unique mechanisms of action a critical priority.[1][2] Artemisinin-based combination therapies (ACTs), the current first-line treatment for P. falciparum malaria, are threatened by growing resistance, underscoring the urgent need for new therapeutic options.[1] In this context, heterocyclic compounds have emerged as a fertile ground for antimalarial drug discovery. Among these, thienopyrimidines, bioisosteres of purine bases like adenine and guanine, have garnered significant attention as a promising scaffold for developing potent anti-infective agents.[3][4]
This guide provides a comparative analysis of substituted thienopyrimidines, synthesizing data from key studies to evaluate their performance as antiplasmodial agents. We will delve into their in vitro and in vivo efficacy, explore structure-activity relationships, discuss potential mechanisms of action, and provide detailed experimental protocols to support further research in this area.
Comparative In Vitro Antiplasmodial Activity
A primary indicator of a compound's potential as an antimalarial drug is its ability to inhibit the growth of P. falciparum parasites in vitro, particularly the erythrocytic stages which are responsible for clinical symptoms. Numerous studies have evaluated various substituted thienopyrimidines against both drug-sensitive and drug-resistant parasite strains. The data reveals that substitutions on the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine cores can yield compounds with potent, sub-micromolar activity.
The choice to test against multiple strains, such as the chloroquine-sensitive NF54 or 3D7 and the chloroquine-resistant K1 or W2, is a critical experimental design element.[1][2] It provides an early assessment of the compound's potential to overcome existing resistance mechanisms, a crucial characteristic for any new antimalarial candidate.
Table 1: Comparative In Vitro Activity of Substituted Thienopyrimidines against P. falciparum
| Compound Series/Reference | Scaffold | Key Substitutions | P. falciparum Strain | IC50 / EC50 (µM) | Cytotoxicity CC50 (µM) & Cell Line | Selectivity Index (SI) |
| Gamhepathiopine Analogue[1] | Thieno[3,2-d]pyrimidine | 2-(tert-butylamino), 6-(p-tolyl), 4-Cl | K1 (Resistant) | 0.45 | 42 (HepG2) | 93.3 |
| Compound 56e[3] | Thieno[2,3-d]pyrimidine | 4-(thioether linkage) | NF54 (Sensitive) | 0.037 | 40 (HEK-293) | >1081 |
| Compound 56c[3] | Thieno[2,3-d]pyrimidine | 4-(triazole linkage) | NF54 (Sensitive) | 0.46 | <4 (HEK-293) | <8.7 |
| Tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidine (F16)[2] | Thieno[2,3-d]pyrimidine | Complex piperazine & phenol side chains | W2 (Resistant) | 0.74 | >100 (A549, HeLa) | >135 |
| Tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidine (F4)[2] | Thieno[2,3-d]pyrimidine | Complex piperazine & phenol side chains | W2 (Resistant) | 0.75 | >100 (A549, HeLa) | >133 |
| 2,4-Diamino-thienopyrimidine (Analogue 40)[7][8] | Thienopyrimidine | 2,4-diamino core modifications | Not specified | Potent in vivo | Slightly improved hERG profile | Not specified |
IC50/EC50: Half-maximal inhibitory/effective concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI) = CC50 / IC50.
Experimental Protocol: In Vitro Antiplasmodial Susceptibility Testing (SYBR Green I Assay)
This protocol describes a common method for assessing the in vitro activity of compounds against the asexual erythrocytic stages of P. falciparum. The SYBR Green I dye binds to DNA, and its fluorescence is proportional to the amount of parasitic genetic material, thus serving as a proxy for parasite viability.
Workflow Diagram: In Vitro SYBR Green I Assay
Caption: SAR hotspots on the substituted thienopyrimidine scaffold.
Proposed Mechanisms of Action
Thienopyrimidine derivatives appear to exert their antiplasmodial effects through various mechanisms, suggesting that different substitution patterns can lead to distinct biological targets. This is advantageous, as compounds with novel mechanisms are less likely to be affected by existing drug resistance.
-
Inhibition of Cysteine Proteases (Falcipains): One of the primary targets identified for thieno[2,3-d]pyrimidines is falcipain-2 (FP-2). [3][9]FP-2 is a crucial cysteine protease involved in the degradation of host hemoglobin within the parasite's food vacuole, a process essential for providing amino acids for parasite growth. [9]Inhibition of FP-2 blocks this pathway, leading to parasite death. [9][10]
-
Targeting Coenzyme A (CoA) Synthesis: Certain thieno[2,3-d]pyrimidine derivatives have been shown to target the parasite's coenzyme A synthesis pathway. [3]CoA is a vital cofactor in numerous metabolic processes, and its disruption is lethal to the parasite at both asexual and sexual stages, which could potentially block malaria transmission. [3]
-
Inhibition of Plasmodial Kinases: The plasmodial glycogen synthase kinase-3 (PfGSK-3) has been identified as a target for 4-phenylthieno[2,3-b]pyridines, a closely related scaffold. [6]Given that kinases play essential roles in parasite development, they represent attractive drug targets.
Diagram: Falcipain-2 Inhibition Pathway
Caption: Thienopyrimidines can inhibit falcipain-2, disrupting hemoglobin degradation.
Comparative In Vivo Efficacy and Cytotoxicity
While potent in vitro activity is a prerequisite, successful drug candidates must also demonstrate efficacy in an in vivo setting and possess a favorable safety profile. The 4-day suppressive test in mice infected with a rodent malaria parasite, such as P. berghei, is a standard preclinical model for evaluating in vivo antimalarial activity. [7][11] A critical parameter derived from these studies is the selectivity index (SI), the ratio of cytotoxicity (CC50) to antiplasmodial activity (IC50). A high SI is desirable as it indicates that the compound is significantly more toxic to the parasite than to host cells, suggesting a wider therapeutic window.
Table 2: Comparative In Vivo Efficacy and Cytotoxicity of Lead Thienopyrimidines
| Compound/Reference | Animal Model | Dose Regimen | % Parasitemia Reduction | Key Outcome | Cytotoxicity CC50 (µM) & Cell Line |
| Analogue 40[7][8] | P. berghei infected mice | 50 mg/kg, oral, once daily for 4 days | Excellent (not quantified) | Superior activity to previous leads. | Slightly improved hERG profile |
| Compound 56c[3] | P. berghei infected mice | 50 mg/kg, once daily for 4 days | 34% | No increase in survival days. | <4 (HEK-293) |
| Thienopyrimidinone Lead[5] | P. yoelii infected mice | Not specified | 45% | Activity preserved in vivo. | 15-50 (HepG2, CHO) |
Experimental Protocol: In Vivo 4-Day Suppressive Test
This protocol is a standard method for assessing the in vivo efficacy of a potential antimalarial compound against the blood stages of the parasite. [11][12] Methodology:
-
Animal Model: Use standard laboratory mice (e.g., BALB/c or Swiss albino), typically weighing 18-22 grams.
-
Parasite Inoculation: Inoculate mice intraperitoneally (IP) with Plasmodium berghei-infected erythrocytes (approximately 1x10⁷ parasitized cells).
-
Compound Administration: Randomize the infected mice into groups (n=5 per group).
-
Test Groups: Administer the test compound orally (PO) or via IP injection at various doses (e.g., 25, 50, 100 mg/kg/day).
-
Positive Control Group: Administer a standard antimalarial drug (e.g., chloroquine at 20 mg/kg/day).
-
Negative Control Group: Administer the vehicle used to dissolve the compounds.
-
-
Treatment Schedule: Begin treatment 2-4 hours post-infection (Day 0) and continue once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percentage of suppression using the formula: % Suppression = [ (A - B) / A ] * 100 where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.
-
Survival Monitoring (Optional): Monitor the mice daily for mortality to determine the mean survival time for each group.
Conclusion and Future Outlook
Substituted thienopyrimidines represent a versatile and highly promising scaffold for the development of novel antimalarial agents. The extensive body of research demonstrates that chemical modifications to the thienopyrimidine core can yield compounds with potent in vitro activity against both drug-sensitive and resistant P. falciparum strains, as well as encouraging in vivo efficacy. [1][3][7][8] The diverse mechanisms of action, including the inhibition of essential enzymes like falcipain-2 and the disruption of metabolic pathways like CoA synthesis, are particularly compelling. [3][9]This suggests that thienopyrimidine-based drugs could be effective against current drug-resistant parasites and may be suitable partners in future combination therapies.
Future research should focus on:
-
Lead Optimization: Improving the pharmacokinetic and pharmacodynamic (ADME) properties of lead compounds to enhance oral bioavailability and in vivo efficacy.
-
Target Deconvolution: Precisely identifying the molecular targets for the most potent compounds to better understand their mechanism of action and potential for resistance development.
-
Broad-Spectrum Activity: Further evaluating lead compounds against the hepatic (liver) stages of the parasite to identify dual-stage inhibitors that could be used for both treatment and prophylaxis. [1][5] The continued exploration of the thienopyrimidine scaffold is a scientifically sound and promising strategy in the urgent global effort to develop the next generation of antimalarial therapies.
References
- Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. (n.d.). PubMed.
- Lagardère, P., Mustière, R., Amanzougaghene, N., Hutter, S., Franetich, J.-F., Azas, N., Vanelle, P., Verhaeghe, P., Primas, N., Mazier, D., Masurier, N., & Lisowski, V. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
- Fersing, C., Basmaciyan, L., Hutter, S., Primas, N., Verhaeghe, P., & Vanelle, P. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]
- Cohen, A., Suzanne, P., Lancelot, J.-C., Verhaeghe, P., Lesnard, A., Basmaciyan, L., Hutter, S., Laget, M., Dumètre, A., Paloque, L., Deharo, E., D Crozet, M., Rathelot, P., Dallemagne, P., Lorthiois, A., Sibley, C. H., Vanelle,P., Valentin, A., Mazier, D., Rault, S., & Azas, N. (2015). Discovery of new thienopyrimidinone derivatives displaying antimalarial properties toward both erythrocytic and hepatic stages of Plasmodium. European Journal of Medicinal Chemistry, 95, 16–28. [Link]
- Sturm, N., Hielscher, K., Ruda, F., Klingler, F.-M., Flötgen, S., Ewerth, D., Hähn, S., Goetz, A.-A., Burhenne, J., Pegoraro, S., Burda, E., Pinko, C., & Kunick, C. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malaria Journal, 18(1), 12. [Link]
- Discovery of new thienopyrimidinone derivatives displaying antimalarial properties toward both erythrocytic and hepatic stages of Plasmodium. (n.d.). ResearchGate.
- Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. (2015, September 24). Medicines for Malaria Venture.
- 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). (n.d.).
- Kumar, A., Chopra, S., Sharma, S., Kumar, V., Siddiqui, A. A., Kumar, A., & Kumar, D. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzot[5][6]hieno[2,3-d]pyrimidine derivatives. RSC Medicinal Chemistry, 12(6), 967–977. [Link]
- Sturm, N. (2019). Structure-activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. SciSpace.
- Zhu, J., Chen, T., Liu, J., Ma, R., Lu, W., Huang, J., Li, H., Li, J., & Jiang, H. (2009). 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) Acetamides as a New Class of Falcipain-2 Inhibitors. 3.
- Kumar, A., Chopra, S., Sharma, S., Kumar, V., Siddiqui, A. A., Kumar, A., & Kumar, D. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzot[5][6]hieno[2,3-d]pyrimidine derivatives. RSC Medicinal Chemistry, 12(6), 967–977. [Link]
- Zhu, J., Chen, T., Liu, J., Ma, R., Lu, W., Huang, J., Li, H., Li, J., & Jiang, H. (2009). 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio) acetamides as a new class of falcipain-2 inhibitors. 3.
- 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (n.d.). Scilit.
- Fersing, C. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. OUCI.
- Ali, I., Lone, M. N., Al-Omair, M. A., Al-Agamy, M. H. M., & Hassan, M. Z. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic Chemistry, 85, 537–552. [Link]
- Insights into the In-Vivo Antiplasmodial Activity of Trisdimethylamino Pyrimidine Derivative in Plasmodium berghei. (n.d.). AWS.
- Lagardère, P., Mustière, R., Amanzougaghene, N., Hutter, S., Franetich, J.-F., Azas, N., Vanelle, P., Verhaeghe, P., Primas, N., Mazier, D., Masurier, N., & Lisowski, V. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
- Franssen, F. F., Smeijsters, L. J., Berger, I., & Medinilla Aldana, B. E. (1997). In vivo and in vitro antiplasmodial activities of some plants traditionally used in Guatemala against malaria. Antimicrobial Agents and Chemotherapy, 41(7), 1500–1503. [Link]
- Otieno, F. P., Oyucho, C., Mwai, L., Okombo, J., Githui, W., Lazaro, S., Kokwaro, G., Nzila, A., & Yeda, R. (2023). Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach. Heliyon, 9(8), e18863. [Link]
Sources
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new thienopyrimidinone derivatives displaying antimalarial properties toward both erythrocytic and hepatic stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasmodium Falciparum | Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines | springermedicine.com [springermedicine.com]
- 7. Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines | Medicines for Malaria Venture [mmv.org]
- 9. 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) Acetamides as a New Class of Falcipain-2 Inhibitors. 3. Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio) acetamides as a new class of falcipain-2 inhibitors. 3. design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. In vivo and in vitro antiplasmodial activities of some plants traditionally used in Guatemala against malaria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-(thiophen-2-yl)pyrimidine
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of specialized chemical intermediates like 2-Chloro-4-(thiophen-2-yl)pyrimidine demand a rigorous, knowledge-based approach. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a halogenated heterocyclic compound frequently used as a building block in medicinal chemistry.[1] Its chemical structure necessitates its classification as a halogenated organic waste , a critical first step in determining its disposal pathway.[2][3] The primary risks associated with this compound stem from its toxicity and irritant properties, as outlined by the Globally Harmonized System (GHS).
A thorough risk assessment is the foundation of safe handling. The known hazards of this compound are summarized below. Adherence to these precautionary measures is not merely a recommendation but a critical control to prevent exposure.
| Hazard Classification & Precautionary Statements | Personal Protective Equipment (PPE) Requirements |
| GHS Hazard Statements [4] | Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[5][6] |
| H302: Harmful if swallowed | Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. A double layer can significantly reduce permeability.[7][8] A fully-buttoned lab coat is required.[5] |
| H315: Causes skin irritation | Respiratory Protection: All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust.[6] |
| H319: Causes serious eye irritation | Hand Washing: Wash hands thoroughly after handling, even if gloves were worn.[9][10] |
| H412: Harmful to aquatic life with long lasting effects | |
| Precautionary Statements (Selected) [4] | |
| P264: Wash skin thoroughly after handling. | |
| P273: Avoid release to the environment. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P317: IF SWALLOWED: Get medical help. | |
| P302+P352: IF ON SKIN: Wash with plenty of water. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Incompatible Materials: A crucial aspect of safe disposal is preventing dangerous reactions within waste containers. This compound must not be mixed with strong oxidizing agents or strong acids.[5][10][11] Upon combustion, it can produce hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[11]
Core Disposal Protocol: A Step-by-Step Methodology
The proper disposal of this compound is a multi-step process that begins the moment the compound is deemed waste. The following protocol is designed to ensure a self-validating system of safety and compliance.
Step 1: Waste Segregation at the Source
The single most important principle is the correct segregation of waste. As a chlorinated organic compound, this compound must be disposed of in a designated Halogenated Organic Waste container.[2][12][13]
-
Rationale: Halogenated wastes require specific high-temperature incineration methods for complete destruction and to prevent the formation of toxic dioxins.[2] Mixing them with non-halogenated solvents unnecessarily increases the volume of waste requiring this specialized and more expensive disposal process.[12]
-
Action: Collect all waste containing this compound, including residual amounts and contaminated materials (e.g., weigh boats, contaminated wipes), in a dedicated, properly labeled container.
Step 2: Container Management
Proper containment is essential to prevent leaks and exposure.
-
Container Selection: Use a container made of a compatible material (e.g., polyethylene for solids, or a safety can for solvent mixtures) with a tightly sealing screw cap.[3][13]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[3][12] The label must also include the full chemical name, "this compound," and an approximate concentration or quantity.[13]
-
Storage: Keep waste containers closed at all times except when adding waste.[3][13] Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be a cool, dry, and well-ventilated space away from general laboratory traffic.[3]
Step 3: Managing Spills and Contamination
Accidental spills must be handled immediately and correctly to mitigate risks.
-
Immediate Action: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[6][13]
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials, including contaminated wipes and PPE, must be disposed of as halogenated hazardous waste.[6]
Step 4: Disposal of Empty Containers
Under regulations from the U.S. Environmental Protection Agency (EPA), containers that held acutely hazardous materials must be properly decontaminated before being considered non-hazardous.[6]
-
Procedure: The container must be triple-rinsed with a suitable solvent that can dissolve the compound.[6]
-
Rinsate Collection: Crucially, all rinsate from this process must be collected and disposed of as halogenated hazardous waste. [6] Never pour rinsate down the drain.[12]
-
Final Disposal: After triple-rinsing, the original label should be defaced or removed. The decontaminated container can then be disposed of as regular solid waste or recycled, in accordance with your institution's policies.[6]
Step 5: Final Disposal and Manifesting
The ultimate disposal of hazardous chemical waste is a regulated process.
-
Professional Disposal: All collected hazardous waste must be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal by a licensed and approved waste management company.[3][5]
-
Regulatory Compliance: This entire process must adhere to all local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[14]
Disposal Workflow Visualization
To ensure clarity, the logical flow for handling this compound waste is illustrated below. This diagram serves as a quick reference for the decision-making process from initial waste generation to final collection.
Caption: Decision workflow for handling and disposing of this compound.
References
- Hazardous Waste Segreg
- Management of Hazardous Wastes containing Halogenated Organics. (1987). U.S. Environmental Protection Agency. [Link]
- Halogenated Solvents in Laboratories.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- Experiment #6: 2-Chloro-4-(2-thienyl)pyrimidine Lab Manual. University of Missouri-St. Louis. [Link]
- Pyridine Handling Information.
- Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986).
- Controlling Occupational Exposure to Hazardous Drugs.
- Working with Hazardous Chemicals. Organic Syntheses. [Link]
- This compound Hazard Data.
- Preparation method of 2-chloro-4-substituted pyrimidines compounds. (2016).
- Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (2019).
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. [Link]
- Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency. [Link]
- OSHA Hazard Communication Standard 1910.1200.
- Guidance Manual for Disposal of Chlorinated W
- Guidance For Hazard Determination.
- Land Disposal Restrictions for Newly Identified Wastes. (1999). U.S. Environmental Protection Agency. [Link]
- Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. This compound | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. p2infohouse.org [p2infohouse.org]
A Senior Application Scientist's Guide to Handling 2-Chloro-4-(thiophen-2-yl)pyrimidine: Personal Protective Equipment and Disposal
This document provides essential safety and logistical protocols for the handling and disposal of 2-Chloro-4-(thiophen-2-yl)pyrimidine (CAS: 83726-75-4).[1] As a chlorinated pyrimidine derivative containing a thiophene moiety, this solid compound presents multiple hazards that necessitate stringent safety measures.[1][2] Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and maintain the integrity of research and development activities.
Hazard Analysis and Risk Profile
A comprehensive understanding of the chemical's hazard profile is the foundation of a robust safety plan. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.[1] The primary risks are associated with direct contact and inhalation of the solid powder.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation[1] |
Expert Interpretation of Risks:
-
Oral Toxicity (H302): Accidental ingestion is a significant risk. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and practicing meticulous personal hygiene.[3]
-
Skin Irritation (H315): The compound can cause inflammation upon contact with the skin. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent any direct exposure.[3][4]
-
Serious Eye Irritation (H319): This is a critical hazard. The solid, if it becomes airborne, or solutions containing the compound can cause significant, potentially damaging, eye irritation.[1] This mandates the use of sealed eye protection.
-
Respiratory Irritation (H335): As a solid, the primary inhalation risk comes from fine dust or aerosols generated during handling.[5] This hazard makes it imperative to handle the solid compound exclusively within a certified chemical fume hood.[3][5]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be directly correlated to the specific tasks being performed. A one-size-fits-all approach is insufficient. The following task-based protocol ensures the highest level of protection.
Table 2: Task-Based Personal Protective Equipment Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport (within lab) | Safety glasses | Chemical-resistant gloves (Nitrile) | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Splash-proof safety goggles | Chemical-resistant gloves (Nitrile), double-gloving recommended[6] | Chemical-resistant lab coat | Mandatory: Work within a certified chemical fume hood[5][6] |
| Dissolving in Solvent | Splash-proof safety goggles and face shield[3][5] | Chemical-resistant gloves (Nitrile) | Chemical-resistant lab coat | Mandatory: Work within a certified chemical fume hood |
| Handling Solutions | Safety glasses | Chemical-resistant gloves (Nitrile) | Lab coat | Not required if handled in a well-ventilated area away from ignition sources[7][8] |
| Spill Cleanup (Solid) | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator (N95 minimum) if outside a fume hood[5][6] |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (Nitrile) | Lab coat | Not generally required |
Operational Workflow: From Receipt to Disposal
A logical, sequential workflow is crucial for minimizing exposure risk. This protocol outlines the necessary steps for safely handling this compound.
Essential Engineering Controls
Your primary barrier against exposure is not PPE, but robust engineering controls.
-
Chemical Fume Hood: All operations involving the solid compound or volatile organic solvents must be performed within a properly functioning and certified chemical fume hood.[5][6]
-
Safety Stations: Ensure that a safety shower and eyewash station are unobstructed and readily accessible within the immediate work area.[4][9]
Step-by-Step Handling Procedure
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the work surface is clean and covered with a disposable absorbent liner.[6] Assemble all necessary equipment (spatulas, weigh boats, beakers, solvent, etc.).
-
Don PPE: Put on all required PPE as detailed in Table 2 for the specific task you are about to perform. Gloves must be inspected for any signs of degradation or puncture before use.
-
Weighing: In the fume hood, place a clean weigh boat on the analytical balance and tare. Carefully transfer the desired amount of this compound powder, using techniques that minimize dust creation.[5]
-
Dissolution: Place a beaker with the appropriate volume of solvent on a stir plate within the fume hood. Carefully add the weighed powder to the solvent. Use a watch glass or paraffin film to cover the beaker to prevent splashing.[5]
-
Post-Procedure: Securely cap and clearly label the solution container with the chemical name, concentration, date, and your initials.[6] Decontaminate all reusable equipment.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Standard Operating Procedure Workflow
Caption: Workflow for safely handling this compound.
Emergency and Disposal Procedures
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Protect: If trained to do so, don the appropriate PPE for spill cleanup as listed in Table 2, including respiratory protection.
-
Contain: For a small solid spill, gently cover with an inert absorbent material like sand or vermiculite.[7] Do not use water. Sweep up the material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
Proper disposal is a critical final step for ensuring laboratory and environmental safety.
-
Hazardous Waste: All materials contaminated with this compound, including unused solutions and contaminated disposables, must be treated as hazardous waste.[5][6]
-
Solid Waste: Collect contaminated gloves, weigh paper, absorbent pads, and other solid items in a dedicated, clearly labeled solid hazardous waste container.[5]
-
Liquid Waste: Collect unused or waste solutions in a separate, labeled liquid hazardous waste container.[5] Do not mix with incompatible chemicals.[5]
-
Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[9] Never pour chemical waste down the drain. [5]
By integrating this expert guidance into your standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- This compound | C8H5ClN2S | CID 14117941. PubChem. [Link]
- Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. [Link]
- MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]
- HAZARD SUMMARY - THIOPHENE. NJ.gov. [Link]
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
Sources
- 1. This compound | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
